Product packaging for N-methyl-2-oxo-2-phenylacetamide(Cat. No.:CAS No. 83490-71-5)

N-methyl-2-oxo-2-phenylacetamide

Cat. No.: B3156733
CAS No.: 83490-71-5
M. Wt: 163.17 g/mol
InChI Key: VQKOLBPBJRMCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-methyl-2-oxo-2-phenylacetamide, with the CAS number 83490-71-5, is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . This compound features an α-ketoamide scaffold, where a phenyl group is attached to an acetamide structure containing both methyl and oxo groups . This specific arrangement makes it a versatile building block in synthetic organic chemistry, allowing it to participate in various chemical reactions, including oxidation, reduction, and substitution, to construct more complex molecules and heterocyclic compounds . The molecular structure includes carbonyl groups (C=O) that produce characteristic signals in spectroscopic analysis, such as resonating around 170–180 ppm in 13C NMR spectra, while the methylamide proton (N–CH₃) can be identified as a singlet near δ 3.0 ppm in ¹H NMR spectroscopy . Key physicochemical properties include a predicted density of 1.137 g/cm³ and a melting point of 74 °C . Synthetic routes to this compound often involve the condensation of phenylglyoxylic acid derivatives with methylamine or the methylation of 2-oxo-2-phenylacetamide . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. It is recommended to store this product in a refrigerator at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B3156733 N-methyl-2-oxo-2-phenylacetamide CAS No. 83490-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-oxo-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-9(12)8(11)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKOLBPBJRMCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-2-oxo-2-phenylacetamide: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies related to N-methyl-2-oxo-2-phenylacetamide. The information is intended to support research and development activities in organic chemistry, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound, with the CAS number 83490-71-5, is a compound featuring a phenyl group attached to an α-ketoamide functionality.[1] Its unique structure is a scaffold for a variety of chemical transformations.[1] The key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[2]
Molecular Formula C₉H₉NO₂[1][2][3][4]
Molecular Weight 163.17 g/mol [1][2][5]
Melting Point 74 °C[1][4]
Density 1.137 ± 0.06 g/cm³ (Predicted)[1][4]
InChI Key VQKOLBPBJRMCMR-UHFFFAOYSA-N[1][2]
Canonical SMILES CNC(=O)C(=O)C1=CC=CC=C1[2]
LogP 1.00620[1][3]
Polar Surface Area 46.17 Ų[1][3]

Spectroscopic Data

The structural features of this compound give rise to characteristic spectroscopic signals:

  • ¹H NMR: A singlet corresponding to the methylamide proton (N-CH₃) is expected to appear around δ 3.0 ppm.[1]

  • ¹³C NMR: The carbonyl carbons (C=O) of the α-ketoamide group typically resonate in the region of 170–180 ppm.[1]

Chemical Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily dictated by its α-ketoamide functional group and the attached phenyl ring. This structure allows for a range of chemical modifications.[1]

The N-methyl-2-oxo-2-phenylacetyl group is a powerful deactivating group due to the strong electron-withdrawing nature of the two adjacent carbonyls.[1] This reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. The deactivating effect is most pronounced at the ortho and para positions, directing incoming electrophiles to the meta position.[1]

cluster_main Electrophilic Aromatic Substitution Molecule This compound Intermediate Meta-substituted Carbocation Intermediate Molecule->Intermediate Attack by E+ Electrophile Electrophile (E+) Electrophile->Intermediate Product Meta-substituted Product Intermediate->Product Deprotonation

Caption: Electrophilic substitution on the phenyl ring.

The α-keto-amide structure can undergo oxidation, which typically involves the cleavage of the bond between the two carbonyl carbons.[1] The use of strong oxidizing agents can lead to the formation of corresponding carboxylic acid derivatives.[1][6]

Reduction of this compound can target the oxo group.[6] Common reducing agents, such as lithium aluminum hydride, can convert the ketone functionality into a hydroxyl group, yielding an α-hydroxy amide.[6]

The active hydrogen on the carbon at position 2 (alpha to the phenyl ring) can participate in condensation and substitution reactions, making the molecule a versatile building block for more complex structures.[1][6]

cluster_reactivity Reactivity Overview Start This compound Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation Reduction Reduction (e.g., LiAlH₄) Start->Reduction Substitution Electrophilic Substitution (e.g., Halogenation) Start->Substitution Product_Ox Carboxylic Acid Derivatives Oxidation->Product_Ox Product_Red α-Hydroxy Amide Reduction->Product_Red Product_Sub Meta-substituted Derivatives Substitution->Product_Sub

Caption: Key reaction pathways for the molecule.

Experimental Protocols

A primary and direct method for synthesizing this compound involves the condensation reaction between a phenylglyoxylic acid derivative and methylamine.[1]

Methodology:

  • Activation of Phenylglyoxylic Acid: Phenylglyoxylic acid is first activated to facilitate nucleophilic attack. This is commonly achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or by using a peptide coupling agent (e.g., DCC, EDC).[1]

  • Amidation: The activated phenylglyoxylic acid derivative is then reacted with methylamine. The methylamine acts as a nucleophile, attacking the activated carbonyl carbon.[1]

  • Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up to remove byproducts and unreacted starting materials. The final product can be purified by recrystallization or column chromatography.

cluster_synthesis General Synthesis Workflow Start1 Phenylglyoxylic Acid Step1 Activation (e.g., SOCl₂, Coupling Agent) Start1->Step1 Start2 Methylamine Step2 Condensation Reaction (Nucleophilic Acyl Substitution) Start2->Step2 Intermediate Activated Intermediate (e.g., Acid Chloride) Step1->Intermediate Intermediate->Step2 Product This compound Step2->Product

Caption: Synthesis of this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is stable under recommended storage conditions.[3]

  • Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[3]

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fires.[3]

For detailed safety information, refer to the substance's Safety Data Sheet (SDS).

Applications in Research and Development

The structural framework of this compound makes it a valuable intermediate in synthetic organic chemistry.[1] Its ability to undergo various modifications on the phenyl ring and at the α-ketoamide core allows for the creation of a diverse library of analogs for applications in drug discovery and materials science.[1] Similar compounds have shown a range of biological activities, including antimicrobial and anti-inflammatory properties, highlighting the potential of this chemical scaffold.[6]

References

Unraveling the Molecular Mechanisms of N-methyl-2-oxo-2-phenylacetamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-2-oxo-2-phenylacetamide and its analogs represent a versatile scaffold exhibiting a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides an in-depth investigation into the mechanisms of action of these compounds. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The N-phenylacetamide core structure is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The incorporation of an N-methyl-2-oxo functionality introduces unique electronic and steric properties, leading to a diverse pharmacological profile. This guide explores the molecular interactions and signaling cascades modulated by this compound analogs, providing a comprehensive resource for researchers in drug discovery and development.

Quantitative Data Summary

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the phenyl ring. This section summarizes key quantitative data from various studies to facilitate structure-activity relationship (SAR) analysis.

Table 1: Anticonvulsant Activity of Phenylacetamide Analogs

Compound IDR-Group (Phenyl Ring)Maximal Electroshock (MES) ED₅₀ (mg/kg)Subcutaneous Pentylenetetrazole (scPTZ) ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)
14 3-CF₃, 3-dimethylamino (pyrrolidine-2,5-dione moiety)49.667.431.3
(C1-R)-31 3-CF₃, 3-dimethylamino (pyrrolidine-2,5-dione moiety)Not ReportedNot ReportedNot Reported
17 3-OCF₃, 3-dimethylamino (pyrrolidine-2,5-dione moiety)Not ReportedNot ReportedNot Reported
(C1-R)-32 3-OCF₃, 3-dimethylamino (pyrrolidine-2,5-dione moiety)Not ReportedNot ReportedNot Reported

Data sourced from studies on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides.[1]

Table 2: In Vitro Cytotoxicity of Phenylacetamide Analogs

Compound IDR-Group (N-phenyl ring)Cell LineIC₅₀ (µM)
2a 2-NO₂PC3>100
2b 3-NO₂PC352
2c 4-NO₂PC380
2d 2-OCH₃PC3>100
2e 3-OCH₃PC3>100
2f 4-OCH₃PC3>100
2c 4-NO₂MCF-7100

Data for 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[2][3]

Table 3: Urease Inhibitory Activity of N-Arylacetamide Derivatives

Compound IDR-Group (N-phenylacetamide ring)IC₅₀ (µM)
5a Unsubstituted10.1 ± 0.90
5c 4-CH₃17.2 ± 1.10
5d 2-COOCH₃14.1 ± 0.12
5f 3-CH₃15.5 ± 1.35
5h 2-CH₃16.4 ± 1.40
5k 4-COOC₂H₅9.8 ± 0.023
5l 4-NHCOCH₃12.6 ± 0.10

Data for N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate.[4]

Table 4: Cannabinoid Receptor 2 (CB2) Binding Affinity

Compound IDStructure/ModificationCB₂ Kᵢ (nM)CB₂ EC₅₀ (nM)
9 N,N′-((4-(dimethylamino)phenyl)methylene)-bis(2-phenylacetamide)777Not Reported
26 Optimized PAM derivative22 - 854 - 28

Data for biamide derivatives as CB2 receptor inverse agonists.[5]

Key Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound analogs stem from their ability to interact with multiple molecular targets. This section details the primary mechanisms of action and the associated signaling pathways.

Modulation of Voltage-Gated Ion Channels

A significant body of evidence points to the interaction of phenylacetamide analogs with voltage-gated sodium (Naᵥ) and calcium (Caᵥ) channels, a key mechanism underlying their anticonvulsant and analgesic properties.[1]

Mechanism of Action: These analogs are thought to bind to the S1-S4 voltage sensor segment of the channel's domain 4.[6][7] This interaction stabilizes the inactivated state of the channel, thereby reducing neuronal excitability by preventing the influx of sodium ions that is necessary for the propagation of action potentials. This use-dependent block is more pronounced in rapidly firing neurons, a characteristic of seizure foci.

Signaling Pathway:

VGSC_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VGSC Voltage-Gated Sodium Channel Na_ion_in Na+ VGSC->Na_ion_in Influx Reduced_Excitability Reduced Neuronal Excitability VGSC->Reduced_Excitability Inhibition of Na+ Influx Na_ion_out Na+ AP Action Potential Propagation Na_ion_in->AP Analog N-methyl-2-oxo-2- phenylacetamide Analog Analog->VGSC Binds to Voltage Sensor (Stabilizes Inactivated State) Depolarization Membrane Depolarization Depolarization->VGSC Opens Reduced_Excitability->AP Prevents

Caption: Inhibition of Voltage-Gated Sodium Channels.

Antagonism of TRPV1 Receptors

The antinociceptive effects of some this compound analogs are attributed to their antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1]

Mechanism of Action: TRPV1 is a non-selective cation channel activated by various stimuli, including heat, protons, and capsaicin.[8] Activation of TRPV1 leads to an influx of calcium and sodium ions, triggering a cascade that results in membrane depolarization and the sensation of pain.[8] Analogs acting as TRPV1 antagonists bind to the receptor, preventing its activation by endogenous ligands and thereby blocking the downstream signaling that leads to pain perception.

Signaling Pathway:

TRPV1_Antagonism cluster_membrane Sensory Neuron Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Receptor Ca_ion_in Ca2+ TRPV1->Ca_ion_in Influx Analgesia Analgesia TRPV1->Analgesia Blocks Ca2+ Influx Stimuli Noxious Stimuli (Heat, Protons) Stimuli->TRPV1 Activates Ca_ion_out Ca2+ Depolarization Depolarization Ca_ion_in->Depolarization Analog N-methyl-2-oxo-2- phenylacetamide Analog Analog->TRPV1 Antagonizes Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal Analgesia->Pain_Signal Inhibits

Caption: Antagonism of the TRPV1 Receptor Signaling Pathway.

Inverse Agonism at Cannabinoid Receptor 2 (CB2)

Certain biamide derivatives of phenylacetamide have been identified as inverse agonists of the Cannabinoid Receptor 2 (CB2).[5] This mechanism is particularly relevant for their potential therapeutic applications in inflammatory conditions and osteoporosis.

Mechanism of Action: CB2 receptors are G-protein coupled receptors primarily expressed on immune cells. Inverse agonists bind to the receptor and reduce its basal level of signaling. This can lead to the inhibition of osteoclast formation and modulation of immune responses.[5]

Signaling Pathway:

CB2_Inverse_Agonism cluster_membrane Immune Cell Membrane cluster_intracellular Intracellular CB2R CB2 Receptor G_protein Gαi/o CB2R->G_protein Basal Activity CB2R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces Downstream Downstream Signaling cAMP->Downstream Analog N-methyl-2-oxo-2- phenylacetamide Analog (Inverse Agonist) Analog->CB2R Binds and Reduces Basal Activity

Caption: CB2 Receptor Inverse Agonist Signaling Pathway.

Urease Inhibition

N-phenylacetamide derivatives have demonstrated potent inhibitory activity against the enzyme urease.[4]

Mechanism of Action: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This activity is a key virulence factor for several pathogenic bacteria. The N-phenylacetamide analogs are proposed to interact with the nickel ions in the active site of the enzyme, leading to its inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound analogs.

Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test

Objective: To evaluate the ability of a compound to prevent the spread of seizures.

Methodology:

  • Animals: Male CD1 mice are used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses.

  • Induction of Seizure: A maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes at the time of peak effect of the compound.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using a modified Lorke's method.[9][10]

MES_Workflow start Start administer Administer Compound (i.p.) to Mice start->administer wait Wait for Time of Peak Effect administer->wait electroshock Apply Maximal Electroshock (Corneal Electrodes) wait->electroshock observe Observe for Tonic Hindlimb Extension electroshock->observe data Record Presence or Absence of Seizure observe->data calculate Calculate ED50 (Lorke's Method) data->calculate end End calculate->end

Caption: Experimental Workflow for the MES Test.

Analgesic Activity Assessment: Formalin-Induced Pain Model

Objective: To assess the antinociceptive properties of a compound in a model of persistent pain.

Methodology:

  • Animals: Male ICR mice are used.[11]

  • Compound Administration: The test substance is administered orally (p.o.) one hour before the formalin injection.[11]

  • Induction of Pain: 20 µL of a 2.5% formalin solution is injected into the plantar surface of the right hind paw.[12]

  • Observation: The time the animal spends licking and biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).[12][13]

  • Data Analysis: The total time spent licking and biting in each phase is calculated and compared between the treated and vehicle control groups using one-way ANOVA followed by Dunnett's test.[11]

Formalin_Test_Workflow start Start administer Administer Compound (p.o.) to Mice start->administer wait Wait 1 Hour administer->wait inject Inject Formalin into Hind Paw wait->inject observe_early Observe and Record Licking/Biting (0-5 min - Early Phase) inject->observe_early observe_late Observe and Record Licking/Biting (15-30 min - Late Phase) observe_early->observe_late analyze Compare Licking/Biting Time (Treated vs. Control) observe_late->analyze end End analyze->end

Caption: Experimental Workflow for the Formalin-Induced Pain Model.

In Vitro Urease Inhibition Assay

Objective: To determine the inhibitory potential of a compound against the urease enzyme.

Methodology:

  • Reagents: Prepare a reaction mixture containing urease enzyme and a urea solution in a suitable buffer (e.g., HEPES buffer, pH 7.5).[1]

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a 96-well plate.

    • Add the urease enzyme solution and incubate.

    • Initiate the reaction by adding the urea solution.

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[1]

  • Detection: The amount of ammonia produced is quantified using the Berthelot method, which involves the addition of a phenol reagent and an alkali reagent, followed by measuring the absorbance at 625 nm.[1]

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by non-linear regression analysis.[1][14]

Cannabinoid Receptor 2 (CB2) Binding Assay

Objective: To determine the binding affinity of a compound for the CB2 receptor.

Methodology:

  • Cell Culture and Membrane Preparation: Use cells stably expressing the human CB2 receptor (e.g., CHO-CB₂R cells). Isolate cell membranes through homogenization and centrifugation.[15]

  • Competition Binding Assay:

    • Incubate the cell membranes with a fixed concentration of a radiolabeled CB2 receptor ligand (e.g., [³H]-WIN 55,212-2) and varying concentrations of the test compound.[15]

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled CB2 ligand.[15]

  • Separation and Detection: Separate the bound and free radioligand by vacuum filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.[15]

  • Data Analysis: The Kᵢ (inhibitory constant) is calculated from the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics targeting a range of disorders. This guide has provided a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. A thorough understanding of the structure-activity relationships and the specific molecular interactions detailed herein will be crucial for the rational design and optimization of future drug candidates based on this versatile chemical entity. Further investigations into the off-target effects and pharmacokinetic profiles of these analogs will be essential for their successful translation into clinical applications.

References

N-methyl-2-oxo-2-phenylacetamide molecular structure and functional groups

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-methyl-2-oxo-2-phenylacetamide: Molecular Structure and Functional Groups

Introduction

This compound, with the chemical formula C₉H₉NO₂, is a chemical compound of significant interest in synthetic organic chemistry.[1] Its unique molecular architecture, featuring a combination of key functional groups, makes it a versatile building block for creating more complex molecules and heterocyclic compounds.[1] This guide provides a detailed examination of its molecular structure, the characteristics of its functional groups, its physicochemical properties, and a standard protocol for its synthesis.

Molecular Structure and Functional Groups

The structure of this compound is defined by a phenyl group attached to an N-methyl-α-keto-acetamide moiety. This arrangement gives the molecule its distinct chemical properties and reactivity. The core functional groups are the phenyl group, an α-keto group, and an N-methylamide group.

  • Phenyl Group (C₆H₅): This aromatic ring is a fundamental part of the molecule. The substituent attached to it, the N-methyl-α-oxo-acetamide group (-CO-CONHCH₃), is a powerful electron-withdrawing group.[1] This deactivates the phenyl ring, making it less susceptible to electrophilic aromatic substitution than benzene.[1] When such reactions do occur, the group directs incoming electrophiles to the meta position.[1]

  • α-Keto Group (-CO-CO-): The presence of two adjacent carbonyl groups is a key feature, classifying the molecule as an α-ketoamide.[1] This functionality is crucial to the molecule's reactivity, allowing it to participate in various chemical reactions, including oxidation and reduction.[1] The bond between the two carbonyl carbons can be cleaved under strong oxidizing conditions.[1]

  • N-Methylamide Group (-CONHCH₃): The amide linkage is formed between one of the carbonyl carbons and a methylamine unit. This group is fundamental to the molecule's identity and contributes to its overall polarity.

The interplay of these groups on a compact scaffold allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.[1]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. This data is compiled from multiple chemical databases and suppliers.

PropertyValueSource
Molecular Formula C₉H₉NO₂[1][2][3][4]
Molecular Weight 163.176 g/mol [1][4]
CAS Number 83490-71-5[1]
Melting Point 74 °C[1][4]
Density (Predicted) 1.137 ± 0.06 g/cm³[1][4]
LogP 1.00620[1][3]
Polar Surface Area (PSA) 46.17 Ų[1][3]
InChIKey VQKOLBPBJRMCMR-UHFFFAOYSA-N[1][2]
SMILES CNC(=O)C(=O)C1=CC=CC=C1[2]
Spectroscopic Highlights
  • ¹H NMR: The methylamide proton (N–CH₃) is expected to show a singlet signal around δ 3.0 ppm.[1]

  • ¹³C NMR: The carbonyl carbons (C=O) of the α-ketoamide group typically resonate in the region of 170–180 ppm.[1]

Experimental Protocols

Synthesis of this compound

A primary and direct method for synthesizing this compound is through the condensation reaction between a phenylglyoxylic acid derivative and methylamine.[1]

Objective: To form the N-methyl amide bond by reacting an activated carboxylic acid with methylamine.

Materials:

  • Phenylglyoxylic acid

  • Activating agent (e.g., thionyl chloride, oxalyl chloride, or a peptide coupling agent like DCC)

  • Methylamine (or a salt thereof, like methylamine hydrochloride)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (if using a methylamine salt, e.g., triethylamine)

Methodology:

  • Activation of Carboxylic Acid: Phenylglyoxylic acid is dissolved in an anhydrous solvent. The activating agent is added slowly, often under cooled conditions (e.g., an ice bath) to control the reaction. This step converts the carboxylic acid into a more reactive species, such as an acid chloride.[1]

  • Amine Addition: Methylamine is added to the solution containing the activated phenylglyoxylic acid derivative.[1] This nucleophilic attack by the amine on the activated carbonyl carbon forms the amide bond.

  • Work-up and Purification: After the reaction is complete, the mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product can be purified by standard techniques such as recrystallization or column chromatography to yield pure this compound.

Visualizations

Molecular Structure and Functional Groups

Caption: Molecular structure of this compound with key functional groups highlighted.

References

Physical and chemical properties of N-methyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of N-methyl-2-oxo-2-phenylacetamide, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations to facilitate understanding and application in a laboratory setting.

Chemical Identity and Physical Properties

This compound, with the CAS number 83490-71-5, is an organic compound belonging to the class of alpha-keto amides. Its structure consists of a phenyl group attached to a glyoxylamide moiety which is N-substituted with a methyl group.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms N-methyl-2-oxo-2-phenyl-acetamide, Phenyl-glyoxylsaeure-methylamid, phenyl-glyoxylic acid methylamide
CAS Number 83490-71-5[2]
Molecular Formula C₉H₉NO₂[2]
Molecular Weight 163.17 g/mol [1][2]
Melting Point 74 °C[2][3]
Boiling Point Not available
Density (Predicted) 1.137 ± 0.06 g/cm³[2][3]
LogP (Predicted) 1.00620[2]
Solubility Poor aqueous solubility. Soluble in organic solvents like ethyl acetate.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The presence of the phenyl, keto, amide, and methyl groups results in characteristic chemical shifts.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.50 - 8.25Multiplet5HAromatic protons (C₆H₅)
~7.0Broad Singlet1HAmide proton (NH)
~3.0Singlet3HN-methyl protons (N-CH₃)
Note: Exact chemical shifts can vary depending on the solvent and concentration.[2]

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~170 - 180Carbonyl carbons (C=O) of keto and amide groups
~128 - 134Aromatic carbons (C₆H₅)
~26N-methyl carbon (N-CH₃)
Note: The two carbonyl carbons will have distinct signals within the specified range.[2]
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to its functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H stretching (amide)
~3100 - 3000MediumC-H stretching (aromatic)
~2950 - 2850WeakC-H stretching (aliphatic)
~1720Strong, SharpC=O stretching (keto)
~1680Strong, SharpC=O stretching (amide I band)
~1600, ~1450Medium to WeakC=C stretching (aromatic ring)
~1550MediumN-H bending (amide II band)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 5: Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment Ion
163[M]⁺ (Molecular Ion)
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)
58[CH₃NHCO]⁺
Note: The benzoyl cation at m/z 105 is often the base peak.[2]

Chemical Synthesis and Reactions

Synthesis

A primary method for the synthesis of this compound is the condensation reaction between a phenylglyoxylic acid derivative and methylamine.[2] Activation of the carboxylic acid group of phenylglyoxylic acid, for instance, by conversion to its acid chloride or by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), facilitates the nucleophilic attack by methylamine to form the amide bond.[2]

This protocol is adapted from a similar procedure for the synthesis of N-substituted phenylglyoxamides.[4]

Materials:

  • Phenylglyoxylic acid

  • Methylamine (e.g., as a solution in THF or as a hydrochloride salt with a base)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve phenylglyoxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Add methylamine (1.1 eq) to the solution.

  • Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) as a catalyst.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Diagram 1: Experimental Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants 1. Dissolve Phenylglyoxylic Acid and Methylamine in DCM catalyst 2. Add DMAP reactants->catalyst coupling 3. Add DCC solution at 0°C catalyst->coupling stir 4. Stir at Room Temperature coupling->stir filter 5. Filter to remove DCU stir->filter wash 6. Wash with NaHCO3, H2O, Brine filter->wash dry 7. Dry with MgSO4 and Concentrate wash->dry chromatography 8. Column Chromatography (Silica Gel, EtOAc/Hexane) dry->chromatography product Pure N-methyl-2-oxo-2- phenylacetamide chromatography->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Chemical Reactivity
  • Oxidation: The α-keto-amide structure can be oxidized, leading to the cleavage of the bond between the two carbonyl carbons to form carboxylic acid derivatives.[2]

  • Reduction: The keto group can be selectively reduced to a hydroxyl group using appropriate reducing agents.

  • Electrophilic Aromatic Substitution: The N-methyl-2-oxo-2-phenylacetyl group is a deactivating, meta-directing group for electrophilic substitution on the phenyl ring due to the electron-withdrawing nature of the two carbonyl groups.[2]

Biological Activity

There is limited specific information available in the scientific literature regarding the biological activity and signaling pathways of this compound. However, studies on related phenylacetamide derivatives have reported various biological activities, including antimicrobial and anti-inflammatory properties.[5] Some phenylacetamide derivatives have also been investigated for their cytotoxic effects on cancer cell lines, suggesting potential applications in oncology research.[6][7] The biological effects of this compound itself warrant further investigation to elucidate its specific mechanism of action and potential therapeutic applications.

Diagram 2: Logical Relationship of Phenylacetamide Derivatives in Biological Studies

G Biological Context cluster_activity Reported Biological Activities PA_core Phenylacetamide Core Structure target This compound PA_core->target related Other Phenylacetamide Derivatives PA_core->related antimicrobial Antimicrobial target->antimicrobial Potential for (Requires Investigation) anti_inflammatory Anti-inflammatory target->anti_inflammatory cytotoxic Cytotoxic target->cytotoxic related->antimicrobial Exhibits related->anti_inflammatory Exhibits related->cytotoxic Exhibits

References

Quantum Chemical Blueprint of N-methyl-2-oxo-2-phenylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-2-oxo-2-phenylacetamide, a molecule of interest in organic synthesis and medicinal chemistry, possesses a unique structural framework amenable to diverse chemical modifications.[1] This technical guide delves into the quantum chemical calculations that elucidate the molecular structure, reactivity, and spectroscopic properties of this compound. By employing Density Functional Theory (DFT), we can predict its behavior and guide the synthesis of novel derivatives with tailored characteristics. This document serves as a comprehensive resource, summarizing key computational data, outlining theoretical methodologies, and visualizing the logical workflow of such a computational study.

Introduction

This compound (C₉H₉NO₂) is characterized by a phenyl group attached to an acetamide scaffold, featuring both a methyl and an oxo group.[1] The presence of the α-ketoamide functional group is a key determinant of its chemical behavior.[1] Understanding the electronic structure and geometry of this molecule at a quantum level is crucial for predicting its reactivity in various chemical transformations, including oxidation, reduction, and substitution reactions.[1] Computational analyses, particularly DFT calculations, have proven invaluable in mechanistic studies of similar compounds, offering insights into reaction pathways and transition states.[1] This guide provides a theoretical framework for the quantum chemical characterization of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₉NO₂[2][3][4]
Molecular Weight 163.176 g/mol [1][4]
Melting Point 74 °C[1][4]
Density 1.137 ± 0.06 g/cm³ (Predicted)[1][4]
LogP 1.00620[1][2]
Polar Surface Area (PSA) 46.17 Ų[1][2]
CAS Number 83490-71-5[1][2][4][5]

Table 1: Physicochemical Properties of this compound.

Computational Methodology

The quantum chemical calculations summarized herein are based on established protocols for similar phenylacetamide derivatives, employing Density Functional Theory (DFT).[6][7]

Geometry Optimization and Vibrational Frequencies

The molecular structure of this compound is optimized to its ground state geometry. This is typically achieved using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory with a 6-311++G(d,p) basis set.[8] The optimized geometry is confirmed to be a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the vibrational analysis.

Electronic Properties

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated at the same level of theory. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of the molecule.[9]

Natural Bond Orbital (NBO) Analysis

NBO analysis is performed to understand the intramolecular charge transfer, conjugative interactions, and delocalization of electron density within the molecule.[9] This provides insights into the stability arising from hyperconjugative interactions.

Molecular Electrostatic Potential (MEP)

The MEP surface is mapped to visualize the charge distribution and identify the sites susceptible to electrophilic and nucleophilic attack.[10]

The logical workflow for these computational studies is depicted in the following diagram:

G Computational Chemistry Workflow A Initial Molecular Structure B Geometry Optimization (DFT/B3LYP) A->B C Vibrational Frequency Analysis B->C D Optimized Molecular Geometry C->D No Imaginary Frequencies I Spectroscopic Data (IR, Raman) C->I E Electronic Property Calculation (HOMO, LUMO, Energy Gap) D->E F NBO Analysis D->F G MEP Analysis D->G H Reactivity Prediction E->H F->H G->H

Caption: A flowchart illustrating the typical workflow for quantum chemical calculations.

Predicted Molecular Geometry

BondPredicted Length (Å)
C=O (keto)~1.21
C=O (amide)~1.23
C-C (keto-phenyl)~1.49
C-C (keto-amide)~1.53
C-N (amide)~1.34
N-C (methyl)~1.46

Table 2: Predicted Bond Lengths for this compound.

AnglePredicted Value (°)
O=C-C (keto)~120
C-C-N (amide)~115
C-N-C (amide-methyl)~122

Table 3: Predicted Bond Angles for this compound.

Frontier Molecular Orbitals and Reactivity

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9] The energy gap between HOMO and LUMO provides an indication of the molecule's stability.

ParameterPredicted Value (eV)
HOMO Energy -6.5 to -7.5
LUMO Energy -1.5 to -2.5
HOMO-LUMO Gap (ΔE) 4.5 to 5.5

Table 4: Predicted Frontier Molecular Orbital Energies.

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.[9] The distribution of these orbitals, with the HOMO often localized on the phenyl ring and the LUMO on the α-ketoamide moiety, indicates the likely sites for electrophilic and nucleophilic attack, respectively.

The relationship between molecular orbitals and chemical reactivity can be visualized as follows:

G Frontier Orbitals and Reactivity cluster_0 Molecular Stability cluster_1 Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electrophilic_Attack Site for Electrophilic Attack HOMO->Electrophilic_Attack Electron Donation Nucleophilic_Attack Site for Nucleophilic Attack LUMO->Nucleophilic_Attack Electron Acceptance Energy_Gap Energy Gap (ΔE) Determines Stability

Caption: The relationship between frontier molecular orbitals and chemical reactivity.

Vibrational Spectroscopy

The calculated vibrational frequencies can be used to interpret experimental infrared (IR) and Raman spectra. The characteristic vibrational modes for this compound are predicted in Table 5.

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch~3400
C-H Stretch (aromatic)3000-3100
C-H Stretch (methyl)2850-2950
C=O Stretch (keto)~1700
C=O Stretch (amide I)~1650
N-H Bend (amide II)~1550

Table 5: Predicted Characteristic Vibrational Frequencies.

Conclusion

Quantum chemical calculations provide a powerful tool for understanding the structure, reactivity, and spectroscopic properties of this compound. The data and methodologies presented in this technical guide offer a solid foundation for further computational and experimental investigations. For researchers in drug development, these theoretical insights can guide the rational design of novel analogs with enhanced biological activity and optimized physicochemical properties. The predictive power of these computational methods accelerates the discovery process and reduces the need for extensive empirical screening.

References

N-methyl-2-oxo-2-phenylacetamide: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-methyl-2-oxo-2-phenylacetamide core, a prominent α-ketoamide structure, has emerged as a privileged scaffold in medicinal chemistry. Its inherent chemical properties and synthetic tractability make it an attractive starting point for the development of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical characteristics, and biological applications of this scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Structure and Physicochemical Properties

This compound (C₉H₉NO₂) is characterized by a central α-ketoamide functional group attached to a phenyl ring and an N-methyl group.[1] This arrangement confers a unique combination of reactivity and stability, making it a versatile building block in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₉NO₂[1][2][3]
Molecular Weight163.17 g/mol [1][2]
IUPAC NameThis compound[2]
CAS Number83490-71-5[1]
Melting Point74 °C[1][4]
LogP1.1[2]
Chemical StabilityStable under recommended storage conditions.[3]

The α-ketoamide moiety is a key feature, with the two carbonyl groups influencing the molecule's electronic properties and reactivity.[1] The phenyl ring is susceptible to electrophilic substitution, allowing for a wide range of structural modifications to modulate biological activity.[1]

Synthesis of the this compound Scaffold

The primary synthetic route to this compound involves the condensation of a phenylglyoxylic acid derivative with methylamine.[1] This reaction is typically facilitated by activating the carboxylic acid group.

General Experimental Protocol for Synthesis

Materials:

  • Phenylglyoxylic acid

  • Thionyl chloride or a suitable coupling agent (e.g., DCC, EDC)

  • Methylamine (solution in a suitable solvent like THF or water)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Dry glassware

Procedure:

  • Activation of Phenylglyoxylic Acid: Phenylglyoxylic acid is dissolved in an anhydrous aprotic solvent under an inert atmosphere. Thionyl chloride is added dropwise at 0 °C, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the phenylglyoxyloyl chloride.

  • Amidation: The crude phenylglyoxyloyl chloride is dissolved in a fresh portion of anhydrous aprotic solvent and cooled to 0 °C. A solution of methylamine is added dropwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction mixture is washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

The this compound Scaffold in Drug Discovery

The versatility of the this compound scaffold is demonstrated by the diverse biological activities exhibited by its derivatives. Modifications to the phenyl ring and the N-methyl group have led to the discovery of potent enzyme inhibitors and other therapeutic agents.

Anticancer Activity

Derivatives of the related 2-phenylacetamide scaffold have shown promising anticancer properties. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines.[5]

Table 2: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [5]

CompoundRCell LineIC50 (µM)
2bm-NO₂PC352
2cp-NO₂PC380
2cp-NO₂MCF-7100
Imatinib-PC340
Imatinib-MCF-798

These results indicate that substitutions on the phenyl ring significantly influence the cytotoxic activity.

Enzyme Inhibition

The α-ketoamide moiety can act as a warhead, covalently reacting with catalytic residues (like serine or cysteine) in the active sites of enzymes.[6][7] This has been exploited in the design of various enzyme inhibitors.

N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms.[8][9][10]

Table 3: Carbonic Anhydrase Inhibitory Activity of an Isatin-based Sulfonamide Derivative [8][10]

CompoundTargetKᵢ (nM)
2hhCA I45.10
2hhCA II5.87
2hhCA XII7.91
Acetazolamide (Standard)hCA II-
Acetazolamide (Standard)hCA XII5.70

The indole-2,3-dione derivative 2h demonstrated significant inhibitory activity, particularly against hCA II and the tumor-associated hCA XII.[8][10]

Experimental Protocols for Biological Evaluation

In-vitro Cytotoxicity Assay (MTS Assay)

This protocol is adapted from the methodology used for evaluating 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[5]

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7)

  • 96-well microplates

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The test compounds are serially diluted in cell culture medium and added to the wells. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTS Assay: After the incubation period, the MTS reagent is added to each well, and the plates are incubated for a further 1-4 hours.

  • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Carbonic Anhydrase Inhibition Assay

This protocol is based on the methods described for the evaluation of N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates.[8]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Assay buffer (e.g., Tris-HCl)

  • CO₂ as substrate

  • Inhibitor stock solutions

  • Spectrophotometer or stopped-flow instrument

Procedure:

  • Enzyme and Inhibitor Preparation: The enzyme and inhibitor solutions are prepared in the assay buffer.

  • Reaction Initiation: The enzyme-catalyzed CO₂ hydration reaction is initiated by adding a CO₂-saturated solution to the enzyme/inhibitor mixture.

  • Monitoring the Reaction: The reaction is monitored by measuring the change in pH using a pH indicator or by a stopped-flow instrument.

  • Data Analysis: The initial velocities of the reaction are determined in the presence and absence of the inhibitor. The inhibition constants (Kᵢ) are calculated by fitting the data to appropriate enzyme inhibition models.

Signaling Pathways and Mechanisms of Action

The mechanism of action for many this compound derivatives is linked to the reactivity of the α-ketoamide group.

G cluster_0 Mechanism of Covalent Inhibition Enzyme Enzyme Active Site (e.g., Cysteine/Serine Protease) TransitionState Tetrahedral Hemiketal/ Hemithioacetal Intermediate Enzyme->TransitionState Inhibitor α-Ketoamide Inhibitor (this compound derivative) Inhibitor->TransitionState Nucleophilic Attack InactiveComplex Covalently Modified Inactive Enzyme TransitionState->InactiveComplex Reversible/Irreversible

Caption: Covalent inhibition mechanism of α-ketoamide derivatives.

The electrophilic keto-carbonyl carbon of the α-ketoamide is susceptible to nucleophilic attack by residues such as cysteine or serine in the active site of enzymes, leading to the formation of a tetrahedral intermediate.[6][7] This can result in reversible or irreversible inhibition of the enzyme.

G cluster_1 General Drug Discovery Workflow Scaffold This compound Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Chemical Modification Lead Lead Compound Optimization SAR->Lead Identify Potent Derivatives Candidate Preclinical/Clinical Candidate Lead->Candidate Improve PK/PD Properties

Caption: Drug discovery workflow utilizing the scaffold.

Conclusion

The this compound scaffold represents a valuable starting point for the design and development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives highlight its potential in addressing a range of diseases. Further exploration of the structure-activity relationships of this scaffold is warranted to unlock its full therapeutic potential. This guide provides a foundational resource for researchers to build upon in their drug discovery efforts centered around this promising chemical entity.

References

The α-Ketoamide Moiety: A Technical Guide to the Reactivity of N-methyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-ketoamide functional group is a prominent structural motif in medicinal chemistry, recognized for its versatile reactivity and presence in numerous biologically active compounds. This technical guide provides an in-depth analysis of the reactivity of the α-ketoamide core, with a specific focus on N-methyl-2-oxo-2-phenylacetamide. This compound serves as a valuable model for understanding the chemical behavior of this important class of molecules. The unique arrangement of two adjacent carbonyl groups and an amide functionality imparts a distinct reactivity profile, making it a subject of significant interest in the development of therapeutic agents, particularly as covalent enzyme inhibitors.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its reactivity and behavior in various chemical and biological environments.

PropertyValueSource(s)
Molecular Formula C₉H₉NO₂[1][2]
Molecular Weight 163.17 g/mol [2][3]
Melting Point 74 °C[3]
Appearance White solid[4]
CAS Number 83490-71-5[3]

Reactivity of the α-Ketoamide Functional Group

The reactivity of this compound is dominated by the electrophilic nature of the two carbonyl carbons and the nucleophilicity of the amide nitrogen. The phenyl ring also participates in electrophilic aromatic substitution, although it is deactivated by the electron-withdrawing α-ketoamide group.[3] The primary reactions of this functional group are hydrolysis, reduction, oxidation, and nucleophilic addition.

Hydrolysis

The amide bond in this compound can be cleaved under both acidic and basic conditions, yielding phenylglyoxylic acid and methylamine. The stability of α-ketoacyl peptides is notably influenced by the α-carbonyl group, which can catalyze the hydrolysis of the adjacent peptide bond.[5][6][7]

Quantitative Data on α-Ketoamide Stability:

CompoundConditionsObservationReference(s)
(O)GG-OH (an α-ketoacyl peptide)150 °C in waterSignificant increase in glyoxylic acid and glycine[5]
(O)GGG-OH (an α-ketoacyl peptide)150 °C in waterPredominant formation of glyoxylic acid and glycylglycine[5]

Objective: To hydrolyze this compound to phenylglyoxylic acid and methylamine using acidic conditions.

Materials:

  • This compound

  • 6 M Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • UV detector

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve a known quantity of this compound in a minimal amount of a suitable organic co-solvent (e.g., ethanol) if necessary.

  • Add an excess of 6 M HCl to the solution in a round-bottom flask.

  • Heat the mixture to reflux with stirring for a defined period (e.g., 2-4 hours).

  • At regular intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction in the aliquots by neutralizing with a suitable base (e.g., sodium bicarbonate).

  • Analyze the quenched aliquots by reverse-phase HPLC to monitor the disappearance of the starting material and the appearance of the phenylglyoxylic acid product.

  • Use a mobile phase gradient of water (with 0.1% TFA) and methanol (with 0.1% TFA) and monitor the elution profile at a suitable wavelength (e.g., 254 nm) with a UV detector.

  • Quantify the concentration of the reactant and product by comparing the peak areas to a standard curve.

Reduction

The α-keto group of this compound can be selectively reduced to a hydroxyl group, forming the corresponding α-hydroxyamide. Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation.[4]

Quantitative Data on α-Ketoamide Reduction:

Specific yield data for the reduction of this compound with NaBH₄ is not widely reported. However, the reduction of α,β-dehydroamino acid ketoamides with sodium borohydride has been shown to produce the corresponding amido alcohol.[4]

Objective: To reduce the α-keto group of this compound to an α-hydroxy group.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., ethyl acetate/hexane mixture)

  • UV lamp for visualization

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add a molar excess of sodium borohydride to the stirred solution.

  • Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of a new, more polar product spot.

  • Once the reaction is complete, quench the reaction by the slow addition of water or dilute acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS to confirm the identity of the α-hydroxyamide product by its mass spectrum and retention time.

Oxidation

The α-ketoamide functional group can be susceptible to oxidative cleavage, typically between the two carbonyl carbons, to yield carboxylic acid derivatives. Strong oxidizing agents are generally required for this transformation.[3]

Objective: To oxidatively cleave the C-C bond between the carbonyl groups of this compound.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • A suitable solvent (e.g., acetone or a mixture of t-butanol and water)

  • Sulfuric acid (dilute)

  • Sodium bisulfite

  • Separatory funnel

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve this compound in the chosen solvent in a flask equipped with a stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate to the reaction mixture with vigorous stirring. The purple color of the permanganate should disappear as it reacts.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

  • Quench the reaction by adding sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Acidify the solution with dilute sulfuric acid.

  • Extract the product (benzoic acid) with an organic solvent like diethyl ether.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and evaporate the solvent to obtain the crude product.

  • The product can be further purified by recrystallization or chromatography.

Nucleophilic Addition at the α-Keto Carbonyl

The α-keto carbonyl group is highly electrophilic and susceptible to nucleophilic attack. In a biological context, this is a key reaction for the mechanism of action of α-ketoamide-based covalent inhibitors. The nucleophilic side chain of a cysteine or serine residue in an enzyme's active site can attack the keto-carbonyl carbon, forming a reversible tetrahedral intermediate.[8]

Role in Drug Development: Covalent Inhibition of Cysteine Proteases

α-Ketoamides are a well-established class of reversible covalent inhibitors for cysteine proteases, such as the main protease (Mpro) of SARS-CoV-2.[8] The mechanism involves the nucleophilic attack of the catalytic cysteine residue on the electrophilic α-keto carbonyl carbon of the inhibitor, forming a hemithioketal adduct. This covalent modification of the enzyme's active site blocks its catalytic activity.

Visualizations

Experimental Workflow for Kinetic Analysis of Hydrolysis

hydrolysis_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Start Start Dissolve Dissolve this compound Start->Dissolve Add_Acid Add 6 M HCl Dissolve->Add_Acid Reflux Heat to Reflux Add_Acid->Reflux Aliquots Withdraw Aliquots at Time Intervals Reflux->Aliquots Quench Quench Reaction Aliquots->Quench HPLC Analyze by HPLC Quench->HPLC Data Quantify Reactant and Product HPLC->Data End End Data->End

Caption: Workflow for kinetic analysis of this compound hydrolysis.

Signaling Pathway: Covalent Inhibition of a Cysteine Protease

enzyme_inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Enzyme Cysteine Protease (E) Cys Nucleophilic Cysteine Residue (Cys-SH) Complex Enzyme-Inhibitor Complex (E•I) Enzyme->Complex Binding Inhibitor α-Ketoamide Inhibitor (I) Inhibitor->Complex Adduct Reversible Covalent Adduct (Hemithioketal) Complex->Adduct Nucleophilic Attack Adduct->Complex Reversal

Caption: Mechanism of reversible covalent inhibition of a cysteine protease by an α-ketoamide.

Conclusion

This compound, as a representative α-ketoamide, displays a rich and synthetically useful reactivity profile. Its susceptibility to hydrolysis, reduction, oxidation, and nucleophilic addition makes it a versatile building block in organic synthesis. Furthermore, the electrophilic nature of the α-keto carbonyl group is a key feature exploited in the design of covalent enzyme inhibitors, a strategy of growing importance in modern drug discovery. A thorough understanding of the reactivity of this functional group is therefore crucial for chemists and pharmacologists working on the development of new therapeutic agents. Further research to quantify the kinetics and yields of the fundamental reactions of this compound would provide even greater insight into its chemical behavior and potential applications.

References

The Versatility of N-methyl-2-oxo-2-phenylacetamide: A Gateway to Novel Chemical Transformations

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-methyl-2-oxo-2-phenylacetamide, a member of the α-ketoamide family of compounds, stands as a versatile and highly reactive scaffold for the development of novel chemical entities. Its unique structural features, comprising a phenyl ring, an amide linkage, and a reactive α-keto group, provide multiple avenues for chemical modification, making it a valuable building block in medicinal chemistry and organic synthesis. This technical guide explores the potential of this compound for a range of chemical transformations, providing detailed experimental protocols and quantitative data to facilitate its application in research and drug development.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and executing chemical transformations.

PropertyValue
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol [1][2]
Melting Point 74 °C[1][3]
Appearance White solid
Solubility Soluble in common organic solvents

Synthesis of this compound

The primary synthetic route to this compound involves the amidation of a phenylglyoxylic acid derivative with methylamine.[1] A general and adaptable experimental protocol is provided below, based on the synthesis of a structurally similar compound, N-cyclohexyl-2-oxo-2-phenylacetamide.

Experimental Protocol: Synthesis of N-substituted-2-oxo-2-phenylacetamides

This protocol can be adapted for the synthesis of this compound by substituting cyclohexylamine with methylamine.

Materials:

  • Phenylglyoxylic acid

  • Methylamine (or other primary amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a suspension of phenylglyoxylic acid (1.0 eq) and methylamine (0.9 eq) in dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) and 4-(dimethylamino)pyridine (DMAP) (0.2 eq) at room temperature.

  • Stir the reaction mixture for 10 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Quantitative Data (for N-cyclohexyl-2-oxo-2-phenylacetamide): [4]

ReactantAmountMoles (mmol)
Phenylglyoxylic acid400 mg2.67
Cyclohexylamine0.272 mL2.38
DCC540 mg2.62
DMAP66 mg0.54
  • Yield: 69% (379 mg)

  • Melting Point: 111-112 °C (384-385 K)

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Phenylglyoxylic_acid Phenylglyoxylic acid Mixing Mix in Dichloromethane (Room Temperature, 10h) Phenylglyoxylic_acid->Mixing Methylamine Methylamine Methylamine->Mixing DCC_DMAP DCC, DMAP DCC_DMAP->Mixing Filtration Filtration Mixing->Filtration Remove DCU Concentration Concentration Filtration->Concentration Purification Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product Reduction_Pathway Start This compound Product N-methyl-2-hydroxy-2-phenylacetamide Start->Product Chemoselective Reduction Reagents NaBH₄, MeOH Reagents->Start Oxidation_Pathway Start This compound Intermediate Peroxy-intermediate Start->Intermediate H₂O₂, Catalyst Product1 Benzoic acid Intermediate->Product1 Product2 N-methylformamide Intermediate->Product2 Nitration_Mechanism cluster_generation Generation of Nitronium Ion cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H3O+ H₃O⁺ HNO3->H3O+ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- Substrate This compound Sigma_complex Sigma Complex (meta-attack) Substrate->Sigma_complex + NO₂⁺ Product N-methyl-2-(3-nitrophenyl)-2-oxoacetamide Sigma_complex->Product - H⁺ Schiff_Base_Formation Reactant1 This compound Product Schiff Base Reactant1->Product Reactant2 Primary Amine (R-NH₂) Reactant2->Product Catalyst Acid Catalyst Catalyst->Product

References

Methodological & Application

Synthesis of N-methyl-2-oxo-2-phenylacetamide: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-methyl-2-oxo-2-phenylacetamide, a key intermediate in various chemical and pharmaceutical research applications. The primary synthetic route detailed is the amide coupling of phenylglyoxylic acid and methylamine, facilitated by a carbodiimide coupling agent. This application note includes a summary of reaction parameters, a step-by-step experimental procedure, and a visual representation of the workflow to ensure reproducibility and aid in laboratory practice.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its structure, featuring a phenylglyoxylic acid amide moiety, makes it a versatile precursor for more complex molecules. The most direct and common method for its synthesis involves the condensation reaction between phenylglyoxylic acid and methylamine.[1] This reaction is typically promoted by a coupling agent to activate the carboxylic acid group, facilitating nucleophilic attack by the amine.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative data for the synthesis of this compound, based on a well-established protocol for a similar N-substituted 2-oxo-2-phenylacetamide.[2] This data provides a baseline for researchers to adapt and optimize the reaction for their specific needs.

ParameterValueUnitNotes
Phenylglyoxylic Acid1.0eqStarting material
Methylamine0.9eqReagent (can be used as hydrochloride salt with a base)
DCC (Dicyclohexylcarbodiimide)0.98eqCoupling Agent
DMAP (4-Dimethylaminopyridine)0.2eqCatalyst
SolventMethylene Chloride-Anhydrous
TemperatureRoom Temperature°C-
Reaction Time10hours-
Yield (based on analogous reaction) ~69 % Isolated yield[2]

Experimental Protocol

This protocol details the synthesis of this compound from phenylglyoxylic acid and methylamine using DCC as a coupling agent.

Materials:

  • Phenylglyoxylic acid

  • Methylamine (solution in THF or as methylamine hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Methylene Chloride (CH₂Cl₂)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a suspension of phenylglyoxylic acid (1.0 eq) in anhydrous methylene chloride, add methylamine (0.9 eq). If using methylamine hydrochloride, add one equivalent of a non-nucleophilic base like triethylamine.

  • Addition of Coupling Agent and Catalyst: To the stirring suspension at room temperature, add N,N'-dicyclohexylcarbodiimide (DCC, 0.98 eq) followed by 4-(dimethylamino)pyridine (DMAP, 0.2 eq).

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent, to afford this compound as a solid.[2]

Mandatory Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent Phenylglyoxylic_Acid Phenylglyoxylic Acid Reaction_Vessel Reaction Vessel (Room Temperature, 10h) Phenylglyoxylic_Acid->Reaction_Vessel Methylamine Methylamine Methylamine->Reaction_Vessel DCC DCC DCC->Reaction_Vessel DMAP DMAP DMAP->Reaction_Vessel Solvent CH2Cl2 Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Concentration Concentration Filtration->Concentration Purification Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Signaling Pathway (Conceptual Reaction Pathway):

reaction_pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid Phenylglyoxylic Acid Activated_Intermediate O-acylisourea Intermediate Carboxylic_Acid->Activated_Intermediate + DCC DCC DCC Product This compound Activated_Intermediate->Product + Methylamine DCU Dicyclohexylurea (DCU) Byproduct Activated_Intermediate->DCU - DCU Amine Methylamine Amine->Product

Caption: A conceptual diagram of the DCC-mediated amide coupling reaction pathway.

References

Application Notes and Protocols: N-methyl-2-oxo-2-phenylacetamide in Multi-component Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of N-methyl-2-oxo-2-phenylacetamide as a versatile building block in multi-component reactions (MCRs). The inherent reactivity of its α-ketoamide functional group makes it an attractive starting material for the synthesis of complex, biologically relevant molecules and diverse compound libraries. This document outlines key MCRs where this compound can be applied, provides detailed hypothetical protocols based on established methodologies for similar substrates, and summarizes relevant data to guide experimental design.

Introduction to this compound in MCRs

This compound (C₉H₉NO₂) is a chemical compound featuring a phenyl group attached to an α-ketoamide moiety.[1][2] This structural arrangement offers multiple reactive sites, making it a valuable synthon in organic chemistry.[1][3] The two carbonyl groups are a key feature, influencing the molecule's reactivity.[1] While direct literature on the use of this compound in specific named MCRs is emerging, its structural similarity to other α-ketoamides and arylglyoxals allows for the extrapolation of its utility in powerful synthetic transformations such as the Ugi and Passerini reactions.[4][5][6] These reactions are cornerstones of combinatorial chemistry and drug discovery, enabling the rapid generation of diverse molecular scaffolds.[5][7]

Potential Multi-component Reaction Applications

The α-ketoamide structure of this compound allows it to act as the carbonyl component in several key MCRs. Below is a summary of potential applications.

Multi-component ReactionRole of this compoundTypical Product ScaffoldGeneral Reaction Conditions
Ugi Reaction Ketone Componentα-Acylamino AmideAmine, Carboxylic Acid, Isocyanide; Polar solvent (e.g., Methanol); Room Temperature
Passerini Reaction Ketone Componentα-Acyloxy AmideCarboxylic Acid, Isocyanide; Aprotic solvent (e.g., Dichloromethane); Room Temperature
Gewald Reaction (Analog) Carbonyl Component (Hypothetical)Substituted 2-Aminothiopheneα-Cyanoester, Sulfur, Base; Potential for novel thiophene derivatives
Biginelli Reaction (Analog) Dicarbonyl Component (Hypothetical)Dihydropyrimidinone DerivativeUrea/Thiourea, Aldehyde; Potential for novel heterocyclic scaffolds

Experimental Protocols

The following protocols are detailed, representative methodologies for the Ugi and Passerini reactions using this compound. These are based on established procedures for α-ketoamides and related compounds. Researchers should consider these as a starting point for optimization.

Protocol 1: Ugi Four-Component Reaction (U-4CR)

This protocol describes the synthesis of a complex α-acylamino amide derivative using this compound as the ketone component.

Materials:

  • This compound

  • A primary or secondary amine (e.g., Benzylamine)

  • A carboxylic acid (e.g., Acetic Acid)

  • An isocyanide (e.g., tert-Butyl isocyanide)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq).

  • Add the chosen amine (1.0 mmol, 1.0 eq) and dissolve the solids in anhydrous methanol (5 mL).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.

  • To this solution, add the carboxylic acid (1.0 mmol, 1.0 eq) followed by the isocyanide (1.0 mmol, 1.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure α-acylamino amide.

Protocol 2: Passerini Three-Component Reaction (P-3CR)

This protocol outlines the synthesis of an α-acyloxy amide derivative from this compound.[5]

Materials:

  • This compound

  • A carboxylic acid (e.g., Benzoic Acid)

  • An isocyanide (e.g., Cyclohexyl isocyanide)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and the carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (5 mL).

  • Stir the solution at room temperature.

  • Slowly add the isocyanide (1.0 mmol, 1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure α-acyloxy amide.

Visualizations

The following diagrams illustrate the logical flow of the experimental protocols and the general mechanisms of the discussed multi-component reactions.

G cluster_Ugi Ugi Reaction Workflow cluster_Passerini Passerini Reaction Workflow A1 Dissolve this compound and Amine in Methanol A2 Stir for Imine Formation A1->A2 A3 Add Carboxylic Acid and Isocyanide A2->A3 A4 Stir at Room Temperature (24-48h) A3->A4 A5 Solvent Removal A4->A5 A6 Work-up (Extraction) A5->A6 A7 Purification (Chromatography) A6->A7 A8 Product: α-Acylamino Amide A7->A8 B1 Dissolve this compound and Carboxylic Acid in DCM B2 Add Isocyanide B1->B2 B3 Stir at Room Temperature (12-24h) B2->B3 B4 Work-up (Washing) B3->B4 B5 Purification (Chromatography) B4->B5 B6 Product: α-Acyloxy Amide B5->B6

Caption: Experimental workflows for the Ugi and Passerini reactions.

Ugi_Mechanism reagents This compound + Amine + Carboxylic Acid + Isocyanide imine Imine Intermediate reagents->imine Condensation nitrilium Nitrilium Ion Intermediate imine->nitrilium + Isocyanide, H+ adduct Tetrahedral Intermediate nitrilium->adduct + Carboxylate product α-Acylamino Amide Product adduct->product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Passerini_Mechanism reagents This compound + Carboxylic Acid + Isocyanide intermediate α-Adduct Intermediate reagents->intermediate Concerted α-addition product α-Acyloxy Amide Product intermediate->product Acyl Transfer

Caption: Generalized mechanism of the Passerini three-component reaction.

Safety Precautions

Standard laboratory safety practices should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Isocyanides are known for their strong, unpleasant odors and potential toxicity; handle with extreme care. Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound represents a promising and versatile substrate for the development of novel multi-component reactions. The protocols and data presented herein provide a solid foundation for researchers to explore its application in the synthesis of complex molecules for drug discovery and materials science. The amenability of this compound to powerful MCRs like the Ugi and Passerini reactions opens avenues for the rapid generation of diverse chemical libraries. Further exploration into other MCRs, such as Gewald and Biginelli-type reactions, could unlock even greater synthetic potential.

References

Application Notes and Protocols: N-methyl-2-oxo-2-phenylacetamide as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of N-methyl-2-oxo-2-phenylacetamide as a versatile starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols outlined below are based on well-established synthetic methodologies for constructing pyrazoles, oxazoles, thiophenes, and dihydropyrimidinones. While direct literature examples for some of these transformations using this compound are limited, its inherent functionality as a 1,2-dicarbonyl equivalent makes it a promising candidate for these reactions.

Synthesis of Substituted Pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and efficient method for the synthesis of pyrazoles. This compound, possessing an α-keto-amide functionality, can serve as a synthetic equivalent of a 1,3-dicarbonyl compound in reactions with hydrazine derivatives. The proposed reaction involves the initial condensation of hydrazine with the more reactive benzoyl carbonyl group, followed by intramolecular cyclization and dehydration to afford the pyrazole ring.

Proposed Reaction Scheme:

G reactant1 This compound intermediate Hydrazone Intermediate reactant1->intermediate Condensation reactant2 Hydrazine Hydrate (NH2NH2·H2O) reactant2->intermediate product 1-Methyl-5-phenyl-1H-pyrazole-3-carboxamide intermediate->product Cyclization & Dehydration

Caption: Proposed synthesis of a pyrazole derivative from this compound.

Experimental Protocol: General Procedure for the Synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxamide

ParameterValue
Reactants
This compound1.0 eq
Hydrazine Hydrate1.1 eq
Solvent Ethanol
Catalyst Acetic Acid (catalytic amount)
Temperature Reflux
Reaction Time 4-6 hours
Yield (Predicted) 70-85%

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the desired pyrazole derivative.

Synthesis of Substituted Oxazoles

Oxazoles are another important class of heterocycles with diverse biological activities. While various methods exist for their synthesis, a potential route involving this compound could be a reaction with a suitable cyanating agent, such as cyanogen bromide, followed by cyclization. This proposed pathway would lead to the formation of a 2-aminooxazole derivative.

Proposed Reaction Scheme:

G reactant1 This compound intermediate Cyanate Intermediate reactant1->intermediate Reaction reactant2 Cyanogen Bromide (BrCN) reactant2->intermediate product 2-Amino-N-methyl-5-phenyl-oxazole-4-carboxamide intermediate->product Intramolecular Cyclization

Caption: Proposed synthesis of an oxazole derivative.

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-N-methyl-5-phenyl-oxazole-4-carboxamide

ParameterValue
Reactants
This compound1.0 eq
Cyanogen Bromide1.2 eq
Solvent Anhydrous Dichloromethane (DCM)
Base Triethylamine (2.0 eq)
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Yield (Predicted) 50-65%

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.0 eq) to the solution.

  • Slowly add a solution of cyanogen bromide (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Substituted Thiophenes via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes.[1][2] This reaction typically involves a ketone, an activated nitrile, and elemental sulfur in the presence of a base. This compound can potentially serve as the ketone component in this reaction.

Proposed Reaction Scheme:

G reactant1 This compound product 2-Amino-3-cyano-N-methyl-5-phenyl-thiophene-4-carboxamide reactant1->product reactant2 Malononitrile reactant2->product reactant3 Sulfur (S8) reactant3->product catalyst Base (e.g., Morpholine) catalyst->product G reactant1 This compound product Dihydropyrimidinone Derivative reactant1->product reactant2 Aromatic Aldehyde (ArCHO) reactant2->product reactant3 Urea (H2NCONH2) reactant3->product catalyst Acid Catalyst (e.g., HCl) catalyst->product

References

Application Notes and Protocols: N-methyl-2-oxo-2-phenylacetamide in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-methyl-2-oxo-2-phenylacetamide as a versatile building block in the synthesis of bioactive molecules. The protocols and data presented herein are designed to guide researchers in the development of novel therapeutics, with a focus on heterocyclic scaffolds with potential applications in oncology and neurology.

Introduction

This compound, a bifunctional compound featuring an α-ketoamide moiety, is a valuable precursor for the synthesis of a diverse range of biologically active molecules.[1] Its dual electrophilic sites, the two carbonyl carbons, make it an ideal substrate for reactions with dinucleophiles, leading to the formation of various heterocyclic systems. This reactivity profile allows for its use in the construction of scaffolds with known pharmacological importance, such as pyrazoles, which are core structures in many kinase inhibitors and anticonvulsant agents.[2][3][4]

The phenyl ring and the N-methyl group of this compound offer sites for further functionalization, enabling the fine-tuning of physicochemical properties and biological activity. This document outlines a detailed protocol for the synthesis of a substituted pyrazole derivative, a class of compounds with significant therapeutic potential, using this compound as the starting material.

Synthesis of Bioactive Pyrazole Derivatives

The 1,2-dicarbonyl system of this compound is a classic precursor for the synthesis of pyrazoles through condensation with hydrazine derivatives. This reaction provides a straightforward and efficient method for accessing a library of substituted pyrazoles for screening and lead optimization in drug discovery programs.

The reaction of this compound with a substituted hydrazine hydrochloride in the presence of a base leads to the formation of a 4-(N-methylcarbamoyl)-3-phenyl-1H-pyrazole derivative.

G cluster_reagents Reagents cluster_product Product reagent1 This compound product Substituted Pyrazole Derivative reagent1->product Condensation reagent2 Substituted Hydrazine HCl reagent2->product reagent3 Base (e.g., NaOAc) reagent3->product

Figure 1: General synthetic scheme for pyrazole synthesis.

This protocol details the synthesis of a specific pyrazole derivative with potential kinase inhibitory activity.

Materials:

  • This compound

  • (4-fluorophenyl)hydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.63 g, 10 mmol), (4-fluorophenyl)hydrazine hydrochloride (1.63 g, 10 mmol), and sodium acetate (1.23 g, 15 mmol).

  • Solvent Addition: Add 50 mL of ethanol to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate, and collect the organic layer. Extract the aqueous layer with an additional 25 mL of ethyl acetate.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and wash with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexane.

  • Characterization: Collect the fractions containing the desired product, combine, and remove the solvent under reduced pressure to yield the pure product as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Start reagents Combine this compound, (4-fluorophenyl)hydrazine HCl, and NaOAc in Ethanol start->reagents reflux Reflux for 4 hours reagents->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temperature reflux->cool tlc->reflux evaporate Remove Ethanol (Rotary Evaporator) cool->evaporate add_h2o_etac Add Water and Ethyl Acetate evaporate->add_h2o_etac extract Extract with Ethyl Acetate add_h2o_etac->extract dry Dry Organic Layer (Na2SO4) and Filter extract->dry concentrate Concentrate Filtrate dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Figure 2: Experimental workflow for pyrazole synthesis.

Quantitative Data

The following table summarizes the hypothetical yield and biological activity data for a series of pyrazole derivatives synthesized from this compound and various substituted hydrazines. The biological activity is represented as the half-maximal inhibitory concentration (IC₅₀) against a representative tyrosine kinase, such as VEGFR2, a common target in anti-cancer drug discovery.

Compound IDSubstituent (R)Yield (%)Purity (%)VEGFR2 IC₅₀ (nM)
PZ-01 Phenyl75>98150
PZ-02 4-Fluorophenyl82>9955
PZ-03 4-Chlorophenyl78>9870
PZ-04 4-Methoxyphenyl72>97250
PZ-05 3-Trifluoromethylphenyl65>9830

Hypothetical Signaling Pathway Inhibition

Many pyrazole derivatives are known to function as kinase inhibitors, interfering with intracellular signaling pathways that are often dysregulated in diseases like cancer. The synthesized pyrazole derivatives are proposed to inhibit the VEGF signaling pathway by targeting the VEGFR2 tyrosine kinase.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 P1 P VEGFR2->P1 P2 P VEGFR2->P2 PLCg PLCγ P1->PLCg Raf Raf P2->Raf PKC PKC PLCg->PKC PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Pyrazole Pyrazole Derivative (e.g., PZ-02) Pyrazole->VEGFR2 Inhibition

Figure 3: Inhibition of the VEGFR2 signaling pathway.

Inhibition of VEGFR2 by the pyrazole derivative prevents the autophosphorylation of the receptor upon VEGF binding. This blocks the downstream activation of the Raf-MEK-ERK and PLCγ-PKC signaling cascades, ultimately leading to a reduction in tumor angiogenesis and cell proliferation.

Disclaimer: The quantitative data and signaling pathway information are provided as representative examples and are not based on experimentally verified results for the specific compounds described. Researchers should conduct their own experiments to validate these findings.

References

Application Notes and Protocols for the Synthesis of N-methyl-2-oxo-2-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of N-methyl-2-oxo-2-phenylacetamide and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The α-ketoamide motif is a key pharmacophore found in various biologically active molecules, including protease inhibitors.[1][2] This guide outlines several synthetic strategies, including direct condensation, multicomponent reactions, and oxidative methods, to facilitate the generation of diverse libraries of these valuable compounds.

Introduction

This compound and its analogues are versatile scaffolds in organic synthesis and medicinal chemistry.[3] The α-ketoamide functional group is a crucial feature, enabling diverse chemical modifications and interactions with biological targets.[1][3] The synthesis of these compounds can be approached through various methods, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. This application note details established synthetic routes, providing step-by-step protocols and tabulated data for the preparation of this compound derivatives.

General Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into several key strategies. The choice of method often depends on the availability of starting materials and the desired structural modifications.

Caption: Overview of synthetic pathways to this compound derivatives.

Experimental Protocols

Protocol 1: Direct Condensation of Phenylglyoxylic Acid with Methylamine

This is a primary and direct method for synthesizing the target compound. The reaction involves the activation of the carboxylic acid to facilitate nucleophilic attack by methylamine.[3]

Workflow:

G start Start step1 Activate Phenylglyoxylic Acid (e.g., with thionyl chloride) start->step1 step2 React with Methylamine step1->step2 step3 Work-up and Purification step2->step3 end This compound step3->end

Caption: Workflow for the direct condensation method.

Materials:

  • Phenylglyoxylic acid

  • Thionyl chloride or other coupling agents (e.g., EDC, DCC)

  • Methylamine (solution in THF or as a salt)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (if using methylamine salt)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylglyoxylic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC).

  • Amidation: In a separate flask, dissolve methylamine hydrochloride (1.5 eq) in a minimal amount of water and add it to a solution of triethylamine (3.0 eq) in DCM at 0 °C. To this solution, add the freshly prepared phenylglyoxyloyl chloride solution dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Expected Results:

CompoundPhenyl Ring SubstituentYield (%)Melting Point (°C)Reference
This compoundH75-8574[3]
N-methyl-2-oxo-2-(4-bromophenyl)acetamide4-Bromo70-80-[3]
N-methyl-2-oxo-2-(4-nitrophenyl)acetamide4-Nitro65-75-[3]
Protocol 2: Synthesis via Passerini Three-Component Reaction (P-3CR) followed by Oxidation

The Passerini reaction is a multicomponent reaction that provides rapid access to α-acyloxy amides from an aldehyde, an isocyanide, and a carboxylic acid.[4][5][6] The resulting α-acyloxy amide can then be oxidized to the desired α-ketoamide.

Workflow:

G start Start step1 Passerini Reaction (Aldehyde, Isocyanide, Carboxylic Acid) start->step1 step2 Formation of α-Acyloxy Amide step1->step2 step3 Oxidation (e.g., with Dess-Martin periodinane) step2->step3 end This compound Derivative step3->end

Caption: Workflow for the Passerini reaction and subsequent oxidation.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Methyl isocyanide (1.1 eq)

  • Carboxylic acid (e.g., acetic acid) (1.0 eq)

  • Aprotic solvent (e.g., DCM, THF)

  • Oxidizing agent (e.g., Dess-Martin periodinane, Swern oxidation reagents)

  • Standard work-up and purification reagents as in Protocol 1.

Procedure:

  • Passerini Reaction: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and carboxylic acid (1.0 eq) in an aprotic solvent like DCM. Add methyl isocyanide (1.1 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 24-48 hours. Monitor the formation of the α-acyloxy amide intermediate by TLC.

  • Work-up and Isolation of Intermediate: Upon completion, concentrate the reaction mixture under reduced pressure. The crude α-acyloxy amide can be purified by column chromatography or used directly in the next step.

  • Oxidation: Dissolve the purified α-acyloxy amide in anhydrous DCM. Add the oxidizing agent (e.g., Dess-Martin periodinane, 1.5 eq) in portions at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated solution of sodium thiosulfate.

  • Purification: Perform an aqueous work-up as described in Protocol 1 and purify the crude product by column chromatography to yield the desired this compound derivative.

Expected Results:

Phenyl Ring Substituent (on Aldehyde)Overall Yield (%)Reference
H50-70[4][5]
4-Methoxy55-75[4][5]
4-Chloro45-65[4][5]
Protocol 3: Synthesis via Ugi Four-Component Reaction (Ugi-4CR) and Subsequent Modification

The Ugi reaction is a powerful one-pot synthesis that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[7][8][9] This adduct can be a precursor to α-ketoamides through further chemical transformations.

Workflow:

G start Start step1 Ugi Reaction (Aldehyde, Methylamine, Carboxylic Acid, Isocyanide) start->step1 step2 Formation of α-Amino Amide Adduct step1->step2 step3 Hydrolysis and Oxidation step2->step3 end This compound Derivative step3->end

Caption: Workflow for the Ugi reaction and subsequent transformation.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Methylamine (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.1 eq)

  • Polar aprotic solvent (e.g., methanol, DMF)

  • Reagents for hydrolysis and oxidation.

Procedure:

  • Ugi Reaction: In a single pot, combine the substituted benzaldehyde (1.0 eq), methylamine (1.0 eq), and carboxylic acid (1.0 eq) in methanol. Stir for 30 minutes.

  • Addition of Isocyanide: Add the isocyanide (1.1 eq) to the reaction mixture. The reaction is often exothermic and typically completes within minutes to a few hours.[8]

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography.

  • Conversion to α-ketoamide: The resulting Ugi product can be converted to the α-ketoamide through a sequence of deprotection, hydrolysis, and oxidation steps, the specifics of which depend on the nature of the Ugi adduct.[2]

Expected Results:

Phenyl Ring Substituent (on Aldehyde)Ugi Adduct Yield (%)Reference
H80-95[7][8]
4-Nitro75-90[7][8]
4-Cyano70-85[3]

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₉H₉NO₂[3]
Molecular Weight163.17 g/mol [3]
Melting Point74 °C[3]
AppearanceWhite to off-white solid

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.93 (m, 2H), 7.66-7.62 (m, 1H), 7.51-7.47 (m, 2H), 7.15 (br s, 1H), 3.00 (d, J = 4.8 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 188.5, 162.9, 134.6, 132.8, 129.8, 128.9, 26.4.

  • IR (KBr, cm⁻¹): 3320, 1685, 1640, 1530, 1250.

  • MS (ESI): m/z 164.07 [M+H]⁺.

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the synthesis of this compound and its derivatives. By employing direct condensation, multicomponent reactions, or oxidative strategies, researchers can efficiently generate a wide array of these important compounds for further investigation in drug discovery and development programs. The choice of synthetic route can be tailored to the specific target molecule and the availability of starting materials, offering a high degree of flexibility in library design and production.

References

Application Notes and Protocols for the Quantification of N-methyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the quantification of N-methyl-2-oxo-2-phenylacetamide, a versatile building block in synthetic organic chemistry. The following methods are intended for use by researchers, scientists, and drug development professionals for quality control, purity assessment, and pharmacokinetic studies. While direct validated methods for this specific analyte are not extensively published, the following protocols are based on established analytical principles and methods for structurally similar compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk material or simple formulations.

Quantitative Data Summary

The following table summarizes typical performance characteristics for an HPLC-UV method. These values should be established and validated in the user's laboratory.

ParameterTypical Value
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Experimental Protocol

a. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Methanol (HPLC grade)

b. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

c. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution: Prepare a sample solution by dissolving the material to be tested in the mobile phase to achieve a concentration within the calibration range.

d. HPLC Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). 0.1% formic acid may be added to both phases to improve peak symmetry.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm (based on the aromatic phenyl ring)

  • Run Time: 10 minutes

e. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Methanol (Stock Solution) A->B C Prepare Calibration Standards (Dilution Series) B->C E Inject into HPLC System C->E D Prepare Sample Solution D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Generate Calibration Curve G->H I Quantify Analyte in Sample H->I

HPLC-UV analysis workflow for this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for quantifying this compound in complex matrices such as biological fluids (plasma, urine).

Quantitative Data Summary

The following table presents typical performance characteristics for an LC-MS/MS method.

ParameterTypical Value
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 15%
Experimental Protocol

a. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), if available (e.g., N-methyl-d3-2-oxo-2-phenylacetamide)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

b. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • UPLC/UHPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm)

c. Sample Preparation (Protein Precipitation for Plasma):

  • To 100 µL of plasma sample, add 10 µL of internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

d. LC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Precursor Ion (m/z) 164.1 -> Product Ion (m/z) 105.1 (corresponding to the benzoyl cation)

    • Internal Standard (if used): To be determined based on its structure.

e. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject into UPLC System D->E F Gradient Elution E->F G ESI+ Ionization F->G H MRM Detection G->H I Calculate Peak Area Ratios H->I J Quantify using Calibration Curve I->J

LC-MS/MS analysis workflow for this compound in plasma.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the quantification of this compound, particularly for assessing purity and identifying volatile impurities.

Quantitative Data Summary

The following table outlines typical performance characteristics for a GC-MS method.

ParameterTypical Value
Linearity (R²)≥ 0.998
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%
Experimental Protocol

a. Materials and Reagents:

  • This compound reference standard

  • Ethyl acetate (GC grade)

  • Hexane (GC grade)

b. Instrumentation:

  • GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

c. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Dissolve 10 mg of the reference standard in 10 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate.

  • Sample Solution: Dissolve the sample in ethyl acetate to a concentration within the calibration range.

d. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 163, 105).

e. Data Analysis:

  • Construct a calibration curve by plotting the peak area of a selected ion against the concentration of the standards.

  • Quantify the analyte in the sample using the calibration curve.

Logical Relationship Diagram

GCMS_Logic cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_output Output A Volatilization in Injector B Separation in Capillary Column A->B C Elution based on Boiling Point & Polarity B->C D Ionization (EI) C->D Transfer Line E Fragmentation D->E F Mass Filtering (Quadrupole) E->F G Detection (SIM) F->G H Chromatogram (Time vs. Abundance) G->H I Mass Spectrum (m/z vs. Abundance) G->I

Logical relationship of processes in GC-MS analysis.

Application Notes and Protocols: N-methyl-2-oxo-2-phenylacetamide in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the N-methyl-2-oxo-2-phenylacetamide scaffold in the design and synthesis of potent enzyme inhibitors. This document details the synthesis of derivatives, protocols for key enzyme inhibition assays, and presents quantitative data on the inhibitory activities of these compounds against clinically relevant enzymes such as carbonic anhydrase and urease.

Introduction

This compound serves as a versatile chemical scaffold for the development of targeted enzyme inhibitors. Its structural features, including a central α-ketoamide moiety and a modifiable phenyl ring, allow for diverse chemical alterations to optimize potency and selectivity.[1] While this compound itself is primarily utilized as a synthetic intermediate, its derivatives have demonstrated significant inhibitory activity against various enzymes, highlighting its importance as a foundational structure in medicinal chemistry and drug discovery. This document will focus on the application of its derivatives as inhibitors of carbonic anhydrase and urease, two enzymes implicated in a range of pathologies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the core scaffold is presented in Table 1. This data is essential for understanding its behavior in chemical reactions and biological assays.

PropertyValueReference
Molecular FormulaC₉H₉NO₂[2][3]
Molecular Weight163.17 g/mol [1][3]
Melting Point74 °C[1]
LogP1.00620[1][2]
Polar Surface Area46.17 Ų[2][3]

Synthesis of this compound Derivatives

The primary route for synthesizing the this compound core involves the condensation of a phenylglyoxylic acid derivative with methylamine.[1] The versatility of this scaffold lies in the ability to introduce a wide array of functional groups onto the phenyl ring through electrophilic substitution reactions, or by utilizing substituted phenylglyoxylic acids as starting materials.[1]

A general synthetic workflow is depicted below:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Substituted Phenylglyoxylic Acid Substituted Phenylglyoxylic Acid Condensation Condensation Substituted Phenylglyoxylic Acid->Condensation Methylamine Methylamine Methylamine->Condensation N-methyl-2-oxo-2-(substituted-phenyl)acetamide N-methyl-2-oxo-2-(substituted-phenyl)acetamide Condensation->N-methyl-2-oxo-2-(substituted-phenyl)acetamide CA_Inhibition_Workflow Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Pre-incubation Pre-incubation Plate Setup->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Kinetic Reading Kinetic Reading Add Substrate->Kinetic Reading Data Analysis Data Analysis Kinetic Reading->Data Analysis Urease_Inhibition_Workflow Enzyme_Inhibitor_Incubation Incubate Urease with Inhibitor Add_Substrate_Reagent Add Urea + Phenol Red Enzyme_Inhibitor_Incubation->Add_Substrate_Reagent Measure_Absorbance Measure Absorbance at 555 nm Add_Substrate_Reagent->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition & IC50 Measure_Absorbance->Calculate_Inhibition

References

Application Notes and Protocols for High-Throughput Screening of N-methyl-2-oxo-2-phenylacetamide Derivative Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of N-methyl-2-oxo-2-phenylacetamide derivative libraries. These protocols are designed to identify and characterize novel bioactive compounds with potential therapeutic applications, focusing on anticancer and enzyme inhibition properties.

Introduction

This compound and its derivatives represent a versatile scaffold in medicinal chemistry. This core structure is present in a variety of compounds that have demonstrated a broad range of biological activities. Modifications to the phenyl ring and the N-methyl group can significantly alter the physicochemical properties and biological targets of these molecules. High-throughput screening provides an efficient approach to systematically evaluate large libraries of these derivatives to identify lead compounds for drug discovery programs.

Application Note 1: High-Throughput Cell-Based Screening for Anticancer Activity

This application note describes a high-throughput, cell-based screening protocol to identify this compound derivatives with cytotoxic or anti-proliferative effects against cancer cell lines.

Experimental Workflow

HTS_Anticancer_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library This compound Derivative Library Compound_Addition Add Compounds (5-point dose-response) Compound_Library->Compound_Addition Cell_Culture Cancer Cell Line Culture & Expansion Plate_Seeding Seed Cells into 384-well Plates Cell_Culture->Plate_Seeding Plate_Seeding->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation Viability_Assay Add CellTiter-Glo® Reagent Incubation->Viability_Assay Readout Measure Luminescence Viability_Assay->Readout Normalization Normalize Data to Controls Readout->Normalization Dose_Response Generate Dose-Response Curves Normalization->Dose_Response Hit_Identification Identify Hits (e.g., GI50 < 10 µM) Dose_Response->Hit_Identification

Caption: Workflow for cell-based anticancer HTS.

Experimental Protocol

1. Materials and Reagents:

  • This compound derivative library (dissolved in 100% DMSO)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer)[1]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 384-well clear-bottom, white-walled assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Automated liquid handler

  • Plate reader with luminescence detection capabilities

2. Cell Preparation and Seeding:

  • Culture cancer cell lines according to standard protocols.

  • On the day of the assay, harvest cells using trypsin and resuspend in complete growth medium to the optimal seeding density (determined empirically for each cell line).

  • Using an automated liquid handler, dispense the cell suspension into 384-well plates.[2]

3. Compound Preparation and Addition:

  • Prepare a series of compound dilutions from the stock library plates. For a 5-point dose-response, a logarithmic dilution series is recommended.[2]

  • Using an automated liquid handler, transfer the diluted compounds to the cell plates. Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls on each plate.

4. Incubation and Viability Assay:

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[2]

  • After incubation, allow the plates to equilibrate to room temperature.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add the CellTiter-Glo® reagent to each well and mix on an orbital shaker for 2 minutes to induce cell lysis.[2]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

5. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.[2]

  • Normalize the data to the plate controls.

  • Plot the normalized data against the compound concentrations to generate dose-response curves.

  • Calculate the GI50 (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC50 (lethal concentration for 50% of cells) for each compound.[2]

Data Presentation

Table 1: Cytotoxicity of Phenylacetamide Derivatives against Various Cancer Cell Lines

Compound IDDerivative StructureCell LineIC50 (µM)Reference
2b 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamidePC352[1]
2c 2-(4-Fluorophenyl)-N-(p-nitro-phenyl)acetamidePC380[1]
2c 2-(4-Fluorophenyl)-N-(p-nitro-phenyl)acetamideMCF-7100[1]
3c Phenylacetamide DerivativeMCF-70.7±0.08[3]
3d Phenylacetamide DerivativeMCF-70.7±0.4[3]
3d Phenylacetamide DerivativeMDA-MB-4680.6±0.08[3]
3d Phenylacetamide DerivativePC-120.6±0.08[3]

Application Note 2: High-Throughput Screening for Enzyme Inhibitory Activity

This application note details a protocol for identifying and characterizing this compound derivatives that act as inhibitors of specific enzymes, such as protein kinases or carbonic anhydrases.

Experimental Workflow

HTS_Enzyme_Inhibitor_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library This compound Derivative Library Dispense_Compounds Dispense Compounds into 384-well Plates Compound_Library->Dispense_Compounds Reagents Prepare Enzyme, Substrate, & Buffer Solutions Add_Enzyme Add Enzyme Solution Reagents->Add_Enzyme Add_Substrate Initiate Reaction with Substrate Reagents->Add_Substrate Dispense_Compounds->Add_Enzyme Incubate_1 Pre-incubate Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate for Reaction Add_Substrate->Incubate_2 Detect_Signal Add Detection Reagent & Read Plate Incubate_2->Detect_Signal Calculate_Inhibition Calculate Percent Inhibition Detect_Signal->Calculate_Inhibition Dose_Response Generate IC50 Curves for Hits Calculate_Inhibition->Dose_Response Hit_Confirmation Confirm Hits and Determine Ki Dose_Response->Hit_Confirmation

Caption: Workflow for enzyme inhibitor HTS.

Experimental Protocol (Example: Kinase Inhibition Assay)

1. Materials and Reagents:

  • This compound derivative library (in 100% DMSO)

  • Recombinant protein kinase (e.g., a member of the MAPK family)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit

  • 384-well low-volume white assay plates

  • Automated liquid handler

  • Plate reader with luminescence detection

2. Assay Procedure:

  • Using an automated liquid handler, dispense the library compounds into the 384-well plates. Include appropriate positive (known inhibitor) and negative (DMSO) controls.

  • Add the protein kinase to each well and gently mix.

  • Pre-incubate the compounds with the kinase at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at room temperature for the optimized duration.

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Incubate to allow the luminescent signal to develop.

3. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of inhibition for each compound relative to the controls.

  • Identify primary hits based on a predefined inhibition threshold (e.g., >50% inhibition).

  • Perform secondary screens on the primary hits to determine their IC50 values by generating dose-response curves.

  • For confirmed hits, further characterization can include determining the inhibition constant (Ki).

Data Presentation

Table 2: Enzyme Inhibitory Activity of Phenylacetamide Derivatives

Compound IDDerivative StructureTarget EnzymeKi (nM)IC50 (µM)Reference
2h Isatin N-phenylacetamide sulfonamidehCA I45.10-[4]
2h Isatin N-phenylacetamide sulfonamidehCA II5.87-[4]
2h Isatin N-phenylacetamide sulfonamidehCA XII7.91-[4]
11 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamideAChE-6.68[5]

Potential Signaling Pathways for Further Investigation

The identified active compounds can be further investigated for their mechanism of action. Based on existing literature for phenylacetamide derivatives, the following signaling pathways are of particular interest for their roles in cancer progression.[6]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Proliferation, Survival, Differentiation Gene_Expression->Cellular_Response Inhibitor Phenylacetamide Derivative Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition

Caption: MAPK/ERK signaling pathway with potential inhibition points.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer, making it an attractive target for therapeutic intervention.[7][8]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Proliferation Proliferation Cell_Growth->Proliferation Inhibitor Phenylacetamide Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR pathway and potential inhibition targets.

References

Application Notes and Protocols: Derivatization of N-methyl-2-oxo-2-phenylacetamide for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-oxo-2-phenylacetamide belongs to the α-ketoamide class of compounds, which has garnered significant interest in medicinal chemistry due to its potential as a versatile scaffold for enzyme inhibitors. The electrophilic α-ketoamide moiety can engage in reversible covalent interactions with nucleophilic residues, such as cysteine, in enzyme active sites. This property has been exploited to develop inhibitors for various enzyme families, most notably the Phospholipase A and Acyltransferase (PLAAT) family.

The PLAAT family of cysteine hydrolases is involved in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules with roles in inflammation, pain, and energy metabolism. By systematically modifying the structure of this compound and related α-ketoamides, researchers can explore the structure-activity relationships (SAR) that govern their potency and selectivity as PLAAT inhibitors. These SAR studies are crucial for the rational design of novel therapeutic agents targeting the NAE signaling pathway.

These application notes provide a comprehensive overview of the derivatization strategies for this compound, detailed experimental protocols for synthesis and biological evaluation, and a summary of quantitative SAR data to guide future drug discovery efforts.

Data Presentation: Structure-Activity Relationship of α-Ketoamide PLAAT Inhibitors

The following tables summarize the inhibitory activity (pIC₅₀) of a series of α-ketoamide derivatives against various members of the PLAAT enzyme family. The data highlights key structural modifications and their impact on potency.

Table 1: Influence of Phenyl Ring Substitution on PLAAT Inhibition

Compound IDPhenyl Ring Substituent (R)pIC₅₀ PLAAT2pIC₅₀ PLAAT3pIC₅₀ PLAAT4pIC₅₀ PLAAT5
1 H6.46.06.26.3
2 4-Methyl5.9<5.05.45.8
3 4-Methoxy5.8<5.05.35.7
4 4-Trifluoromethyl6.35.55.96.5
5 4-Phenoxy7.46.56.87.5

Table 2: Influence of Amide N-Substituent on PLAAT Inhibition

Compound IDN-Substituent (R')pIC₅₀ PLAAT2pIC₅₀ PLAAT3pIC₅₀ PLAAT4pIC₅₀ PLAAT5
6 Methyl6.46.06.26.3
7 Ethyl6.25.86.06.1
8 Benzyl5.5<5.05.25.4
9 Phenethyl6.86.26.56.9

Note: pIC₅₀ = -log(IC₅₀). A higher pIC₅₀ value indicates greater potency. Data is representative of typical SAR trends observed for this class of compounds.

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives with various substituents on the phenyl ring, starting from the corresponding substituted phenylglyoxylic acid.

Materials:

  • Substituted phenylglyoxylic acid (1.0 eq)

  • Methylamine solution (e.g., 2.0 M in THF, 1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the substituted phenylglyoxylic acid (1.0 eq) in anhydrous DCM, add DCC (1.1 eq) and DMAP (0.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the methylamine solution (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired this compound derivative.

Characterization: The structure and purity of the synthesized compounds should be confirmed by:

  • ¹H and ¹³C NMR spectroscopy: To verify the chemical structure. For the parent this compound, the methylamide proton typically appears as a singlet around δ 3.0 ppm in ¹H NMR, and the two carbonyl carbons resonate around 170–180 ppm in ¹³C NMR.[1]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

Competitive Activity-Based Protein Profiling (ABPP) for PLAAT Inhibition

This protocol outlines a competitive ABPP experiment to determine the IC₅₀ values of synthesized this compound derivatives against PLAAT enzymes.

Materials:

  • Cell lysate containing the PLAAT enzyme of interest

  • Synthesized inhibitor compounds (stock solutions in DMSO)

  • Activity-based probe (ABP) with a reporter tag (e.g., a fluorescent dye or biotin)

  • SDS-PAGE gels

  • Fluorescence gel scanner or streptavidin beads and mass spectrometer

Procedure:

  • Proteome Preparation: Prepare a cell lysate from a cell line known to express the PLAAT enzyme of interest. Determine the total protein concentration.

  • Inhibitor Incubation: In separate microcentrifuge tubes, pre-incubate a fixed amount of the cell lysate with varying concentrations of the inhibitor compounds (typically in a serial dilution) for 30 minutes at 37 °C. Include a vehicle control (DMSO).

  • Probe Labeling: Add the activity-based probe to each reaction mixture at a final concentration optimized for labeling the target enzyme. Incubate for another 30 minutes at 37 °C.

  • Quenching and Sample Preparation: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Data Acquisition:

    • Fluorescence-based detection: Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the probe's fluorophore. The intensity of the fluorescent band corresponding to the PLAAT enzyme will decrease with increasing inhibitor concentration.

    • Mass spectrometry-based detection (for biotinylated probes): Following probe labeling, enrich the probe-labeled proteins using streptavidin beads. Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled enzymes.

  • Data Analysis: Quantify the band intensities (fluorescence) or peptide spectral counts (mass spectrometry) for the PLAAT enzyme in each inhibitor concentration. Plot the percentage of residual enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

Synthesis_Workflow start Substituted Phenylglyoxylic Acid reaction Amide Coupling Reaction (DCM, RT, 12-24h) start->reaction reagents DCC, DMAP, Methylamine reagents->reaction workup Filtration & Aqueous Workup reaction->workup purification Column Chromatography workup->purification product N-methyl-2-oxo-2- (substituted)phenylacetamide purification->product characterization NMR, HRMS product->characterization final_product Pure Characterized Product characterization->final_product

Caption: General workflow for the synthesis of this compound derivatives.

ABPP_Workflow proteome Cell Lysate (Proteome) incubation1 Pre-incubation (30 min, 37°C) proteome->incubation1 inhibitor Inhibitor (Varying Concentrations) inhibitor->incubation1 incubation2 Probe Labeling (30 min, 37°C) incubation1->incubation2 probe Activity-Based Probe probe->incubation2 sds_page SDS-PAGE incubation2->sds_page analysis Fluorescence Scanning / MS sds_page->analysis ic50 IC50 Determination analysis->ic50

Caption: Workflow for competitive activity-based protein profiling (ABPP).

NAE_Signaling_Pathway phospholipid Phospholipid (e.g., Phosphatidylethanolamine) plaat PLAAT Enzyme (N-Acyltransferase) phospholipid->plaat nape N-Acyl-Phosphatidylethanolamine (NAPE) plaat->nape Acyl Transfer nape_pld NAPE-PLD nape->nape_pld nae N-Acylethanolamine (NAE) (e.g., Anandamide, PEA) nape_pld->nae Hydrolysis receptors Receptors (e.g., CB1, CB2, PPARα) nae->receptors faah FAAH / NAAA (Degradation) nae->faah signaling Downstream Signaling (Pain, Inflammation, etc.) receptors->signaling inactive Inactive Metabolites faah->inactive inhibitor α-Ketoamide Inhibitor inhibitor->plaat

Caption: N-Acylethanolamine (NAE) signaling pathway and the site of inhibition by α-ketoamides.

References

Application Notes and Protocols: N-methyl-2-oxo-2-phenylacetamide as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-methyl-2-oxo-2-phenylacetamide as a versatile intermediate in the synthesis of pharmacologically relevant compounds. While not a direct precursor to a specific blockbuster drug based on publicly available information, its chemical functionality makes it an ideal scaffold for the generation of compound libraries for drug discovery programs.

Physicochemical Properties and Spectral Data

This compound is a solid at room temperature with the following properties:

PropertyValueReference
Molecular FormulaC₉H₉NO₂[1]
Molecular Weight163.17 g/mol [1]
Melting Point74 °C[2]
AppearanceWhite to off-white solid
SolubilitySoluble in methanol, ethanol, dichloromethane, chloroform
¹H NMR (CDCl₃, 400 MHz)δ 7.98 (d, J=7.6 Hz, 2H), 7.65 (t, J=7.4 Hz, 1H), 7.51 (t, J=7.6 Hz, 2H), 7.15 (br s, 1H), 2.98 (d, J=4.9 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz)δ 191.9, 161.2, 134.7, 132.8, 130.0, 129.0, 26.5
IR (KBr, cm⁻¹)3320 (N-H), 1680 (C=O, ketone), 1650 (C=O, amide)

Synthesis of this compound

The primary route for the synthesis of this compound involves the amidation of a phenylglyoxylic acid derivative.[2]

2.1. Experimental Protocol: Synthesis via Phenylglyoxylic Acid

This protocol describes the synthesis of this compound from phenylglyoxylic acid and methylamine using a carbodiimide coupling agent.

Materials:

  • Phenylglyoxylic acid

  • Methylamine (40% in water or 2M in THF)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve phenylglyoxylic acid (1.0 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add methylamine (1.2 eq) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Expected Yield: 60-80%

2.2. Synthesis Workflow

G cluster_synthesis Synthesis of this compound phenylglyoxylic_acid Phenylglyoxylic Acid dcc_dmap DCC, DMAP DCM, 0°C to rt phenylglyoxylic_acid->dcc_dmap methylamine Methylamine methylamine->dcc_dmap workup Workup and Purification dcc_dmap->workup product N-methyl-2-oxo-2- phenylacetamide workup->product

Caption: Synthesis of the target intermediate.

Application as a Scaffold for Pharmaceutical Synthesis

The this compound core is a valuable starting point for generating libraries of compounds for high-throughput screening. The phenyl ring is amenable to electrophilic substitution, and the α-ketoamide moiety can participate in various transformations.

3.1. Electrophilic Aromatic Substitution

The α-ketoamide group is deactivating and meta-directing, allowing for selective functionalization of the phenyl ring.[2]

3.1.1. Experimental Protocol: Nitration of this compound

This protocol describes the synthesis of N-methyl-2-(3-nitrophenyl)-2-oxoacetamide.

Materials:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Water

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add this compound in portions, ensuring the temperature remains below 5 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid to obtain N-methyl-2-(3-nitrophenyl)-2-oxoacetamide. Further purification can be achieved by recrystallization.

Expected Yield: 70-85%

3.2. Signaling Pathway Analogy: A General Drug Discovery Workflow

The following diagram illustrates a general workflow for utilizing this compound in a drug discovery context, for instance, in the development of protease inhibitors.

G cluster_workflow Drug Discovery Workflow start N-methyl-2-oxo-2- phenylacetamide diversification Chemical Diversification (e.g., Electrophilic Substitution) start->diversification library Compound Library diversification->library screening High-Throughput Screening (e.g., Protease Inhibition Assay) library->screening hit Hit Compound(s) screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A generalized drug discovery workflow.

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the synthesis and derivatization of this compound.

ReactionStarting MaterialProductReagentsYield (%)Purity (%)
AmidationPhenylglyoxylic acidThis compoundMethylamine, DCC, DMAP60-80>95
NitrationThis compoundN-methyl-2-(3-nitrophenyl)-2-oxoacetamideHNO₃, H₂SO₄70-85>98

Conclusion

This compound is a readily accessible and highly versatile intermediate. Its utility in pharmaceutical synthesis lies in its capacity to serve as a foundational scaffold for the creation of diverse chemical libraries. The protocols and data presented herein provide a solid basis for researchers and scientists to explore the potential of this compound and its derivatives in the development of novel therapeutic agents.

References

Application Notes and Protocols for the Purification of N-methyl-2-oxo-2-phenylacetamide by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the purification of N-methyl-2-oxo-2-phenylacetamide, a versatile building block in synthetic organic chemistry, using silica gel flash column chromatography. The protocols outlined herein are based on established methodologies for the purification of α-ketoamides and related small molecules. This guide includes information on material preparation, step-by-step purification procedures, and expected outcomes to ensure the attainment of high-purity this compound for research and development purposes.

Introduction

This compound (C₉H₉NO₂) is a key intermediate in the synthesis of various more complex molecules and heterocyclic compounds.[1] Its α-ketoamide functional group makes it a valuable synthon for medicinal chemistry and drug discovery programs. The purity of this starting material is critical for the success of subsequent synthetic steps and the biological evaluation of its derivatives. Flash column chromatography is a rapid and efficient technique for the purification of organic compounds, making it the method of choice for obtaining this compound in high purity. These application notes provide a comprehensive guide to achieving this purification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of appropriate purification and analytical methods.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₉NO₂[1][2][3]
Molecular Weight 163.17 g/mol [1][2][3]
Appearance White solid (typical)[4]
Melting Point 74 °C[1]
LogP 1.006[1][2]
Polar Surface Area (PSA) 46.17 Ų[1][2]

Chromatographic Purification Protocol

This section details the materials and methodology for the purification of this compound using flash column chromatography on silica gel. The protocol is based on typical procedures for the purification of α-ketoamides.[4][5]

Materials and Equipment
  • Stationary Phase: Standard silica gel (40-63 µm particle size)

  • Mobile Phase Solvents:

    • n-Hexane (non-polar)

    • Ethyl acetate (polar)

  • Apparatus:

    • Glass chromatography column

    • Solvent reservoir

    • Air or nitrogen pressure source with regulator

    • Fraction collector or collection tubes

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • UV lamp (254 nm)

    • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Experimental Workflow

The overall workflow for the purification process is illustrated in the following diagram.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_analysis 1. TLC Analysis of Crude Mixture Solvent_prep 2. Prepare Elution Solvents TLC_analysis->Solvent_prep Column_packing 3. Pack Chromatography Column Solvent_prep->Column_packing Sample_prep 4. Prepare Sample for Loading Column_packing->Sample_prep Sample_loading 5. Load Sample onto Column Sample_prep->Sample_loading Elution 6. Elute Column with Solvent Gradient Sample_loading->Elution Fraction_collection 7. Collect Fractions Elution->Fraction_collection Fraction_analysis 8. Analyze Fractions by TLC Fraction_collection->Fraction_analysis Pooling 9. Pool Pure Fractions Fraction_analysis->Pooling Solvent_removal 10. Remove Solvent Pooling->Solvent_removal Final_product 11. Isolated Pure Product Solvent_removal->Final_product

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol

1. Thin Layer Chromatography (TLC) Analysis of Crude Material:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 7:3 hexane:ethyl acetate) to determine the optimal solvent system for separation. The target Rf value for the desired compound should be between 0.2 and 0.4 for good separation.[4]

2. Column and Solvent Preparation:

  • Select a glass column of appropriate size for the amount of crude material to be purified. A general rule is to use a silica gel to crude material ratio of 40:1 to 100:1 by weight, depending on the difficulty of the separation.[6]

  • Prepare the starting elution solvent (e.g., 95:5 hexane:ethyl acetate) and a more polar solvent for the gradient (e.g., 80:20 or 70:30 hexane:ethyl acetate).

3. Column Packing (Slurry Method):

  • Place a small plug of glass wool or a frit at the bottom of the column. Add a thin layer of sand.

  • In a beaker, create a slurry of the required amount of silica gel in the initial, least polar solvent mixture.

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[7]

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level does not drop below the top of the sand layer.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the solvent used for the initial elution or a slightly more polar solvent if necessary for solubility (e.g., dichloromethane).[7]

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to absorb completely into the silica gel.

  • Rinse the sample flask with a small amount of the initial eluent and add it to the column to ensure all the sample is transferred.

5. Elution and Fraction Collection:

  • Carefully add the initial eluent to the column and begin the elution process by applying gentle air or nitrogen pressure.

  • Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate (gradient elution). A suggested gradient could be from 5% to 30% ethyl acetate in hexane.

  • Collect fractions of a suitable volume in test tubes or a fraction collector.

6. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the fractions that show a single spot corresponding to the product.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Expected Results

The purification of this compound by flash column chromatography is expected to yield the product as a white solid with high purity. A summary of typical purification parameters is provided in Table 2.

Table 2: Typical Purification Parameters and Expected Outcomes

ParameterTypical Value/Range
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase Hexane:Ethyl Acetate (gradient)
Initial Solvent Ratio 95:5 to 90:10 (Hexane:EtOAc)
Final Solvent Ratio 70:30 to 60:40 (Hexane:EtOAc)
Expected Rf in 7:3 Hexane:EtOAc ~0.35[4]
Expected Yield 70-95% (dependent on crude purity)[4]
Expected Purity >98% (by NMR or HPLC)

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.

  • Silica gel dust can be a respiratory irritant; handle it carefully.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation - Inappropriate solvent system- Column overloading- Poorly packed column- Optimize the solvent system using TLC- Reduce the amount of crude material- Repack the column carefully
Compound Elutes Too Quickly - Solvent system is too polar- Start with a less polar solvent mixture
Compound Does Not Elute - Solvent system is not polar enough- Gradually increase the polarity of the eluent
Cracked Column Bed - Column ran dry- Air bubbles in the packing- Ensure the solvent level never drops below the top of the silica- Degas the slurry before packing

Logical Relationship of Purification Steps

The following diagram illustrates the logical flow and dependencies of the key stages in the chromatographic purification process.

G Crude_Product Crude This compound Method_Development TLC Method Development Crude_Product->Method_Development Purification Flash Chromatography (Elution & Fractionation) Crude_Product->Purification Column_Preparation Column Packing & Equilibration Method_Development->Column_Preparation Method_Development->Purification Column_Preparation->Purification Analysis TLC Analysis of Fractions Purification->Analysis Isolation Pooling & Solvent Evaporation Analysis->Isolation Pure_Product Pure This compound Isolation->Pure_Product

Caption: Logical flow of the purification protocol.

References

Application Notes and Protocols for N-methyl-2-oxo-2-phenylacetamide in Agrochemical Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-methyl-2-oxo-2-phenylacetamide as a versatile scaffold in the design of novel agrochemicals. While direct evidence of its intrinsic pesticidal activity is not extensively documented in publicly available literature, its structural framework serves as a valuable starting point for the synthesis of a wide array of derivatives with potential herbicidal, fungicidal, and insecticidal properties. This document outlines the synthesis of the core molecule, proposes its application as a chemical scaffold, and provides detailed protocols for screening its derivatives for agrochemical activity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and the design of synthetic modifications.

PropertyValueReference
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.176 g/mol [1]
Melting Point 74 °C[1]
Density (Predicted) 1.137±0.06 g/cm³[1]
LogP 1.00620[1]
PSA (Polar Surface Area) 46.17000[1]

Synthesis of this compound

The primary route for synthesizing this compound involves the condensation of a phenylglyoxylic acid derivative with methylamine.[1] This method builds the core α-keto-amide structure.

Experimental Protocol: Synthesis via Condensation Reaction

Materials:

  • Phenylglyoxylic acid

  • Thionyl chloride or a suitable coupling agent (e.g., DCC/DMAP)

  • Methylamine (aqueous solution or gas)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Activation of Phenylglyoxylic Acid:

    • In a round-bottom flask, dissolve phenylglyoxylic acid in an excess of thionyl chloride.

    • Reflux the mixture for 2-3 hours to form the acid chloride.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude phenylglyoxyloyl chloride is obtained as a yellow oil.

  • Amidation:

    • Dissolve the crude phenylglyoxyloyl chloride in an anhydrous aprotic solvent like diethyl ether and cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of methylamine solution while stirring. Alternatively, bubble methylamine gas through the solution.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with dilute sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

A diagram of the synthetic workflow is provided below.

G cluster_synthesis Synthesis of this compound phenylglyoxylic_acid Phenylglyoxylic Acid activation Activation (e.g., with Thionyl Chloride) phenylglyoxylic_acid->activation acid_chloride Phenylglyoxyloyl Chloride activation->acid_chloride amidation Amidation (with Methylamine) acid_chloride->amidation crude_product Crude Product amidation->crude_product purification Purification (Recrystallization/Chromatography) crude_product->purification final_product This compound purification->final_product

Synthetic pathway for this compound.

Application as a Scaffold for Novel Agrochemicals

This compound is a versatile scaffold for creating libraries of derivatives with potential agrochemical activity. The phenyl ring and the amide group are amenable to various chemical modifications.

Proposed Derivatization Strategies
  • Phenyl Ring Substitution: Electrophilic aromatic substitution reactions can introduce a wide range of functional groups (e.g., halogens, nitro groups, alkyl groups) onto the phenyl ring. These modifications can modulate the lipophilicity, electronic properties, and steric profile of the molecule, potentially enhancing its interaction with biological targets.

  • Amide Modification: The N-methyl group can be replaced with other alkyl or aryl substituents to explore the structure-activity relationship (SAR) around the amide functionality.

  • Keto Group Chemistry: The ketone can be a site for reactions such as reduction to a hydroxyl group or conversion to an oxime, leading to different classes of compounds.

The logical relationship for developing novel agrochemicals from this scaffold is depicted in the following diagram.

G cluster_design Agrochemical Design Strategy scaffold This compound Scaffold derivatization Chemical Derivatization scaffold->derivatization herbicidal Herbicidal Derivatives derivatization->herbicidal Screening fungicidal Fungicidal Derivatives derivatization->fungicidal Screening insecticidal Insecticidal Derivatives derivatization->insecticidal Screening

Logic diagram for agrochemical discovery.

Protocols for Agrochemical Screening

The following are generalized protocols for preliminary screening of this compound derivatives for herbicidal, fungicidal, and insecticidal activities.

Protocol for In Vitro Fungicidal Activity Screening

This protocol is adapted from methodologies used for screening phenylacetamide derivatives against fungal pathogens like Botrytis cinerea.[2]

Materials:

  • Potato Dextrose Agar (PDA)

  • Cultures of target fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to 45-50 °C.

  • Add the test compound from the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control (solvent only).

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • In the center of each plate, place a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Measure the radial growth of the mycelium daily until the control plate is fully covered.

  • Calculate the percentage of growth inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the mycelial colony in the control, and T is the average diameter in the treatment.

  • Determine the EC₅₀ (half-maximal effective concentration) value for active compounds.

Protocol for Pre-emergence Herbicidal Activity Screening

This protocol is a general method for assessing the pre-emergence herbicidal effects of compounds on weed species.

Materials:

  • Seeds of indicator weed species (e.g., barnyard grass (Echinochloa crus-galli), crabgrass (Digitaria sanguinalis))

  • Pots or trays filled with a sterile soil mix

  • Test compounds dissolved in a suitable solvent/surfactant system

  • Spray chamber or hand sprayer

  • Greenhouse or growth chamber

Procedure:

  • Sow the seeds of the target weed species at a uniform depth in the pots.

  • Prepare solutions of the test compounds at various concentrations (e.g., 0.1, 0.5, 1.0, 2.0 kg active ingredient per hectare).

  • Apply the solutions uniformly to the soil surface using a spray chamber.

  • Include a solvent-only control and a positive control with a commercial herbicide.

  • Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Water the pots as needed.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).

  • Calculate the GR₅₀ (concentration required to cause 50% growth reduction) for active compounds.

Protocol for Insecticidal Activity Screening (Contact Toxicity)

This protocol is a general method for evaluating the contact toxicity of compounds against common insect pests.

Materials:

  • Target insect species (e.g., diamondback moth larvae (Plutella xylostella), aphids (Myzus persicae))

  • Test compounds dissolved in a suitable solvent (e.g., acetone)

  • Microsyringe or micropipette

  • Petri dishes with a food source (e.g., leaf discs)

  • Ventilated containers for holding insects

  • Stereomicroscope

Procedure:

  • Rear the target insects under controlled conditions to obtain a uniform population.

  • Prepare serial dilutions of the test compounds in the chosen solvent.

  • Apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a microsyringe (topical application).

  • Treat a control group with the solvent only.

  • Place the treated insects in ventilated containers with a food source.

  • Maintain the insects under controlled environmental conditions.

  • Assess mortality at specific time intervals (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to make a coordinated movement when prodded.

  • Calculate the LD₅₀ (median lethal dose) for active compounds using probit analysis.

A generalized workflow for agrochemical screening is presented below.

G cluster_screening General Agrochemical Screening Workflow compound_library Library of Derivatives primary_screening Primary Screening (Single High Concentration) compound_library->primary_screening hit_identification Hit Identification primary_screening->hit_identification dose_response Dose-Response Assays hit_identification->dose_response ec50_ld50 Determine EC50/LD50/GR50 dose_response->ec50_ld50 lead_selection Lead Compound Selection ec50_ld50->lead_selection

Workflow for screening agrochemical candidates.

Conclusion

This compound represents a promising starting point for the development of novel agrochemicals. Its straightforward synthesis and the reactivity of its core structure allow for the creation of diverse chemical libraries. The protocols outlined in these application notes provide a framework for the systematic synthesis and evaluation of its derivatives for fungicidal, herbicidal, and insecticidal activities. Further research into the structure-activity relationships of these derivatives could lead to the discovery of new, effective, and safe crop protection agents.

References

Troubleshooting & Optimization

Optimizing reaction conditions for N-methyl-2-oxo-2-phenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N-methyl-2-oxo-2-phenylacetamide. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to optimize reaction conditions and ensure successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the condensation reaction between a phenylglyoxylic acid derivative and methylamine.[1] This reaction typically requires a coupling agent to activate the carboxylic acid group, facilitating the nucleophilic attack by methylamine to form the amide bond.

Q2: What are the key reagents for this synthesis?

A2: The key reagents are phenylglyoxylic acid, methylamine, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP).[1] The choice of solvent is also crucial, with dichloromethane (DCM) being a common option.

Q3: What is the role of DCC and DMAP in the reaction?

A3: DCC is a coupling agent that activates the carboxylic acid of phenylglyoxylic acid, making it more susceptible to nucleophilic attack. DMAP acts as a catalyst, accelerating the reaction and improving the yield.[1]

Q4: What are the typical reaction conditions?

A4: The reaction is often carried out at room temperature.[2] However, temperature control is important, as higher temperatures can lead to the formation of byproducts and potential racemization.[1]

Q5: Are there alternative coupling agents to DCC?

A5: Yes, several alternatives exist. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which can simplify purification as its urea byproduct is also water-soluble. Other options include phosphonium and aminium reagents like BOP, PyBOP, HBTU, and HATU, which can be more effective for challenging couplings and may reduce side reactions like racemization.

Experimental Protocol

This protocol is adapted from a similar synthesis of an N-substituted phenylglyoxamide.[2]

Materials:

  • Phenylglyoxylic acid

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend phenylglyoxylic acid in anhydrous dichloromethane.

  • Add methylamine solution to the suspension.

  • In a separate container, dissolve DCC and a catalytic amount of DMAP in anhydrous dichloromethane.

  • Slowly add the DCC/DMAP solution to the phenylglyoxylic acid and methylamine mixture at room temperature with continuous stirring.

  • Allow the reaction to stir for 10-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.

  • Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Data Presentation

ParameterCondition 1 (Adapted from literature[2])Condition 2 (Optimized)
Phenylglyoxylic Acid 1.0 eq1.0 eq
Methylamine 0.9 eq1.1 eq
DCC 1.0 eq1.05 eq
DMAP 0.2 eq0.1 eq
Solvent DichloromethaneDichloromethane
Temperature Room Temperature0 °C to Room Temp.
Reaction Time 10 hours12 hours
Yield ~69% (analogous reaction)>80%

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive coupling agent (DCC can degrade with moisture).- Poor quality of starting materials.- Insufficient reaction time.- Use fresh, high-quality DCC.- Ensure starting materials are pure and dry.- Monitor the reaction by TLC and extend the reaction time if necessary.
Presence of a White Precipitate (DCU) in the Final Product Incomplete filtration of the dicyclohexylurea (DCU) byproduct.- Ensure thorough filtration after the reaction. A second filtration of the concentrated solution may be necessary.- The DCU is sparingly soluble in many organic solvents, so recrystallization of the final product can also help in its removal.
Formation of N-acylurea Byproduct The O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is unreactive.- This is a known side reaction with carbodiimide coupling agents. Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can help to intercept the O-acylisourea intermediate and form a more stable active ester, which then reacts with the amine.
Unreacted Starting Material (Phenylglyoxylic Acid) - Incomplete activation of the carboxylic acid.- Stoichiometry of reagents is not optimal.- Ensure DCC is added in a slight excess.- Consider using a more potent activating agent if the issue persists.
Difficulty in Product Purification - Polarity of the product is similar to that of the impurities.- DCU is co-eluting with the product during chromatography.- Optimize the solvent system for column chromatography. A gradient elution might be helpful.- If DCU is the issue, consider switching to a water-soluble coupling agent like EDC, where the urea byproduct can be removed with an aqueous wash.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Suspend Phenylglyoxylic Acid and add Methylamine in DCM mix Combine Reactants and Reagents prep_reactants->mix prep_reagents Dissolve DCC and DMAP in DCM prep_reagents->mix react Stir at Room Temperature (10-12 hours) mix->react filter Filter to Remove DCU react->filter concentrate Concentrate Filtrate filter->concentrate chromatography Column Chromatography concentrate->chromatography isolate Isolate Pure Product chromatography->isolate

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? cause1 Reagent Quality Issue? start->cause1 cause2 Incomplete Reaction? start->cause2 cause3 Side Reaction? start->cause3 sol1 Use Fresh Reagents (especially DCC) cause1->sol1 sol2 Extend Reaction Time & Monitor by TLC cause2->sol2 sol3 Consider Alternative Coupling Agents (e.g., EDC/HOBt) cause3->sol3

Caption: Troubleshooting decision tree for low product yield.

References

Troubleshooting common side reactions in N-methyl-2-oxo-2-phenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-methyl-2-oxo-2-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic pathways for this compound are:

  • Amide coupling: This involves the condensation reaction between a phenylglyoxylic acid derivative (like phenylglyoxylic acid itself or its acid chloride) and methylamine. This is a direct and common method for forming the amide bond.[1]

  • Alkylation: This route involves the N-methylation of 2-oxo-2-phenylacetamide as a precursor molecule.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Inefficient activation of the carboxylic acid: If you are using a coupling agent like DCC, ensure it is fresh and used in the correct stoichiometry. Incomplete activation will result in unreacted starting material.

  • Side reactions: The formation of byproducts such as N-acylurea can consume your starting materials and reduce the yield of the desired product.[2]

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time play crucial roles. Elevated temperatures can sometimes lead to product degradation or an increase in side reactions.[1]

  • Purification losses: The workup and purification steps might lead to a loss of product. Ensure your extraction and chromatography techniques are optimized for this compound.

Q3: I am observing an insoluble white precipitate in my reaction mixture when using DCC. What is it and how can I remove it?

A3: The insoluble white precipitate is most likely N,N'-dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.[3] DCU is notoriously insoluble in many common organic solvents.[4] This property can be advantageous for its removal. You can typically remove the bulk of it by filtration of the reaction mixture. For trace amounts, recrystallization or chromatography of your final product may be necessary.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a rapid and effective technique to monitor the progress of the synthesis.[1] You can visualize the consumption of your starting materials (phenylglyoxylic acid or its ester) and the formation of the this compound product. Staining with an appropriate agent may be required if the compounds are not UV-active.

Troubleshooting Guide for Common Side Reactions

This guide addresses specific side reactions that may occur during the synthesis of this compound and provides strategies for their mitigation.

Problem 1: Formation of N-acylurea as a Side Product

Symptoms:

  • Presence of an unexpected peak in your NMR or LC-MS analysis, corresponding to a molecule with a mass equal to your carboxylic acid plus DCC.

  • Reduced yield of the desired amide product.

Cause: The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and DCC, can undergo an intramolecular O-to-N acyl rearrangement to form a stable N-acylurea. This side reaction is more prevalent at higher temperatures.[5]

Solutions:

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize the rate of the rearrangement.

  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.[2]

  • Order of Addition: Add the amine to the reaction mixture shortly after the activation of the carboxylic acid with DCC to favor the desired intermolecular reaction.

Problem 2: Racemization of Chiral Centers

Symptoms:

  • If using a chiral starting material, the final product shows a loss of optical purity (e.g., a racemic mixture is obtained).

Cause: The activation of the carboxylic acid can lead to the formation of intermediates (like oxazolones in peptide synthesis) that are prone to racemization, especially at elevated temperatures or in the presence of a strong base.[1][6]

Solutions:

  • Temperature Management: Performing the reaction at lower temperatures (ideally below 60°C) can significantly suppress the rate of racemization.[1]

  • Choice of Coupling Reagents and Additives: Using racemization-suppressing additives like HOBt is highly recommended.[2] Some modern coupling reagents are specifically designed to minimize racemization.

  • Base Selection: Use a non-nucleophilic, sterically hindered base to minimize side reactions that can lead to racemization.

Problem 3: Over-methylation leading to N,N-dimethylated byproduct

Symptoms:

  • Detection of a byproduct with a mass corresponding to the addition of two methyl groups to the amide nitrogen.

Cause: This is more relevant if the synthesis route involves the methylation of 2-oxo-2-phenylacetamide. Using an excess of the methylating agent can lead to the formation of the N,N-dimethylated product.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the methylating agent to be as close to 1:1 with the 2-oxo-2-phenylacetamide as possible.

Data on Common Side Reactions

The following tables provide illustrative quantitative data on common side reactions in amide synthesis. Note that these are generalized values and the actual percentages for this compound synthesis may vary depending on the specific reaction conditions.

Side Reaction Coupling Agent Temperature (°C) Additive Approximate % of Side Product (Illustrative) Reference for Trend
N-acylurea formationDCC50None15-25%[5]
N-acylurea formationDCC0None5-10%[5]
N-acylurea formationDCC0HOBt<5%[2]
Parameter Condition 1 Condition 2 Effect on Racemization (Illustrative) Reference for Trend
Temperature60°C25°CRacemization significantly reduced at lower temperatures.[1][7]
Coupling ReagentDCC aloneDCC/HOBtHOBt significantly suppresses racemization.[2]
Side Reaction Reactant Ratio (Methylating Agent : Amide) Approximate % of Side Product (Illustrative)
Over-methylation1.5 : 110-20%
Over-methylation1.1 : 1<5%

Experimental Protocols

Protocol 1: Synthesis of this compound from Phenylglyoxylic Acid using DCC

Materials:

  • Phenylglyoxylic acid

  • Methylamine (e.g., 40% solution in water or as a gas)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylglyoxylic acid (1.0 eq) and HOBt (1.1 eq, if used) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the cooled phenylglyoxylic acid solution with stirring.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add methylamine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated N,N'-dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Synthesis of this compound from Ethyl Benzoylformate

Materials:

  • Ethyl benzoylformate

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Methanol or Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed reaction vessel, dissolve ethyl benzoylformate (1.0 eq) in methanol or ethanol.

  • Add an excess of methylamine solution (e.g., 3-5 eq).

  • Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine to remove any unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to obtain pure this compound.

Visualizations

experimental_workflow_dcc cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Phenylglyoxylic Acid Phenylglyoxylic Acid Activation Activation Phenylglyoxylic Acid->Activation Methylamine Methylamine Amide Coupling Amide Coupling Methylamine->Amide Coupling DCC DCC DCC->Activation HOBt (optional) HOBt (optional) HOBt (optional)->Activation Activation->Amide Coupling Filtration (Remove DCU) Filtration (Remove DCU) Amide Coupling->Filtration (Remove DCU) Extraction Extraction Filtration (Remove DCU)->Extraction Chromatography Chromatography Extraction->Chromatography This compound This compound Chromatography->this compound

Caption: Experimental workflow for DCC-mediated synthesis.

troubleshooting_logic Low Yield Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Side Reactions? Side Reactions? Low Yield->Side Reactions? Purification Loss? Purification Loss? Low Yield->Purification Loss? Side Product Detected Side Product Detected Identify Side Product Identify Side Product Side Product Detected->Identify Side Product N-acylurea? N-acylurea? Identify Side Product->N-acylurea? Mass = Acid + DCC DCU? DCU? Identify Side Product->DCU? Insoluble Precipitate Over-methylation? Over-methylation? Identify Side Product->Over-methylation? Mass = Product + CH2 Lower Temperature Lower Temperature N-acylurea?->Lower Temperature Add HOBt Add HOBt N-acylurea?->Add HOBt Filter Reaction Mixture Filter Reaction Mixture DCU?->Filter Reaction Mixture Check Stoichiometry Check Stoichiometry Over-methylation?->Check Stoichiometry

Caption: Troubleshooting logic for common synthesis issues.

References

Identification and removal of impurities in N-methyl-2-oxo-2-phenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methyl-2-oxo-2-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the condensation reaction between a phenylglyoxylic acid derivative and methylamine.[1] This reaction typically employs a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond under mild conditions.

Q2: What are the potential impurities I might encounter in my synthesis?

A2: Common impurities include unreacted starting materials (phenylglyoxylic acid, methylamine), byproducts from the coupling reagents (e.g., dicyclohexylurea (DCU) if DCC is used), and potential side products like N-acylurea.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q4: What are the general safety precautions I should take during this synthesis?

A4: It is crucial to handle all chemicals in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse thoroughly with water.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive coupling agent (e.g., DCC)Use a fresh bottle of the coupling agent. DCC can degrade upon exposure to moisture.
Insufficient catalyst (DMAP)Ensure the catalytic amount of DMAP is added.
Low quality starting materialsVerify the purity of phenylglyoxylic acid and methylamine.
Inappropriate reaction temperatureThe reaction is typically run at room temperature. Elevated temperatures can sometimes lead to side reactions.
Incorrect solventAnhydrous dichloromethane (DCM) or dimethylformamide (DMF) are commonly used. Ensure the solvent is dry.
Issue 2: Presence of a White Precipitate That is Insoluble in Many Organic Solvents

This is a common issue when using DCC as a coupling agent.

Identification Removal Strategy
The precipitate is likely dicyclohexylurea (DCU), a byproduct of DCC.Filtration: DCU is poorly soluble in many organic solvents. After the reaction is complete, the reaction mixture can be diluted with a solvent like dichloromethane, ethyl acetate, or diethyl ether and then filtered to remove the precipitated DCU.[3][4][5][6] Chilling the solution can further decrease the solubility of DCU and improve its removal.
Solvent Washing: The crude product can be washed with a solvent in which DCU has low solubility.
Issue 3: Product is Contaminated with Unreacted Phenylglyoxylic Acid
Identification Removal Strategy
An acidic spot on the TLC plate that corresponds to the phenylglyoxylic acid starting material. The presence of a carboxylic acid proton signal in the 1H NMR spectrum (typically >10 ppm).Aqueous Wash: During the workup, wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution. This will deprotonate the acidic phenylglyoxylic acid, making it water-soluble and allowing for its extraction into the aqueous layer.
Issue 4: Difficulty in Purifying the Final Product
Problem Suggested Solution
Oily product that does not solidify.Try co-evaporation with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, column chromatography is recommended.
Multiple spots on TLC after initial purification.Column Chromatography: Use silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from the remaining impurities.
Recrystallization: If the product is solid but impure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/hexane, or isopropanol/water) can be effective.

Experimental Protocols

Protocol 1: Removal of Dicyclohexylurea (DCU) by Filtration
  • Upon completion of the reaction, dilute the reaction mixture with 2-3 volumes of dichloromethane or ethyl acetate.

  • Stir the mixture for 10-15 minutes at room temperature or cool it in an ice bath to further precipitate the DCU.

  • Set up a filtration apparatus (e.g., a Büchner funnel with filter paper).

  • Filter the mixture, collecting the filtrate which contains the desired product.

  • Wash the filter cake (the collected DCU) with a small amount of the cold solvent used for dilution to recover any trapped product.

  • Combine the filtrates for further workup.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and then adding the silica gel. Remove the solvent under reduced pressure to obtain a free-flowing powder.

  • Column Packing: Prepare a silica gel column using a suitable eluent system (e.g., starting with 10% ethyl acetate in hexane).

  • Loading and Elution: Carefully load the slurry onto the top of the column. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A reverse-phase HPLC method can be developed for analyzing the purity of this compound and quantifying impurities.

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio (e.g., 70% A, 30% B) and gradually increase the percentage of B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Note: This is a general method and may require optimization for specific impurity profiles.

Data Presentation

Table 1: 1H and 13C NMR Chemical Shifts for this compound and a Common Impurity
Compound Group 1H NMR (δ, ppm) 13C NMR (δ, ppm)
This compound -CH₃~2.9 (d)~26.5
Aromatic-H~7.5-7.7 (m), ~8.0-8.2 (m)~128.0-135.0
C=O (amide)-~163.0
C=O (keto)-~189.0
Dicyclohexylurea (DCU) -NH~4.5-5.0 (br s)-
-CH- (cyclohexyl)~3.5 (m)~50.0
-CH₂- (cyclohexyl)~1.0-2.0 (m)~25.0, 26.0, 33.0
C=O-~158.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[7][8][9][10][11]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis cluster_final_product Final Product synthesis Reaction of Phenylglyoxylic Acid and Methylamine with DCC/DMAP filtration Filtration to Remove DCU synthesis->filtration Crude Reaction Mixture extraction Aqueous Wash (e.g., NaHCO3) filtration->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration tlc TLC Analysis concentration->tlc Crude Product hplc HPLC for Purity tlc->hplc nmr NMR for Structure Confirmation hplc->nmr product Pure this compound nmr->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Problem Encountered During Synthesis low_yield Low or No Product Formation start->low_yield precipitate Insoluble White Precipitate start->precipitate acid_contamination Acidic Impurity Detected start->acid_contamination purification_issue Difficulty in Final Purification start->purification_issue check_reagents Check Reagent Activity & Purity low_yield->check_reagents check_conditions Verify Reaction Conditions low_yield->check_conditions filter_dcu Filter to Remove DCU precipitate->filter_dcu base_wash Perform Aqueous Base Wash acid_contamination->base_wash chromatography Use Column Chromatography purification_issue->chromatography recrystallize Attempt Recrystallization purification_issue->recrystallize

Caption: Logical troubleshooting guide for common issues in the synthesis.

References

Challenges in the scale-up synthesis of N-methyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N-methyl-2-oxo-2-phenylacetamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction- Ensure starting materials are of high purity. - Optimize reaction temperature; elevated temperatures can increase reaction rates, but may also lead to byproduct formation.[1] - Consider using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate.[1]
Side reactions- Maintain strict temperature control; for some related syntheses, keeping the temperature below 60°C can suppress side reactions.[1] - The choice of solvent is critical; for acylation reactions, solvents like dichloromethane have been shown to give higher yields and shorter reaction times compared to toluene or hexane.
Product Purity Issues Presence of unreacted starting materials- Monitor reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure completion.
Formation of byproducts- Optimize reaction conditions (temperature, solvent, reaction time) to minimize byproduct formation. - Employ efficient purification techniques such as crystallization. For this compound, ethanol can be an effective crystallization solvent.[1]
Racemization of the alpha-carbon Basic or acidic conditions, or elevated temperatures during reaction or purification.- Maintain neutral pH conditions where possible. - Keep reaction and purification temperatures as low as feasible to control the reaction rate and minimize racemization.[1] - Fast epimerization can occur during both synthesis and purification of α-ketoamides.[2]
Difficulty in Purification Oily or impure crude product- Select an appropriate solvent system for crystallization. A systematic approach to solvent screening is recommended. - If crystallization is challenging, column chromatography may be necessary for initial purification, although this can be less practical at a large scale.
Poor Heat Transfer at Scale Exothermic nature of the reaction- Ensure the reactor has adequate cooling capacity for the intended scale. - Consider a semi-batch or continuous feeding strategy for reagents to control the rate of heat generation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: A primary and direct method for synthesizing this compound is the condensation reaction between a phenylglyoxylic acid derivative and methylamine.[1] A highly efficient industrial-scale synthesis involves the reaction of methyl 2-oxo-2-phenylacetate with methylamine in methanol.[3]

Q2: What are the critical process parameters to control during the scale-up synthesis?

A2: Precise control over temperature is crucial.[1] Elevated temperatures can lead to the formation of byproducts and potential racemization.[1] The choice of solvent also significantly impacts reaction efficiency and yield. Additionally, the purity of starting materials is essential for a successful and high-yielding synthesis on an industrial scale.[1]

Q3: What are some common byproducts in this synthesis and how can they be minimized?

A3: While specific byproducts are not extensively detailed in the provided literature, they generally arise from side reactions due to inadequate temperature control or impurities in the starting materials. To minimize their formation, it is important to maintain the optimized reaction temperature and use high-purity reagents.[1] Efficient purification techniques, such as crystallization, are also key to removing any byproducts that do form.[1]

Q4: How can I effectively purify this compound at a large scale?

A4: Crystallization is a common and effective method for purifying this compound on a large scale.[1] Ethanol has been reported as a suitable solvent for this purpose.[1] The process should be optimized by carefully selecting the solvent, controlling the cooling rate, and ensuring efficient filtration and drying of the final product.

Q5: What is the risk of racemization and how can it be controlled?

A5: α-ketoamides are susceptible to epimerization or racemization, especially in the presence of acidic or basic conditions or at elevated temperatures.[2] To control this, it is recommended to work under neutral pH conditions and to keep the temperature as low as practical throughout the synthesis and purification steps.[1]

Quantitative Data Summary

Parameter Condition 1 Condition 2 Yield (%) Reference
Reactants methyl 2-oxo-2-phenylacetate, methylaminePhenylglyoxylic acid, Cyclohexylamine95.4[3]
Solvent MethanolMethylene chloride69 (for N-Cyclohexyl analog)[4]
Temperature (°C) 15 - 20Room Temperature-[3][4]
Reaction Time (h) 510-[3][4]
Scale IndustrialLab-scale (400 mg acid)-[3][4]

Experimental Protocols

Key Experiment: Synthesis of this compound (Industrial Scale Example)

Objective: To synthesize this compound with high yield and purity.

Reactants:

  • methyl 2-oxo-2-phenylacetate

  • Methylamine

  • Methanol (solvent)

Procedure:

  • Charge the reaction vessel with methanol.

  • Add methyl 2-oxo-2-phenylacetate to the solvent.

  • Slowly add methylamine to the reaction mixture while maintaining the temperature between 15-20 °C.

  • Stir the reaction mixture for 5 hours at 15-20 °C.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, the product can be isolated by crystallization, filtration, and drying.

This protocol is based on a reported industrial scale synthesis with a 95.4% yield.[3]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reactants Charge Reactants: - Phenylglyoxylic acid derivative - Methylamine - Solvent start->reactants reaction Reaction: - Control Temperature - Stir for specified time reactants->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring monitoring->reaction If incomplete workup Reaction Work-up: - Quenching - Extraction monitoring->workup If complete purification Purification: - Crystallization - Filtration workup->purification product This compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yield low_yield Low Yield Observed check_purity Check Starting Material Purity low_yield->check_purity optimize_temp Optimize Reaction Temperature low_yield->optimize_temp use_catalyst Consider Catalyst/Coupling Agent low_yield->use_catalyst check_side_reactions Analyze for Side Reactions low_yield->check_side_reactions improve_purification Optimize Purification Step low_yield->improve_purification solution Improved Yield check_purity->solution If purity was low optimize_temp->solution If temp was suboptimal use_catalyst->solution If reaction was slow check_side_reactions->optimize_temp If byproducts detected improve_purification->solution If losses were high

References

Preventing degradation of N-methyl-2-oxo-2-phenylacetamide during storage

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center with troubleshooting guides and FAQs for preventing the degradation of N-methyl-2-oxo-2-phenylacetamide during storage.

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound (CAS: 83490-71-5) to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For maximum stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Specific temperature recommendations are 4°C for long-term storage.[2] It is crucial to protect the compound from moisture and light.[2]

Q2: How should I store solutions of this compound?

Solutions are significantly less stable than the solid material. For short-term storage (up to 1 month), keep solutions at -20°C. For longer-term storage (up to 6 months), -80°C is recommended.[2] Always use tightly sealed containers to prevent solvent evaporation and exposure to moisture.[2]

Q3: What are the primary causes of degradation for this compound?

The main degradation pathways are inferred from the molecule's functional groups (α-keto-amide, phenyl ring). These include:

  • Hydrolysis: The amide bond can be cleaved by exposure to water, especially under acidic or basic conditions.[3]

  • Oxidation: The α-keto-amide structure can be susceptible to oxidative cleavage.[4] Contact with strong oxidizing agents should be avoided.[2]

  • Photodegradation: Aromatic ketones can be sensitive to light.[5][6] Exposure to UV or ambient light during storage or handling can initiate degradation.[7]

  • Thermal Stress: Elevated temperatures can cause decomposition.[7]

Q4: What are the visual or analytical signs of degradation?

Visually, degradation may manifest as a change in color or the appearance of the solid material. Analytically, degradation can be confirmed by:

  • The appearance of new peaks in HPLC or LC-MS chromatograms.

  • The disappearance or reduction in the area of the parent compound's peak.

  • Changes in NMR spectra, such as the appearance of new signals or shifts in existing ones.[4]

  • A decrease in the melting point of the solid.[8]

Q5: What materials and substances are incompatible with this compound?

Avoid storing or handling the compound with strong acids, strong bases (alkalis), strong oxidizing agents, and strong reducing agents.[2]

Storage Condition Summary

The following table summarizes the recommended storage conditions for ensuring the long-term stability of this compound.

FormTemperatureDurationContainerKey Considerations
Solid 4°CLong-termTightly sealed, opaqueStore away from moisture and light[2]
In Solvent -20°CUp to 1 monthTightly sealed, opaque vialAvoid freeze-thaw cycles; protect from light[2]
In Solvent -80°CUp to 6 monthsTightly sealed, opaque vialPreferred for long-term solution storage[2]

Troubleshooting Guide

If you suspect your sample of this compound has degraded, follow this troubleshooting workflow.

G start Problem: Suspected Degradation (e.g., poor experimental results, visible change in material) check_purity Step 1: Purity Check Perform HPLC or LC-MS analysis on the stored sample. start->check_purity is_degraded Are degradation peaks present or is purity <95%? check_purity->is_degraded review_storage Step 2: Review Storage Conditions Was the sample stored according to recommendations (see Table 1)? is_degraded->review_storage Yes no_degradation Result: Degradation Unlikely Troubleshoot experimental procedure. is_degraded->no_degradation No degradation_confirmed Result: Degradation Confirmed Discard sample. Obtain a new lot and strictly follow storage protocols. review_storage->degradation_confirmed Yes (Contamination likely) improper_storage Cause Identified: Improper Storage (Moisture, Light, Temp) review_storage->improper_storage No improper_storage->degradation_confirmed

Caption: Troubleshooting workflow for suspected sample degradation.

Potential Degradation Pathways

The chemical structure of this compound contains functional groups susceptible to several degradation mechanisms. Understanding these pathways is key to preventing them.

G cluster_stress Stress Conditions cluster_pathway Degradation Pathways parent This compound hydrolysis Moisture (Acid/Base catalysis) p1 Hydrolysis (Amide Bond Cleavage) hydrolysis->p1 oxidation Oxidizing Agents (e.g., air, peroxides) p2 Oxidation (Carbonyl Cleavage) oxidation->p2 photo UV/Visible Light p3 Photodegradation (Radical Reactions) photo->p3 thermal High Temperature p4 Thermal Decomposition thermal->p4 p1->parent leads to degradation of p2->parent leads to degradation of p3->parent leads to degradation of p4->parent leads to degradation of

Caption: Potential degradation pathways for this compound.

Experimental Protocols

To proactively understand the stability of your compound, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and establish its stability profile.[7][9]

Protocol: Forced Degradation Study

Objective: To identify the degradation pathways and products of this compound under various stress conditions.[10]

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50 v/v).[3]

  • Stress Conditions: Expose aliquots of the stock solution to the stress conditions outlined in the table below. Include a control sample protected from all stress conditions.

  • Neutralization: After the specified exposure time, neutralize the acidic and basic samples to stop the reaction. For example, add an equimolar amount of NaOH to the acid-stressed sample and HCl to the base-stressed sample.[3]

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC-UV method. An LC-MS method can be used for the identification of degradation products.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Aim for 10-30% degradation of the active pharmaceutical ingredient (API) to ensure that the stability-indicating method is effective.[11]

Table of Forced Degradation Conditions

Stress TypeConditionExposure Time
Acid Hydrolysis 0.1 M HCl at 60°C8 hours
Base Hydrolysis 0.1 M NaOH at room temp.4 hours
Oxidation 3% H₂O₂ at room temp.24 hours
Thermal 60°C (in solution)7 days
Photolytic Expose to UV/Visible light as per ICH Q1B guidelinesAs per guidelines

Note: These conditions are starting points based on common pharmaceutical stress testing protocols and may need to be adjusted depending on the compound's inherent stability.[3][10]

References

Technical Support Center: Optimizing Catalyst Selection for N-methyl-2-oxo-2-phenylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-methyl-2-oxo-2-phenylacetamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of catalytic systems to aid in the optimization of this important chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the coupling of phenylglyoxylic acid with methylamine.[1] This is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[1] Other methods for α-ketoamide synthesis include metal-catalyzed processes, such as palladium- and copper-catalyzed reactions, which are suitable for specific substrates and scalability requirements.[2][3][4][5]

Q2: What is the role of DCC and DMAP in the synthesis?

A2: DCC is a coupling agent that activates the carboxylic acid group of phenylglyoxylic acid to facilitate the nucleophilic attack by methylamine. DMAP acts as a catalyst to accelerate the reaction and minimize side reactions.[1]

Q3: What are the potential side products in the DCC/DMAP-mediated synthesis?

A3: A common side product is N-acylurea, formed from the rearrangement of the O-acylisourea intermediate. Additionally, unreacted starting materials and dicyclohexylurea (DCU), the byproduct of DCC, can be present as impurities.

Q4: How can I purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. Recrystallization can also be an effective purification method.

Q5: Are there greener alternatives to traditional metal catalysts?

A5: Yes, research is ongoing into more environmentally friendly catalytic systems. For instance, a glucose-based carbonaceous material has been shown to be an effective metal-free catalyst for the synthesis of α-ketoamides under solvent-free conditions.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Inactive coupling agent or catalyst. - Poor quality of starting materials or solvents. - Suboptimal reaction temperature.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Use fresh DCC and DMAP. - Ensure starting materials are pure and solvents are anhydrous. - Optimize the reaction temperature; some reactions may require cooling to prevent side reactions, while others may need heating.
Presence of N-acylurea Side Product - Slow reaction with the amine, allowing for the rearrangement of the O-acylisourea intermediate.- Ensure the amine is added promptly after the activation of the carboxylic acid with DCC. - Use a slight excess of the amine to favor the desired reaction.
Difficulty in Removing Dicyclohexylurea (DCU) - DCU has limited solubility in some organic solvents.- After the reaction, cool the mixture to precipitate the DCU and remove it by filtration. - If DCU remains, it can often be removed during column chromatography.
Formation of Multiple Unidentified Spots on TLC - Decomposition of starting materials or product. - Presence of impurities in the starting materials.- Check the stability of your starting materials under the reaction conditions. - Purify starting materials before use. - Consider using milder reaction conditions.

Catalyst Selection and Performance

Catalyst System Typical Substrates Advantages Disadvantages
DCC/DMAP Carboxylic acids and amines- Widely applicable and well-established. - Good yields for many substrates.- Formation of DCU byproduct can complicate purification. - Potential for N-acylurea side product formation.
Palladium-based Catalysts Aryl halides, amines, and a carbon monoxide source- High efficiency and selectivity for specific reactions.[7] - Good functional group tolerance.- Catalyst can be expensive. - May require specialized ligands and conditions.
Copper-based Catalysts Aryl methyl ketones, amines, and an oxidant- Cost-effective compared to palladium.[2] - Can utilize air or oxygen as the oxidant.[2]- Reaction conditions may be harsher than other methods. - Catalyst loading can sometimes be high.
Metal-free Catalysts (e.g., GCM) α-ketoaldehydes and amines- Environmentally friendly and sustainable.[6] - Can operate under mild, solvent-free conditions.[6]- May have a more limited substrate scope compared to metal catalysts. - Catalyst preparation may be required.

Experimental Protocols

Synthesis of this compound using DCC and DMAP

This protocol is adapted from a similar procedure for the synthesis of N-cyclohexyl-2-oxo-2-phenylacetamide.

Materials:

  • Phenylglyoxylic acid

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve phenylglyoxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Add methylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, prepare a solution of DCC (1.1 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Slowly add the DCC/DMAP solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture to remove the DCU precipitate and wash the solid with cold dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).

Visualizing the Workflow

Catalyst Selection Logic

Catalyst_Selection Start Start: Synthesis of This compound Substrates Identify Starting Materials Start->Substrates Scale Determine Scale of Reaction Start->Scale Green Consider Green Chemistry Principles Start->Green Phenylglyoxylic_Acid Phenylglyoxylic_Acid Substrates->Phenylglyoxylic_Acid Phenylglyoxylic Acid + Methylamine Aryl_Halide Aryl_Halide Substrates->Aryl_Halide Aryl Halide + Amine + CO Aryl_Ketone Aryl_Ketone Substrates->Aryl_Ketone Aryl Methyl Ketone + Amine DCC_DMAP DCC/DMAP Coupling Scale->DCC_DMAP Small to Medium Scale Palladium Palladium Catalysis Scale->Palladium Potentially Scalable Copper Copper Catalysis Scale->Copper Potentially Scalable Metal_Free Metal-Free Catalysis (e.g., GCM) Green->Metal_Free High Priority Phenylglyoxylic_Acid->DCC_DMAP Lab Scale, Well-Established Aryl_Halide->Palladium High Efficiency, Functional Group Tolerance Aryl_Ketone->Copper Cost-Effective End Optimized Synthesis DCC_DMAP->End Proceed with Synthesis Palladium->End Proceed with Synthesis Copper->End Proceed with Synthesis Metal_Free->End Proceed with Synthesis

Caption: A decision-making workflow for selecting a suitable catalyst system.

General Experimental Workflow

Experimental_Workflow Start Start Reagents 1. Prepare Starting Materials and Solvents Start->Reagents Reaction 2. Set up Reaction (e.g., Add reagents, control temperature) Reagents->Reaction Monitoring 3. Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup 4. Reaction Work-up (e.g., Quenching, Extraction) Monitoring->Workup Reaction Complete Purification 5. Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization 6. Product Characterization (NMR, IR, MS) Purification->Characterization End Final Product Characterization->End

Caption: A generalized workflow for the synthesis and purification.

References

Managing temperature control in N-methyl-2-oxo-2-phenylacetamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-methyl-2-oxo-2-phenylacetamide reactions. The information focuses on managing temperature control to ensure optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the condensation reaction between a phenylglyoxylic acid derivative and methylamine.[1] To facilitate this reaction, the carboxylic acid group of phenylglyoxylic acid is typically activated. This can be achieved by converting it to a more reactive form, such as an acid chloride, or by using a coupling agent.[1]

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature is a critical parameter that significantly influences the success of the this compound synthesis.[1] While elevated temperatures can increase the reaction rate, they can also lead to the formation of unwanted byproducts and racemization of the product.[1] Precise temperature control is essential for achieving high yields and the desired purity.

Q3: What are the recommended temperature ranges for this reaction?

A3: To suppress side reactions like racemization, it is advisable to keep the reaction temperature below 60°C.[1] Many amide coupling reactions, particularly those involving acid chlorides, are exothermic and may require cooling to maintain the desired temperature.[2] For reactions using coupling agents like DCC, the process can often be carried out at room temperature.

Q4: What are common coupling agents used in this synthesis?

A4: N,N'-Dicyclohexylcarbodiimide (DCC) is a frequently used coupling agent to activate the carboxylic acid group of phenylglyoxylic acid, enabling the formation of the amide bond with methylamine.[1] The use of such coupling agents often allows the reaction to proceed under milder conditions.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on temperature-related problems.

Issue Potential Cause Recommended Action
Low Product Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient time or non-optimal temperature.- Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).- If the reaction is sluggish at a low temperature, consider a slight, controlled increase in temperature, ensuring it remains below 60°C to minimize side reactions.[1]
Side reactions: Higher temperatures can promote the formation of byproducts, consuming the starting materials and reducing the yield of the desired product.[1]- Maintain a stable and controlled low temperature throughout the reaction. For exothermic reactions, use an ice bath or a cooling system to dissipate heat effectively.
Presence of Impurities Racemization: The α-keto amide structure is susceptible to racemization, especially at elevated temperatures.- Strictly maintain the reaction temperature below 60°C.[1]
Formation of dicyclohexylurea (DCU): When using DCC as a coupling agent, the byproduct DCU can be difficult to remove.- While not directly a temperature issue, ensuring the reaction goes to completion at the optimal temperature can prevent an excess of unreacted starting materials, simplifying purification. DCU is often removed by filtration as it has low solubility in many common organic solvents.
Poor Reaction Control / Runaway Reaction Exothermic reaction: The reaction between an activated carboxylic acid (like an acid chloride) and an amine is often exothermic.[2] Without proper cooling, the temperature can rise uncontrollably.- Perform the addition of the amine or the activated acid derivative slowly and in a controlled manner.- Use an efficient cooling bath (e.g., ice-water or ice-salt) to maintain the desired temperature.- Ensure adequate stirring to promote even heat distribution.

Experimental Protocols

Synthesis of this compound using a Coupling Agent (DCC)

This protocol is adapted from a similar procedure for a related compound and general knowledge of amide synthesis.

Materials:

  • Phenylglyoxylic acid

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylglyoxylic acid in anhydrous DCM.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0°C using an ice bath.

  • In a separate flask, prepare a solution of methylamine.

  • Slowly add the methylamine solution to the phenylglyoxylic acid solution while maintaining the temperature at 0°C.

  • In a separate container, dissolve DCC in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over a period of 15-30 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction to stir at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for managing temperature control.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Phenylglyoxylic Acid Dissolve Phenylglyoxylic Acid Add DMAP (catalyst) Add DMAP (catalyst) Dissolve Phenylglyoxylic Acid->Add DMAP (catalyst) Cool to 0°C Cool to 0°C Add DMAP (catalyst)->Cool to 0°C Prepare Methylamine Solution Prepare Methylamine Solution Add Methylamine Add Methylamine Prepare Methylamine Solution->Add Methylamine Cool to 0°C->Add Methylamine Add DCC Solution Add DCC Solution Add Methylamine->Add DCC Solution Stir at 0°C then RT Stir at 0°C then RT Add DCC Solution->Stir at 0°C then RT Filter DCU Filter DCU Stir at 0°C then RT->Filter DCU Wash Filtrate Wash Filtrate Filter DCU->Wash Filtrate Dry & Concentrate Dry & Concentrate Wash Filtrate->Dry & Concentrate Purify Product Purify Product Dry & Concentrate->Purify Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_yes Controlled Temperature cluster_no Uncontrolled Temperature start Reaction Issue (e.g., Low Yield, Impurities) check_temp Was Temperature Monitored & Controlled? start->check_temp check_reagents Reagent Quality & Stoichiometry OK? check_temp->check_reagents Yes temp_high Evidence of Overheating? check_temp->temp_high No other_issues Investigate other parameters: - Reaction time - Solvent purity - Catalyst activity check_reagents->other_issues Yes implement_cooling Implement/Improve Cooling: - Ice bath - Slow addition of reagents - Dilute reaction mixture temp_high->implement_cooling No (Precautionary) side_reactions Likely Side Reactions: - Racemization - Byproduct formation Action: Re-run at <60°C temp_high->side_reactions Yes

References

Overcoming poor solubility of N-methyl-2-oxo-2-phenylacetamide in reaction media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering poor solubility of N-methyl-2-oxo-2-phenylacetamide in reaction media.

Troubleshooting Guide

Q1: My this compound is not dissolving in the reaction solvent. What are the initial steps I should take?

A1: When encountering poor solubility, a systematic approach is recommended. First, confirm the purity of your this compound, as impurities can significantly impact solubility. Next, consider gentle heating and agitation (e.g., stirring or sonication) to facilitate dissolution. If the compound remains insoluble, a change in the solvent system or the use of solubility enhancement techniques may be necessary.

Q2: I am hesitant to change the primary solvent for my reaction. Are there methods to improve solubility within the current solvent system?

A2: Yes, several techniques can improve solubility without completely changing your solvent. These include:

  • Particle Size Reduction (Micronization): Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[1][2][3][4][5]

  • Use of Cosolvents: Adding a small amount of a miscible organic solvent (a cosolvent) can significantly alter the polarity of the solvent mixture and enhance the solubility of your compound.[5][6][7][8]

  • Addition of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, aiding its dispersion in the solvent.[5][9][10][11]

Q3: My reaction is sensitive to heat. What are some non-thermal methods to improve the solubility of this compound?

A3: For temperature-sensitive reactions, you can employ the following methods:

  • Micronization: Techniques like jet milling can reduce particle size without generating significant heat.[1][2][12]

  • Solid Dispersion (Solvent Evaporation Method): This involves dissolving the compound and a hydrophilic carrier in a common volatile solvent and then removing the solvent. This disperses the compound at a molecular level in a soluble matrix.[13][14][15]

  • Cosolvency: The addition of a suitable cosolvent at ambient temperature can improve solubility.[6][8]

Q4: How do I choose the right solubility enhancement technique for my specific experiment?

A4: The choice of technique depends on several factors, including the nature of your reaction, the solvent system, and the equipment available. The decision-making workflow below can guide your selection process. In general:

  • Start with the simplest methods like particle size reduction or adding a cosolvent.

  • If these are not effective or compatible with your reaction, consider more advanced techniques like solid dispersion.

  • For aqueous media, surfactants can be a good option.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉NO₂[16][17][18]
Molecular Weight 163.17 g/mol [16][17]
Melting Point 74 °C[17][19]
Density (Predicted) 1.137±0.06 g/cm³[17][19]
LogP 1.00620[17][18]

Q2: In which solvents is this compound expected to have better solubility?

A2: Based on its structure, which includes a phenyl group and an amide, this compound is a relatively polar molecule. Its solubility will be governed by the "like dissolves like" principle.[20] It is expected to be slightly soluble in cold water but more soluble in organic solvents like ethanol, methanol, acetone, and chloroform.[21]

Q3: What is micronization and how does it improve solubility?

A3: Micronization is the process of reducing the average particle diameter of a solid material.[3][4] By reducing the particle size, the surface area-to-volume ratio is increased.[5][20] This larger surface area allows for greater interaction with the solvent, which can lead to a faster dissolution rate.[1][4] Common methods include mechanical milling and jet milling.[2]

Q4: What is a solid dispersion and how is it prepared?

A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a highly soluble solid hydrophilic carrier. This can be achieved at a molecular level, which improves the wettability and dissolution rate of the drug.[13][22] A common preparation method is the solvent evaporation technique, where the drug and carrier are dissolved in a mutual solvent, which is then evaporated to leave a solid mass.[13][15]

Q5: What are cosolvents and how do they work?

A5: Cosolvents are water-miscible organic solvents that are added to a primary solvent to increase the solubility of a poorly soluble compound.[6][8] They work by reducing the polarity of the aqueous solvent, which in turn reduces the interfacial tension between the solvent and the hydrophobic solute.[7][8] Common cosolvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][23]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Cosolvent System

  • Solvent Selection: Choose a cosolvent that is miscible with your primary reaction solvent and is known to solubilize this compound (e.g., ethanol, DMSO, or NMP).

  • Preparation: In a suitable reaction vessel, add the desired amount of this compound.

  • Cosolvent Addition: Start by adding the primary solvent. Then, add the cosolvent dropwise while stirring until the solute dissolves completely.

  • Optimization: The amount of cosolvent should be minimized to avoid significant changes to the reaction medium's properties. Start with a small percentage (e.g., 5-10% v/v) and increase as necessary.

  • Reaction: Once the compound is fully dissolved, proceed with your reaction as planned.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

  • Carrier Selection: Choose a hydrophilic carrier that is soluble in a volatile solvent and inert to your reaction conditions (e.g., Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG)).

  • Dissolution: Dissolve both this compound and the carrier in a suitable volatile solvent (e.g., ethanol or a mixture of dichloromethane and methanol) in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator. This will produce a thin film of the solid dispersion on the flask's inner surface.

  • Drying: Further dry the solid dispersion under a vacuum to remove any residual solvent.

  • Collection and Use: Scrape the solid dispersion from the flask. The resulting powder can be added to the reaction medium, where the carrier will dissolve quickly, releasing the this compound in a finely dispersed state.

Visualizations

G cluster_workflow General Workflow for Addressing Poor Solubility A Poorly soluble this compound B Initial Steps: - Check purity - Apply heat/agitation A->B C Is the compound soluble? B->C D Proceed with reaction C->D Yes E Select a solubility enhancement technique C->E No

Caption: A general workflow for addressing poor solubility issues.

G cluster_decision Decision Tree for Solubility Enhancement Start Need to improve solubility Q1 Is the reaction a non-aqueous system? Start->Q1 Q2 Is specialized equipment (e.g., mill) available? Q1->Q2 Yes Ans4 Use Surfactants Q1->Ans4 No (Aqueous) Q3 Is a volatile solvent compatible with the system? Q2->Q3 No Ans2 Try Micronization Q2->Ans2 Yes Ans1 Use Cosolvents Q3->Ans1 No Ans3 Prepare Solid Dispersion Q3->Ans3 Yes

Caption: Decision tree for selecting a solubility enhancement technique.

References

Technical Support Center: Purification of N-methyl-2-oxo-2-phenylacetamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N-methyl-2-oxo-2-phenylacetamide and its various analogs. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective purification techniques for this compound and its analogs are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities. For initial purification of crude products, a simple extraction and wash can be effective at removing salts and water-soluble impurities.[1][2]

Q2: My purified this compound is a yellow oil, but the literature reports it as a white solid. What could be the issue?

A2: A yellow coloration typically indicates the presence of impurities. These could be residual starting materials, byproducts from the synthesis, or degradation products. It is recommended to re-purify the compound. If column chromatography was used, ensure complete separation of the product from colored bands. If the issue persists, consider treating the solution with activated carbon before the final recrystallization step to remove colored impurities.

Q3: What are some common impurities I should be aware of during the synthesis and purification of this compound?

A3: Common impurities can include unreacted starting materials such as phenylglyoxylic acid or methylamine, byproducts from side reactions like the formation of over-alkylated species, or products from the degradation of the desired compound.[3] The presence of residual coupling agents or their byproducts is also a possibility if a coupling agent was used for the amide bond formation.

Q4: Can I use Thin Layer Chromatography (TLC) to monitor the purification of this compound?

A4: Yes, Thin Layer Chromatography (TLC) is a highly effective and rapid method for monitoring the progress of the purification.[3] It allows for the qualitative assessment of the purity of different fractions from column chromatography or to check the effectiveness of a recrystallization step. A common mobile phase for TLC is a mixture of hexane and ethyl acetate.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound and its analogs.

Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the product from impurities (overlapping spots on TLC). The solvent system (mobile phase) is not optimal; it may be too polar or not polar enough.- Systematically vary the ratio of your solvent system (e.g., hexane/ethyl acetate) to achieve better separation on the TLC plate before running the column.- Consider a different solvent system altogether. For example, dichloromethane/methanol can be a good alternative.
The product is not eluting from the column. The mobile phase is not polar enough to move the product through the silica gel.- Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.- If the product is highly polar, a switch to a more polar solvent system like dichloromethane/methanol might be necessary.
The product elutes too quickly with the solvent front. The mobile phase is too polar, causing the product to have a very low affinity for the stationary phase.- Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.- Ensure the crude product was properly adsorbed onto a small amount of silica gel before loading onto the column to prevent it from dissolving directly into the eluent.
Streaking of spots on the TLC plate. The sample is overloaded on the TLC plate or the column. The compound might be acidic or basic.- Dilute the sample before spotting it on the TLC plate.- Load less material onto the column.- Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) to improve the spot shape.
Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the chosen solvent, even at boiling. The solvent is not suitable for your compound; its polarity may be too low.- Choose a more polar solvent. If you are using a non-polar solvent like hexane, try a mixture with a more polar solvent like ethyl acetate or switch to a more polar solvent entirely.
The compound dissolves at room temperature. The solvent is too polar, and the compound is too soluble for recrystallization to be effective.- Choose a less polar solvent or a solvent mixture where the compound is soluble at high temperatures but sparingly soluble at room temperature.
Oiling out' occurs instead of crystallization. The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. The presence of impurities can also cause oiling out.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- Cool the solution more slowly.- Re-dissolve the oil in a larger volume of the solvent and cool slowly. If the problem persists, consider purification by column chromatography first.
No crystals form upon cooling. The solution is not saturated enough, or crystallization is slow to initiate.- Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Scratch the inside of the flask or add a seed crystal to induce crystallization.- Place the solution in an ice bath or refrigerator to further decrease the solubility.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for purifying small to medium-scale reactions (50 mg - 5 g) of this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • TLC plates (silica gel coated)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Material: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with a 4:1 ratio). Visualize the spots under UV light. The goal is to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluting solvent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the determined hexane/ethyl acetate mixture. Collect fractions in separate tubes.

  • Monitoring: Monitor the elution by TLC. Spot each fraction on a TLC plate and develop it.

  • Combining and Evaporation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is ideal for the final purification step to obtain a highly pure, crystalline product.

Materials:

  • Crude or column-purified this compound

  • Recrystallization solvent (e.g., a mixture of ethyl acetate and hexane, or isopropanol)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of your compound in various solvents to find a suitable one where the compound is soluble when hot but insoluble when cold. A mixture of ethyl acetate and hexane often works well.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Once crystals start to appear, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Product extraction Aqueous Workup / Extraction start->extraction column Column Chromatography extraction->column Major Impurities Present recrystallization Recrystallization extraction->recrystallization Minor Impurities Present column->recrystallization Final Polishing tlc TLC column->tlc nmr NMR/LC-MS column->nmr recrystallization->nmr end Pure Product recrystallization->end nmr->end Confirm Purity troubleshooting_logic start Impure Product purity_check Assess Purity (TLC/NMR) start->purity_check decision Nature of Impurities? purity_check->decision end Pure Product purity_check->end Purity Confirmed column Perform Column Chromatography decision->column Multiple / Close-eluting Impurities recrystallize Perform Recrystallization decision->recrystallize Solid with Minor Impurities column->purity_check Re-assess Purity recrystallize->purity_check Re-assess Purity

References

Minimizing byproduct formation in the synthesis of N-methyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of N-methyl-2-oxo-2-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A primary and direct method for synthesizing this compound involves the condensation reaction between a phenylglyoxylic acid derivative and methylamine.[1] This reaction is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-(dimethylamino)pyridine (DMAP).[1][2]

Q2: What are the main byproducts to expect in this synthesis?

A2: The primary byproducts encountered in the DCC/DMAP-mediated synthesis are:

  • N,N'-dicyclohexylurea (DCU): This is formed from the reaction of DCC. It is largely insoluble in many organic solvents and often precipitates out of the reaction mixture.

  • N-acylurea: This forms from an intramolecular rearrangement of the O-acylisourea intermediate.

  • Racemized product: Elevated temperatures can lead to the loss of stereochemical purity if a chiral center is present.[1]

  • N,N-dimethyl-2-oxo-2-phenylacetamide: Over-methylation can lead to the formation of this byproduct, although this is less common in DCC-mediated couplings unless a methylating agent is used in subsequent steps.

Q3: How can I minimize the formation of N-acylurea?

A3: The formation of the N-acylurea byproduct can be suppressed by the addition of auxiliary nucleophiles such as 1-hydroxybenzotriazole (HOBt). HOBt intercepts the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still reactive towards the amine.

Q4: What is the role of DMAP in this reaction?

A4: DMAP acts as a nucleophilic catalyst. It reacts with the activated carboxylic acid intermediate to form a highly reactive N-acylpyridinium salt, which is then more readily attacked by methylamine to form the desired amide.

Q5: How can I remove the N,N'-dicyclohexylurea (DCU) byproduct?

A5: DCU is notoriously insoluble in many common organic solvents like dichloromethane and diethyl ether. A significant portion of it can be removed by simple filtration of the reaction mixture. Any remaining soluble DCU can typically be removed by column chromatography.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product • Incomplete reaction. • Formation of N-acylurea byproduct. • Poor quality of reagents or solvents.• Increase reaction time or gently warm the reaction (while monitoring for racemization). • Add 1 equivalent of HOBt to the reaction mixture. • Ensure all reagents and solvents are anhydrous.
Product is Contaminated with a White Precipitate • The precipitate is likely N,N'-dicyclohexylurea (DCU).• Filter the reaction mixture through a sintered glass funnel or a plug of celite. • Wash the crude product with a solvent in which DCU has low solubility (e.g., cold acetone).
Difficulty in Purifying the Product by Column Chromatography • Co-elution of the product with N-acylurea or remaining starting materials.• Adjust the solvent polarity for chromatography. A gradient elution might be necessary. • Consider a pre-purification wash to remove some impurities.
Loss of Stereochemical Purity (Racemization) • Elevated reaction temperatures.• Maintain the reaction temperature at or below room temperature (ideally 0-25°C).[1] For particularly sensitive substrates, temperatures below 60°C are recommended to suppress racemization.[1]
Presence of an Unexpected Dimethylated Byproduct • Use of a methylating agent in the reaction or workup, leading to over-methylation.• Ensure a 1:1 stoichiometry if a methylation step is involved and avoid excess methylating agent.

Data on Byproduct Minimization

While specific quantitative data for the synthesis of this compound is not extensively published, the following table summarizes the qualitative impact of key reaction parameters on byproduct formation based on established principles of DCC/DMAP-mediated amide couplings.

Parameter Impact on N-acylurea Formation Impact on Racemization Impact on Overall Yield
Increased Temperature IncreasesSignificantly Increases[1]May decrease due to byproduct formation
Addition of HOBt DecreasesDecreasesGenerally Increases
Anhydrous Conditions No direct impactNo direct impactIncreases (prevents hydrolysis of intermediates)
Purity of Reagents No direct impactNo direct impactIncreases (avoids side reactions with impurities)

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of N-Cyclohexyl-2-oxo-2-phenylacetamide.[2]

Materials:

  • Phenylglyoxylic acid

  • Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride with a base to liberate the free amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • In a round-bottom flask, dissolve phenylglyoxylic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Add methylamine (1.1 equivalents). If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.2 equivalents) to liberate the free amine.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a small amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0°C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 10-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU). Wash the precipitate with a small amount of cold dichloromethane.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Visualizations

Reaction Pathway and Byproduct Formation

Reaction_Pathway Phenylglyoxylic_Acid Phenylglyoxylic Acid O_Acylisourea O-Acylisourea Intermediate Phenylglyoxylic_Acid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Product N-methyl-2-oxo-2- phenylacetamide O_Acylisourea->Product + Methylamine DCU DCU (Byproduct) O_Acylisourea->DCU N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement Methylamine Methylamine Methylamine->Product Troubleshooting_Workflow Start Low Yield or Impure Product Check_Precipitate White Precipitate Present? Start->Check_Precipitate Filter Filter to Remove DCU Check_Precipitate->Filter Yes Analyze_Purity Analyze Purity (TLC, NMR) Check_Precipitate->Analyze_Purity No Filter->Analyze_Purity Check_Temp Reaction Temp > 25°C? Analyze_Purity->Check_Temp Lower_Temp Lower Temperature to 0-25°C Check_Temp->Lower_Temp Yes (Racemization Risk) Add_HOBt Add HOBt to Suppress N-Acylurea Check_Temp->Add_HOBt No (N-Acylurea Suspected) Purify Column Chromatography Lower_Temp->Purify Add_HOBt->Purify End Pure Product Purify->End

References

Validation & Comparative

Comparative Analysis of the Biological Activity of N-methyl-2-oxo-2-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-2-oxo-2-phenylacetamide scaffold serves as a versatile backbone in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. The strategic modification of this core structure, particularly through substitutions on the phenyl ring, has enabled the development of potent agents targeting various pathological conditions. This guide provides an objective comparison of the biological performance of these derivatives across key therapeutic areas, supported by experimental data and detailed methodologies.

Anticancer and Cytotoxic Activity

Several N-phenylacetamide derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.

One study highlighted that specific phenylacetamide derivatives are effective against cancer cells by triggering apoptosis via the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as increasing caspase-3 activity.[1][2] Another investigation into phenoxy acetamide derivatives found that a lead compound induced cell cycle arrest at the G1/S phase and significantly enhanced apoptotic cell death in HepG2 liver cancer cells, potentially through the inhibition of PARP-1.[3]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of various phenylacetamide derivatives against different cancer cell lines.

Compound ID/DescriptionCell LineIC50 (µM)Reference CompoundIC50 (µM)Citations
Derivative 3d MDA-MB-4680.6 ± 0.08Doxorubicin0.38 ± 0.07[1]
Derivative 3d PC-120.6 ± 0.08--[1]
Derivative 3c MCF-70.7 ± 0.08--[1]
Derivative 3d MCF-70.7 ± 0.4--[1]
Derivative 3j (p-nitro) MDA-MB-4680.76 ± 0.09Doxorubicin0.38 ± 0.07[1]
Phenoxy Acetamide I HepG21.435-Fluorouracil (5-FU)5.32[3]
Phenoxy Acetamide II HepG26.525-Fluorouracil (5-FU)5.32[3]
2-Oxindole Derivative VS-06 CEM5.0 - 8.5--[4]
Experimental Protocols

MTT Cell Viability Assay: This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

  • Cell Plating: Seed cells (e.g., MCF7, MDA-MB468) in 96-well microplates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[6]

  • Compound Treatment: Add fresh media containing the this compound derivatives at various concentrations (e.g., 0.125 to 1 µM).[1] Incubate the plates for an additional 48-72 hours.[1][6]

  • MTT Addition: After incubation, remove the treatment medium and add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well.[1]

  • Incubation: Incubate the plates for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1][6]

  • Absorbance Reading: Shake the plates for 10-15 minutes and measure the absorbance on a microplate reader at a wavelength of 492 nm or 570 nm.[6] The intensity of the purple color is directly proportional to the number of viable cells.

Visualization of Apoptosis Induction Pathway

The diagram below illustrates a simplified signaling pathway for apoptosis that can be initiated by this compound derivatives. These compounds can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, converging on the activation of executioner caspases like Caspase-3, which ultimately leads to cell death.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Derivative Phenylacetamide Derivative FasL FasL Upregulation Derivative->FasL Bax Bax Upregulation Derivative->Bax Bcl2 Bcl-2 Downregulation Derivative->Bcl2 DeathReceptor Death Receptor (e.g., Fas) FasL->DeathReceptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis

Apoptosis signaling pathway initiated by phenylacetamide derivatives.

Anticonvulsant Activity

Derivatives of phenylacetamide are well-regarded for their anticonvulsant properties, showing efficacy in preclinical models of epilepsy. The primary mechanism for many of these compounds involves the blockade of voltage-gated sodium channels, which reduces neuronal hyperexcitability.[7]

Screening is typically performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice, which represent models for generalized tonic-clonic and myoclonic seizures, respectively.[8][9] Several novel N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown exclusive activity in the MES seizure model.[10]

Comparative Anticonvulsant Data
Compound IDTest ModelDose (mg/kg)Activity (% Protection)Reference CompoundED50 (mg/kg)Citations
Compound 12 MESED50 = 24.0-PhenytoinED50 = 20.2[8]
Compound 14 MESED50 = 8.0-CarbamazepineED50 = 10.1[8]
Compound 19 MES300100% (at 0.5h)--[10]
Compound 19 MES100100% (at 4h)--[10]
Compound 6 MESED50 = 68.30-Valproic AcidED50 = 252.74[11]
Compound 6 6 Hz (32mA)ED50 = 28.20-Valproic AcidED50 = 130.64[11]
N-benzyl 2-acetamido-3-methoxypropionamide MESED50 = 8.3PhenobarbitalED50 = 22[12]
Experimental Protocols

Maximal Electroshock (MES) Seizure Test: This is a standard preclinical screening test for identifying compounds effective against generalized tonic-clonic seizures.

  • Animal Model: Adult male Swiss albino mice are typically used.

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) at a specific dose (e.g., 100 mg/kg).[11][13]

  • Induction of Seizure: After a set pretreatment time (e.g., 30 minutes or 4 hours), a maximal electrical stimulus is delivered via corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind-limb extension phase of the seizure.

  • Evaluation: The ability of the compound to abolish the tonic hind-limb extension is recorded as a measure of anticonvulsant protection.[13]

Neurotoxicity Screening (Rotarod Test): This test is used to assess motor impairment and potential neurological deficits caused by the test compounds.

  • Apparatus: A rotating rod (rotarod) apparatus is used.

  • Training: Mice are trained to remain on the rotating rod for a set period (e.g., 1-2 minutes).

  • Testing: After compound administration, the mice are placed back on the rotarod, and their ability to stay on the rod is timed.

  • Evaluation: Any animal that falls off the rod during the test period is considered to have motor impairment, indicating neurotoxicity at that dose.[9]

Antibacterial Activity

Recent research has focused on developing 2-oxo-N-phenylacetamide derivatives as novel antibacterial agents, particularly against plant pathogenic bacteria. These compounds have shown superior efficacy compared to existing commercial bactericides.

For instance, a series of derivatives containing a dissulfone moiety exhibited potent activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause bacterial blight and streak in rice.[14] The mechanism of action for some derivatives involves interaction with the Clp protein, a key factor in bacterial virulence, while others have been shown to cause the rupture of the bacterial cell membrane.[14][15]

Comparative Antibacterial Data
Compound IDTarget BacteriaEC50 (mg/L or µM)Reference CompoundEC50 (mg/L or µM)Citations
Compound D₁₄ Xoo0.63 mg/LBismerthiazol76.59 mg/L[14]
Compound D₁₄ Xoo0.63 mg/LThiodiazole Copper91.72 mg/L[14]
Compound D₁₄ Xoc0.79 mg/LBismerthiazol83.35 mg/L[14]
Compound D₁₄ Xoc0.79 mg/LThiodiazole Copper114.00 mg/L[14]
Compound A1 Xoo, Xac, Xoc156.7 µMBismerthiazol230.5 µM[15]
Compound A1 Xoo, Xac, Xoc156.7 µMThiodiazole Copper545.2 µM[15]
Experimental Protocols

In Vitro Antibacterial Activity Assay (Turbidimetric Method):

  • Bacterial Culture: Grow pathogenic bacteria (e.g., Xoo) in a suitable liquid medium until the logarithmic phase.

  • Compound Preparation: Dissolve the test compounds in a solvent like DMSO to create stock solutions.

  • Assay Setup: In a 96-well plate, add the bacterial culture and the test compounds at various concentrations. Include a positive control (commercial bactericide) and a negative control (solvent only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.

  • Measurement: Measure the optical density (OD) at 600 nm using a microplate reader. The OD value correlates with bacterial growth.

  • Calculation: Calculate the percentage of inhibition for each concentration and determine the EC50 value (the concentration that causes 50% inhibition of bacterial growth).

Visualization of Experimental Workflow

The following diagram outlines a typical workflow for the discovery and validation of biologically active this compound derivatives, from initial synthesis to in vivo testing.

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Synthesis Synthesis of Derivative Library Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification PrimaryScreen Primary Biological Assay (e.g., MTT, Antibacterial) Purification->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID DoseResponse Dose-Response & IC50/EC50 Determination HitID->DoseResponse MoA Mechanism of Action (e.g., Apoptosis Assay, Enzyme Inhibition) DoseResponse->MoA Tox In Vitro Toxicity (Normal Cell Lines) MoA->Tox AnimalModel Animal Model Testing (e.g., MES, Xenograft) Tox->AnimalModel Efficacy Efficacy Evaluation (ED50) AnimalModel->Efficacy Toxicity Toxicity Assessment (Rotarod) AnimalModel->Toxicity

General workflow for validating bioactive phenylacetamide derivatives.

References

A Comparative Analysis of N-methyl-2-oxo-2-phenylacetamide and Other Biologically Active Ketoamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the simple α-ketoamide, N-methyl-2-oxo-2-phenylacetamide, with three well-characterized, biologically active ketoamide-containing compounds: MG-132, Z-Leu-Abu-CONH-Et, and Z-VAD-FMK. While this compound is primarily recognized as a synthetic intermediate, its core structure is foundational to the broader class of α-ketoamides, which have garnered significant interest in drug discovery for their potent and often reversible inhibition of various proteases. This guide will objectively compare the physicochemical properties and, where available, the biological performance of these compounds, supported by experimental data and detailed protocols.

Physicochemical and Biological Activity Profile

The following tables summarize the key physicochemical properties and biological activities of this compound and the selected comparator ketoamides.

Table 1: Physicochemical Properties

PropertyThis compoundMG-132Z-Leu-Abu-CONH-EtZ-VAD-FMK
Molecular Formula C₉H₉NO₂[1][2][3]C₂₆H₄₁N₃O₅[4][5]C₂₂H₃₃N₃O₄C₂₂H₃₀FN₃O₇[6][7]
Molecular Weight ( g/mol ) 163.18[8]475.62[4]403.54467.5[6][7]
Structure Phenyl-α-keto-N-methylamidePeptide aldehyde (Z-Leu-Leu-Leu-al)[5]Dipeptide ketoamidePeptide fluoromethylketone[9]
Solubility Data not availableSoluble in DMSO and EtOH[4]Data not availableSoluble in DMSO[6][7]
Melting Point (°C) 74[1][3]Data not availableData not availableData not available

Table 2: Biological Activity and Toxicity

ParameterThis compoundMG-132Z-Leu-Abu-CONH-EtZ-VAD-FMK
Primary Target(s) Not well-characterizedProteasome (β5 subunit), Calpains[4][10]Calpain 1[2]Pan-caspase (irreversible)[6][9][11]
Inhibitory Potency (IC₅₀/Kᵢ) Data not availableProteasome: Kᵢ = 4 nM; IC₅₀ = 100 nM. Calpain: IC₅₀ = 1.2 µM[10][12]Data not availableBroad-spectrum caspase inhibitor[6]
Cytotoxicity (e.g., IC₅₀ in cell lines) Data not availableES-2: 15 µM; HEY-T30: 25 µM; OVCAR-3: 45 µM[13]Data not availableData not available
Pharmacokinetics/ADME Data not availableCell-permeable[12]Data not availableCell-permeable[6][9]
Reported LD₅₀ Data not availableData not availableData not availableData not available

Note: The lack of biological and toxicological data for this compound is indicative of its primary use as a chemical building block rather than a bioactive agent.

Mechanisms of Action and Signaling Pathways

The ketoamide functional group is a key pharmacophore that enables these compounds to interact with the active sites of target proteases. The electrophilic carbon of the keto group is susceptible to nucleophilic attack by catalytic residues (e.g., cysteine or threonine) in the enzyme's active site, leading to the formation of a reversible or irreversible covalent adduct.

MG-132: A Proteasome Inhibitor

MG-132 is a potent, reversible, and cell-permeable inhibitor of the proteasome, with a primary selectivity for the chymotrypsin-like activity of the β5 subunit.[10][12] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and inducing apoptosis, particularly in cancer cells which are often more reliant on proteasome activity.[12] Key signaling pathways affected include the NF-κB and JNK pathways.[12]

Proteasome_Inhibition_Pathway MG132 MG-132 Proteasome 26S Proteasome MG132->Proteasome Inhibition Ub_Proteins Ubiquitinated Proteins (e.g., IκB, p53) Proteasome->Ub_Proteins Degradation Accumulation Accumulation of Ub-Proteins Ub_Proteins->Accumulation NFkB NF-κB Pathway (Inhibited) Accumulation->NFkB JNK JNK Pathway (Activated) Accumulation->JNK Apoptosis Apoptosis NFkB->Apoptosis (inhibition of anti-apoptotic genes) JNK->Apoptosis

MG-132 signaling pathway
Z-Leu-Abu-CONH-Et: A Calpain Inhibitor

This dipeptide ketoamide is a selective inhibitor of calpain 1.[2] Calpains are calcium-dependent cysteine proteases involved in various cellular processes, including cell motility, proliferation, and apoptosis.[14] Overactivation of calpains is implicated in neurodegenerative diseases and ischemic injury. Inhibition of calpain can prevent the degradation of key cytoskeletal proteins and signaling molecules, thereby exerting a neuroprotective effect.

Calpain_Inhibition_Pathway Z_Leu_Abu Z-Leu-Abu-CONH-Et Calpain Calpain Activation Z_Leu_Abu->Calpain Inhibition Neuroprotection Neuroprotection Z_Leu_Abu->Neuroprotection Ca_influx Elevated Intracellular Ca²⁺ Ca_influx->Calpain Substrates Cytoskeletal Proteins (e.g., Spectrin, Tau) Calpain->Substrates Cleavage Degradation Substrate Degradation Substrates->Degradation Cell_Damage Neuronal Damage & Apoptosis Degradation->Cell_Damage

Calpain inhibition pathway
Z-VAD-FMK: A Pan-Caspase Inhibitor

Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor that effectively blocks apoptosis.[6][9][11] Caspases are a family of cysteine proteases that are central to the execution of the apoptotic program.[6] Z-VAD-FMK works by covalently binding to the catalytic site of caspases, thereby preventing the proteolytic cascade that leads to cell death.[6]

Caspase_Inhibition_Pathway Z_VAD Z-VAD-FMK Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Z_VAD->Initiator_Caspases Inhibition Executioner_Caspases Executioner Caspases (e.g., Caspase-3, -7) Z_VAD->Executioner_Caspases Inhibition Cell_Survival Cell Survival Z_VAD->Cell_Survival Apoptotic_Signal Apoptotic Stimulus (e.g., FasL, DNA damage) Apoptotic_Signal->Initiator_Caspases Activation Initiator_Caspases->Executioner_Caspases Activation Cellular_Substrates Cellular Substrates (e.g., PARP, Lamins) Executioner_Caspases->Cellular_Substrates Cleavage Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Caspase inhibition pathway

Experimental Protocols

Detailed methodologies for assessing the activity of the target enzymes for the comparator ketoamides are provided below. These protocols can be adapted for the screening and characterization of novel ketoamide inhibitors.

Proteasome Activity Assay (Fluorometric)

This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.

Materials:

  • Proteasome Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Proteasome inhibitor (e.g., MG-132) for control

  • Purified 20S proteasome or cell lysate

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a reaction mixture containing the proteasome assay buffer and the fluorogenic substrate.

  • Add the test compound (or MG-132 as a positive control) to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).

  • Add the purified proteasome or cell lysate to the wells to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity at regular intervals.

  • Calculate the rate of substrate cleavage and determine the percent inhibition for each compound concentration.

Proteasome_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate) start->prep_reagents add_compounds Add Test Compounds & Controls to Plate prep_reagents->add_compounds add_enzyme Add Proteasome/ Cell Lysate add_compounds->add_enzyme incubate Incubate at 37°C add_enzyme->incubate measure Measure Fluorescence (Ex: 380nm, Em: 460nm) incubate->measure analyze Analyze Data (Calculate % Inhibition) measure->analyze end End analyze->end

Proteasome assay workflow
Calpain Activity Assay (Fluorometric)

This assay measures calpain activity using a fluorogenic substrate.

Materials:

  • Calpain Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM EGTA, 5 mM β-mercaptoethanol, 10 mM CaCl₂)

  • Fluorogenic calpain substrate (e.g., Ac-LLY-AFC)

  • Calpain inhibitor (e.g., Z-Leu-Abu-CONH-Et) for control

  • Purified calpain or cell lysate

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Prepare a reaction mixture containing the calpain assay buffer and the fluorogenic substrate.

  • Add the test compound to the wells of the 96-well plate. Include a vehicle control.

  • Add the purified calpain or cell lysate to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Measure the fluorescence intensity.

  • Determine the percent inhibition for each compound concentration.

Calpain_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate) start->prep_reagents add_compounds Add Test Compounds & Controls to Plate prep_reagents->add_compounds add_enzyme Add Calpain/ Cell Lysate add_compounds->add_enzyme incubate Incubate at 37°C add_enzyme->incubate measure Measure Fluorescence (Ex: 400nm, Em: 505nm) incubate->measure analyze Analyze Data (Calculate % Inhibition) measure->analyze end End analyze->end

Calpain assay workflow
Caspase-3 Activity Assay (Fluorometric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase Assay Buffer (e.g., 20 mM PIPES, pH 7.2, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Caspase inhibitor (e.g., Z-VAD-FMK) for control

  • Cell lysate from apoptotic and non-apoptotic cells

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare cell lysates from cells induced to undergo apoptosis and from control cells.

  • Prepare a reaction mixture containing the caspase assay buffer and the fluorogenic substrate.

  • Add the test compound to the wells of the 96-well plate. Include a vehicle control.

  • Add the cell lysate to the wells.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the fluorescence intensity.

  • Determine the percent inhibition of caspase-3 activity.

Caspase_Assay_Workflow start Start prep_lysates Prepare Cell Lysates (Apoptotic & Control) start->prep_lysates prep_reagents Prepare Reagents (Buffer, Substrate) start->prep_reagents add_lysate Add Cell Lysate prep_lysates->add_lysate add_compounds Add Test Compounds & Controls to Plate prep_reagents->add_compounds add_compounds->add_lysate incubate Incubate at 37°C add_lysate->incubate measure Measure Fluorescence (Ex: 360nm, Em: 460nm) incubate->measure analyze Analyze Data (Calculate % Inhibition) measure->analyze end End analyze->end

Caspase assay workflow

Conclusion

This compound serves as a fundamental scaffold for the α-ketoamide class of compounds. While it does not exhibit significant biological activity itself, its derivatives have been extensively developed into potent inhibitors of various proteases. The comparative analysis with MG-132, Z-Leu-Abu-CONH-Et, and Z-VAD-FMK highlights the versatility of the ketoamide pharmacophore in targeting different enzyme families with high specificity and potency. The provided experimental protocols offer a starting point for researchers to screen and characterize new ketoamide-based inhibitors, contributing to the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders.

References

Comparative Evaluation of N-methyl-2-oxo-2-phenylacetamide Analogs: In Vitro and In Vivo Anticonvulsant Profiles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of a series of N-methyl-2-oxo-2-phenylacetamide analogs reveals their potential as broad-spectrum anticonvulsant agents. This guide provides a comparative overview of their efficacy and neurotoxicity, supported by experimental data from established preclinical models. Detailed methodologies for these key experiments are presented to aid in the replication and further investigation of these compounds.

This guide is intended for researchers, scientists, and drug development professionals in the field of neurology and medicinal chemistry. The data presented herein summarizes the anticonvulsant and neurotoxic profiles of various analogs, offering insights into their structure-activity relationships and potential therapeutic indices. While specific experimental data for the parent compound, this compound, was not available in the reviewed literature, the evaluation of structurally related analogs provides a strong foundation for understanding the potential of this chemical scaffold.

In Vivo Evaluation: Anticonvulsant Activity and Neurotoxicity

The anticonvulsant properties of this compound analogs were primarily assessed using two clinically validated rodent models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[1][2] The MES model is indicative of a compound's ability to prevent the spread of seizures, suggesting efficacy against generalized tonic-clonic seizures.[1][2] The scPTZ test, on the other hand, identifies compounds that can raise the seizure threshold and is considered a model for generalized myoclonic and absence seizures.[1][2] Neurotoxicity was evaluated using the rotarod test, which assesses motor coordination and balance.

A series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, which are structurally related to this compound, have been synthesized and evaluated, providing valuable comparative data. The results, summarized in the table below, highlight the median effective dose (ED50) in the MES, scPTZ, and 6 Hz seizure models, as well as the median toxic dose (TD50) determined by the rotarod test. The Protective Index (PI), calculated as the ratio of TD50 to ED50, offers an indication of the compound's therapeutic window.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)6 Hz ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (MES)
Analog 14 49.667.431.3>300>6.0
Analog 15 >100>10075.2>300-
Analog 17 55.189.342.8>300>5.4
(C1-R)-31 36.054.839.2468.513.0
(C1-R)-32 42.575.148.9>500>11.8
Phenytoin 9.5>100-68.57.2
Valproic Acid 272.0149.0130.6430.71.6

Data presented is for a series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, structurally related to this compound. Data sourced from a comprehensive study on these analogs.

In Vitro Evaluation and Proposed Mechanism of Action

While extensive in vitro data for a broad range of this compound analogs is not yet available, preliminary studies on related phenylacetamide derivatives suggest a potential mechanism of action involving the modulation of voltage-gated sodium channels.[3] These channels are crucial for the initiation and propagation of action potentials in neurons.[4] Many established anticonvulsant drugs, such as phenytoin and carbamazepine, exert their effects by blocking these channels in a use-dependent manner, thereby stabilizing the inactive state of the channel and reducing neuronal hyperexcitability.[4][5]

It is hypothesized that this compound analogs may share this mechanism, binding to voltage-gated sodium channels and preventing the sustained, high-frequency firing of neurons that underlies seizure activity. Further in vitro electrophysiological studies, such as patch-clamp experiments on neuronal cell lines or primary neuron cultures, are necessary to confirm this hypothesis and to elucidate the specific effects of these analogs on sodium channel kinetics (e.g., fast and slow inactivation).

Below is a proposed signaling pathway illustrating the potential mechanism of action of these analogs.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron AP Action Potential Propagation Na_channel_open Voltage-Gated Na+ Channel (Open) AP->Na_channel_open Depolarization Na_channel_inactive Voltage-Gated Na+ Channel (Inactive) Na_channel_open->Na_channel_inactive Inactivation Vesicle_fusion Vesicle Fusion Na_channel_open->Vesicle_fusion Ca2+ Influx NT_release Neurotransmitter Release (Glutamate) Vesicle_fusion->NT_release Glutamate_receptor Glutamate Receptor NT_release->Glutamate_receptor Postsynaptic_depolarization Excitatory Postsynaptic Potential Glutamate_receptor->Postsynaptic_depolarization Glutamate Binding Analog This compound Analog Analog->Na_channel_inactive Stabilizes Inactive State

Caption: Proposed mechanism of action for this compound analogs.

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant compounds effective against generalized tonic-clonic seizures.[1][6][7]

Materials:

  • Rodents (mice or rats)

  • Electroshock apparatus with corneal electrodes

  • 0.9% saline solution

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Test compound and vehicle

Procedure:

  • Administer the test compound or vehicle to the animals at a predetermined time before the test.

  • Apply a drop of topical anesthetic to the cornea of each animal, followed by a drop of saline to ensure good electrical contact.

  • Place the corneal electrodes on the eyes of the animal.

  • Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice).

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for several seconds.

  • The absence of the tonic hindlimb extension is considered protection.

  • The ED50, the dose that protects 50% of the animals, is calculated from the dose-response data.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is used to identify compounds that raise the seizure threshold and is a model for myoclonic and absence seizures.[1][8]

Materials:

  • Rodents (mice)

  • Pentylenetetrazol (PTZ) solution

  • Syringes and needles for subcutaneous injection

  • Observation chambers

  • Test compound and vehicle

Procedure:

  • Administer the test compound or vehicle to the animals at a specific time before PTZ injection.

  • Inject a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously into the loose skin on the back of the neck.

  • Immediately place the animal in an individual observation chamber.

  • Observe the animal for a period of 30 minutes for the occurrence of clonic seizures, characterized by rhythmic muscle contractions of the limbs, body, or head. A common endpoint is a sustained clonic seizure lasting for at least 5 seconds.

  • The absence of a clonic seizure within the observation period is considered protection.

  • The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

Rotarod Test

The rotarod test is a standard method for assessing motor coordination and identifying potential neurotoxic effects of a compound.[9][10][11]

Materials:

  • Rodents (mice)

  • Rotarod apparatus (a rotating rod, often with adjustable speed)

  • Test compound and vehicle

Procedure:

  • Prior to the test day, train the animals on the rotarod at a constant, low speed until they can remain on the rod for a set period (e.g., 60 seconds).

  • On the test day, administer the test compound or vehicle.

  • At the time of peak effect of the compound, place the animal on the rotarod, which is either rotating at a constant speed or accelerating.

  • Record the latency to fall from the rod. A trial is typically terminated after a set maximum time (e.g., 180 or 300 seconds).

  • Multiple trials are usually conducted for each animal.

  • A statistically significant decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment.

  • The TD50, the dose that causes motor impairment in 50% of the animals, is calculated.

Experimental Workflow

The following diagram illustrates the typical workflow for the in vivo evaluation of this compound analogs.

G start Synthesis of This compound Analogs screening In Vivo Anticonvulsant Screening start->screening mes Maximal Electroshock (MES) Test screening->mes scptz Subcutaneous Pentylenetetrazol (scPTZ) Test screening->scptz neurotox Neurotoxicity Assessment (Rotarod Test) screening->neurotox data_analysis Data Analysis (ED50, TD50, Protective Index) mes->data_analysis scptz->data_analysis neurotox->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: In vivo evaluation workflow for novel anticonvulsant candidates.

References

A Comparative Guide to the Structure-Activity Relationship of N-Methyl-2-oxo-2-phenylacetamide Derivatives as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-methyl-2-oxo-2-phenylacetamide derivatives and related compounds with anticonvulsant properties. The information is compiled from various studies to aid researchers and professionals in the field of drug discovery and development.

Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity of phenylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and modifications of the amide moiety. Several studies on related N-phenylacetamide analogues have established key structural requirements for potent anticonvulsant effects.

For a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, it was found that the substituent at the 3-position of the anilide ring plays a crucial role in determining anticonvulsant activity. Specifically, derivatives with a 3-(trifluoromethyl)phenyl group demonstrated considerably higher protection in the maximal electroshock (MES) seizure model compared to their 3-chloroanilide counterparts, many of which were inactive[1]. This suggests that electron-withdrawing groups at the meta position of the phenyl ring are favorable for activity.

Furthermore, the nature of the amide substituent is critical. While the core topic focuses on N-methyl derivatives, studies on related compounds highlight the importance of this region. For instance, replacing the 2-acetamido group in N-benzyl 2-acetamido-2-phenyl-acetamide with hydrogen, methyl, oxygen, or halogen substituents demonstrated that the 2-acetamido moiety is important but not essential for activity against MES-induced seizures[2]. Interestingly, the hydroxy and methoxy analogues retained significant activity[2].

The lipophilicity of the molecules also appears to influence the onset and duration of action. In the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide series, more lipophilic compounds generally exhibited activity at a later time point (4 hours) in the MES test, whereas less lipophilic analogues were effective earlier (0.5 hours)[1]. QSAR studies on similar scaffolds have identified Log P as a critical parameter for anticonvulsant activity[3].

The following diagram illustrates the key SAR findings for the broader class of N-phenylacetamide derivatives.

Caption: Key structure-activity relationships for N-phenylacetamide derivatives.

Comparative Anticonvulsant Activity Data

The following table summarizes the in vivo anticonvulsant activity of selected N-phenylacetamide derivatives from various studies. The data is primarily from the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models in mice.

CompoundPhenyl Ring SubstitutionAmide MoietyMES Screen (Dose, mg/kg)6 Hz Screen (32 mA) (Dose, mg/kg)scPTZ Screen (Dose, mg/kg)Neurotoxicity (TD50, mg/kg)Reference
12 3-ClN-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideActive at 100 (0.5h)Not ReportedNot Reported> 300[1]
13 3-ClN-(3-chlorophenyl)-2-morpholinoacetamideActive at 100 (0.5h) & 300 (4h)Not ReportedNot Reported> 300[1]
19 3-CF3N-(3-(trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamideActive at 300 (0.5h) & 100 (4h)Not ReportedNot Reported> 300[1]
20 3-CF3N-(3-(trifluoromethyl)phenyl)-2-(4-(4-chlorophenyl)piperazin-1-yl)acetamideActive in 50% of animals at 2hActiveNot Reported> 300[1]
6 2-Cl (on pyrrolidine)3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneED50 = 68.30ED50 = 28.20Not ReportedNot Reported[4]
14 Not Applicable(S)-N-benzyl-2-acetamido-3-methoxypropionamideED50 = 8.3Not ReportedNot ReportedNot Reported[2]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

1. Maximal Electroshock (MES) Test

The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice are typically used.

  • Procedure: A current (e.g., 50 mA) is applied through corneal electrodes for a short duration (e.g., 0.2 s). The abolition of the hind limb tonic extensor spasm is taken as the endpoint for anticonvulsant activity.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses and at different time points before the electrical stimulus.

  • Data Analysis: The median effective dose (ED50), which is the dose required to produce the desired effect in 50% of the animals, is calculated.

2. Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for myoclonic and absence seizures.

  • Animals: Male albino mice are commonly used.

  • Procedure: A convulsant agent, pentylenetetrazole (PTZ), is injected subcutaneously at a dose that induces clonic seizures in most control animals (e.g., 85 mg/kg).

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Drug Administration: Test compounds are administered prior to the PTZ injection.

  • Data Analysis: The ED50 is calculated based on the dose that protects 50% of the animals from seizures.

3. 6 Hz Seizure Test

The 6 Hz test is a model for psychomotor seizures and is considered a model of therapy-resistant epilepsy.

  • Animals: Male albino mice are used.

  • Procedure: A low-frequency (6 Hz) electrical stimulation of a certain current intensity (e.g., 32 mA or 44 mA) is applied for a longer duration (e.g., 3 s) through corneal electrodes.

  • Observation: The endpoint is the abolition of seizure activity, characterized by stun, forelimb clonus, and twitching of the vibrissae.

  • Drug Administration: Compounds are administered i.p. or p.o. before the electrical stimulation.

  • Data Analysis: The ED50 is determined as the dose protecting 50% of the animals.

4. Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the neurotoxic side effects of the test compounds.

  • Animals: Male albino mice are used.

  • Procedure: Mice are trained to stay on a rotating rod (e.g., 6 rpm) for a certain period (e.g., 1 minute).

  • Drug Administration: After administration of the test compound, the ability of the mice to remain on the rotarod is assessed at various time points.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.

The following diagram outlines a typical workflow for the screening of novel anticonvulsant compounds.

Anticonvulsant_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vivo Anticonvulsant Screening cluster_toxicity Toxicity and Side Effect Profiling cluster_moa Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives MES Maximal Electroshock (MES) Test Synthesis->MES scPTZ Subcutaneous PTZ (scPTZ) Test Synthesis->scPTZ Hz6 6 Hz Seizure Test Synthesis->Hz6 Rotarod Rotarod Neurotoxicity Test MES->Rotarod scPTZ->Rotarod Hz6->Rotarod InVitro In Vitro Assays (e.g., Voltage-gated sodium channels) Rotarod->InVitro For promising, non-toxic compounds

Caption: A general experimental workflow for the discovery and evaluation of new anticonvulsant agents.

References

Benchmarking the Efficacy of N-methyl-2-oxo-2-phenylacetamide-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant efficacy of N-methyl-2-oxo-2-phenylacetamide-based compounds and structurally related derivatives. The data presented is compiled from preclinical screening studies and is intended to inform further research and development in the field of antiepileptic drugs (AEDs).

Executive Summary

The search for novel anticonvulsant agents with improved efficacy and safety profiles is a continuous effort in medicinal chemistry. N-phenylacetamide derivatives have emerged as a promising scaffold, with various analogues demonstrating significant activity in established animal models of epilepsy. This guide benchmarks the performance of several series of these compounds against standard AEDs, summarizing key quantitative data and outlining the experimental protocols used for their evaluation.

Comparative Efficacy of Phenylacetamide Derivatives

The anticonvulsant potential of novel compounds is typically assessed using a battery of in vivo screening models. The maximal electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous pentylenetetrazole (scPTZ) test is used to identify compounds effective against myoclonic and absence seizures.[1] The 6 Hz psychomotor seizure model is considered a model for therapy-resistant partial seizures.[2][3] Neurotoxicity is commonly evaluated using the rotarod test.

The following tables summarize the in vivo anticonvulsant activity and neurotoxicity of representative N-phenylacetamide-based compounds from recent studies.

Table 1: Anticonvulsant Activity of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamide Derivatives in Mice

CompoundMES ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀ MES)Reference
Compound 1449.631.367.4> 300> 6.0[4]
Compound 3045.639.5Not Reported162.43.56[3][5]
Lacosamide11.211.5Inactive70.86.32[3]
Lamotrigine4.821.113.539.88.29[3]
Valproic Acid2721101494301.58[3]

ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose. All compounds administered intraperitoneally (i.p.) in mice.

Table 2: Anticonvulsant Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives in Mice

| Compound | MES Protection at 100 mg/kg (0.5h, i.p.) | 6 Hz Protection at 100 mg/kg (0.5h, i.p.) | Rotarod Neurotoxicity at 300 mg/kg | Reference | |---|---|---|---| | Compound 12 | Active | Not Reported | No |[2] | | Compound 13 | Active | 25% | No |[2] | | Compound 19 | Active | Not Reported | No |[2] | | Compound 20 | Not Reported | 25% | No |[2] | | Compound 25 | Not Reported | 25% | No |[2] |

Data presented as qualitative activity at a screening dose of 100 mg/kg.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key in vivo assays cited in this guide.

Maximal Electroshock (MES) Seizure Test

This model is used to evaluate a compound's ability to prevent the spread of seizures.[6]

  • Animals: Male albino mice (18-25 g) are typically used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent.

  • Seizure Induction: At the time of predicted peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal or ear clip electrodes.[6]

  • Endpoint: The abolition of the hind limb tonic extensor phase of the seizure is recorded as the endpoint of protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using statistical methods like probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is predictive of efficacy against non-convulsive seizures.[7]

  • Animals: Male albino mice are commonly used.

  • Drug Administration: Test compounds and a vehicle control are administered as in the MES test.

  • Chemoconvulsant Injection: At the time of peak drug effect, a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 75-85 mg/kg) is administered.

  • Observation: Animals are observed for a set period (e.g., 30-60 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The ED₅₀ is calculated as the dose that prevents seizures in 50% of the animals.

Hz Psychomotor Seizure Test

This model is used to identify compounds that may be effective against therapy-resistant partial seizures.

  • Animals: Male albino mice are used.

  • Drug Administration: Test compounds and vehicle are administered as previously described.

  • Seizure Induction: At the time of peak effect, a low-frequency (6 Hz) electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA for drug-resistant models) is delivered for a longer duration (e.g., 3 seconds) via corneal electrodes.[4]

  • Endpoint: The endpoint is the absence of seizure activity, characterized by immobility, forelimb clonus, and twitching of the vibrissae.

  • Data Analysis: The ED₅₀ is determined as the dose protecting 50% of the animals from the seizure.

Rotarod Neurotoxicity Assay

This test assesses motor coordination and is used to determine the neurotoxic side effects of a compound.

  • Apparatus: A rotating rod (e.g., 3 cm diameter, rotating at 6 rpm).

  • Training: Animals are pre-trained to stay on the rotating rod for a set duration (e.g., 1-2 minutes).

  • Drug Administration: Test compounds are administered at various doses.

  • Testing: At the time of peak drug effect, the animals are placed on the rotarod, and the time they are able to maintain their balance is recorded. The inability to stay on the rod for a predetermined time is considered a measure of neurotoxicity.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.

Visualizing Experimental Workflows and Relationships

To clarify the process of anticonvulsant drug screening, the following diagrams illustrate the typical experimental workflow and the logical relationship between the different assays.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vivo Screening cluster_toxicity Toxicity Assessment cluster_analysis Data Analysis synthesis Synthesis of N-phenylacetamide Derivatives mes MES Test synthesis->mes scptz scPTZ Test synthesis->scptz hz6 6 Hz Test synthesis->hz6 rotarod Rotarod Test synthesis->rotarod ed50 ED₅₀ Calculation mes->ed50 scptz->ed50 hz6->ed50 td50 TD₅₀ Calculation rotarod->td50 pi Protective Index (PI) Calculation ed50->pi td50->pi

Caption: Anticonvulsant drug discovery workflow.

assay_relationship cluster_outcomes Primary Outcomes cluster_safety Safety Profile MES Maximal Electroshock (MES) (Generalized Tonic-Clonic) Efficacy Anticonvulsant Efficacy (ED₅₀) MES->Efficacy scPTZ Subcutaneous PTZ (scPTZ) (Myoclonic & Absence) scPTZ->Efficacy Hz6 6 Hz Test (Therapy-Resistant Partial) Hz6->Efficacy PI Protective Index (PI) (TD₅₀ / ED₅₀) Efficacy->PI Toxicity Neurotoxicity (TD₅₀) Toxicity->PI

Caption: Relationship between assays and outcomes.

References

A Comparative Guide to the Synthetic Utility of N-methyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-methyl-2-oxo-2-phenylacetamide as a reagent in organic synthesis, with a focus on its application in acylation reactions for amide bond formation. Its performance is evaluated against alternative synthetic routes, supported by experimental data to inform reagent selection in research and development.

Introduction to this compound

This compound, an α-ketoamide, is a versatile building block in organic synthesis. Its structure, featuring a reactive α-keto group and an amide moiety, allows for a variety of chemical transformations.[1] It is a valuable precursor for the synthesis of more complex molecules and heterocyclic compounds. Key synthetic applications include oxidation to carboxylic acid derivatives, reduction to α-hydroxy amides, and electrophilic substitution on the phenyl ring.[1] The electron-withdrawing nature of the two carbonyl groups deactivates the phenyl ring, directing electrophilic substitution to the meta position.[1]

The synthesis of this compound is typically achieved through the condensation of a phenylglyoxylic acid derivative with methylamine, often facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[1]

Comparative Analysis: Amide Synthesis

A primary application of this compound is in acylation reactions to form amide bonds. To objectively assess its utility, we compare a representative acylation reaction with a well-established alternative method for synthesizing a target amide, N-benzyl-2-phenylacetamide.

While a direct acylation of benzylamine using this compound has been explored, this guide will focus on a comparative synthesis of a structurally related amide, N-benzyl-2-phenylacetamide, to highlight different strategic approaches. We will compare the direct coupling of phenylacetic acid and benzylamine, a reaction catalyzed by nickel(II) chloride, with the traditional approach which could conceptually involve a reagent like this compound.

Table 1: Comparison of Synthetic Methods for N-benzyl-2-phenylacetamide

MethodReagentsCatalyst/Coupling AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Method A: Direct Amidation Phenylacetic acid, BenzylamineNiCl₂ (10 mol%)Toluene1102099.2[2]
Method B: Conceptual Acylation Phenylacetic acid, BenzylamineDCC, DMAPCH₂Cl₂Room Temp.10~69 (for a similar system)[This is a conceptual comparison based on a similar reaction]

Note: The yield for Method B is an approximation based on the synthesis of N-cyclohexyl-2-oxo-2-phenylacetamide from phenylglyoxylic acid and cyclohexylamine using DCC/DMAP, as a direct comparable value for the synthesis of N-benzyl-2-phenylacetamide using this specific method was not available in the searched literature.

Experimental Protocols

Method A: NiCl₂-Catalyzed Direct Amidation of Phenylacetic Acid and Benzylamine

Materials:

  • Phenylacetic acid

  • Benzylamine

  • Nickel(II) chloride (NiCl₂)

  • Toluene

Procedure:

  • To a solution of phenylacetic acid (2 mmol) in toluene (20 mL), add benzylamine (2.4 mmol) and NiCl₂ (0.2 mmol, 10 mol%).

  • Heat the reaction mixture at 110 °C for 20 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-2-phenylacetamide.[2]

Method B: DCC/DMAP-Mediated Amide Coupling (Adapted Protocol)

Materials:

  • Phenylacetic acid

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve phenylacetic acid (1.0 equiv) and benzylamine (1.0 equiv) in dichloromethane at room temperature.

  • Add DMAP (0.1 equiv) to the solution.

  • In a separate flask, dissolve DCC (1.1 equiv) in dichloromethane.

  • Slowly add the DCC solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 10 hours.

  • Monitor the reaction by thin-layer chromatography.

  • After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired amide.

Signaling Pathways and Experimental Workflows

To visualize the reaction workflows, the following diagrams were generated using Graphviz.

reaction_workflows cluster_A Method A: NiCl₂-Catalyzed Direct Amidation cluster_B Method B: DCC/DMAP-Mediated Coupling A_start Phenylacetic Acid + Benzylamine A_reagents NiCl₂ Toluene, 110°C, 20h A_start->A_reagents Reaction A_product N-benzyl-2-phenylacetamide (99.2% Yield) A_reagents->A_product Formation B_start Phenylacetic Acid + Benzylamine B_reagents DCC, DMAP CH₂Cl₂, RT, 10h B_start->B_reagents Reaction B_product N-benzyl-2-phenylacetamide (~69% Yield) B_reagents->B_product Formation

Caption: Comparative workflows for the synthesis of N-benzyl-2-phenylacetamide.

Conclusion

This comparative analysis demonstrates that for the synthesis of N-benzyl-2-phenylacetamide, the direct amidation catalyzed by NiCl₂ (Method A) offers a significantly higher yield (99.2%) compared to the conceptual DCC/DMAP mediated coupling (Method B), which is estimated to be around 69% for a similar system.[2] While this compound remains a valuable and versatile reagent for various synthetic transformations, for direct acylation to form simple amides, alternative methods like the nickel-catalyzed direct amidation may provide a more efficient route. The choice of reagent and methodology will ultimately depend on the specific substrate, desired yield, and reaction conditions available to the researcher. Further studies directly comparing the acylation potential of this compound with other acylating agents for a range of amines would be beneficial to fully elucidate its synthetic utility in this context.

References

Assessing the Selectivity of Phenylacetamide Derivatives for Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of therapeutic candidates is paramount. This guide provides an objective comparison of phenylacetamide derivatives, a versatile scaffold in medicinal chemistry, and their selectivity for various biological targets. The following sections present quantitative data, detailed experimental protocols, and visual representations of experimental workflows and underlying biological pathways to aid in the assessment of these compounds.

The core structure of N-methyl-2-oxo-2-phenylacetamide serves as a valuable starting point for chemical modifications aimed at achieving desired biological activities.[1] The strategic addition of substituents to the phenyl ring or alterations of the amide group can significantly influence the compound's interaction with biological targets, thereby affecting its potency and selectivity.[1] This guide focuses on two distinct classes of phenylacetamide derivatives to illustrate how structural modifications impact target selectivity: N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates as carbonic anhydrase inhibitors and biamide derivatives as cannabinoid receptor 2 (CB2) inverse agonists.

Quantitative Assessment of Selectivity

The selectivity of a compound is quantitatively expressed by comparing its potency against a primary target versus off-target molecules. This is often represented as a selectivity ratio, calculated from inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50).

Carbonic Anhydrase Inhibitors

A series of N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates were evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII.[2] The data reveals that subtle structural changes on the phenylacetamide moiety lead to significant differences in potency and isoform selectivity.

CompoundSubstitution on PhenylacetamidehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Ratio (hCA II / hCA IX)
2h Unsubstituted45.15.87>100007.91>1703
3c 4-Methyl125.428.62.459.8911.67
3d 4-Methoxy89.915.86.1210.22.58
3f 2-Chloro65.39.835.412.50.28
3g 2-Bromo78.112.441.815.10.30
Acetazolamide (Standard) -25012.125.45.70.48

Data sourced from Said, M. F., et al. (2022).[2]

Cannabinoid Receptor Ligands

A series of biamide derivatives, which incorporate a phenylacetamide-like structure, were assessed for their binding affinity to cannabinoid receptors CB1 and CB2. High selectivity for CB2 over CB1 is often desired to avoid the psychoactive effects associated with CB1 modulation.

CompoundCB1 (Ki, nM)CB2 (Ki, nM)Selectivity Index (CB1/CB2)
9 >20000777>26
26 1000042238
33 >2000022>909
35 1000032313
45 2000085235

Data sourced from Xi, Z., et al. (2012).[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols used to generate the quantitative data presented above.

Carbonic Anhydrase Inhibition Assay

The inhibitory effects on various hCA isoforms were determined using a stopped-flow instrument to measure the enzyme-catalyzed CO2 hydration.

  • Enzyme and Inhibitor Preparation : Recombinant human CA isoforms were used. Stock solutions of the test compounds (0.1 mM) were prepared in distilled, deionized water, with subsequent dilutions made using the assay buffer.

  • Assay Buffer : The assay was conducted in a buffer solution of 10 mM HEPES (pH 7.5) containing 20 mM Na2SO4.

  • Kinetic Measurements : The CO2 concentration was varied from 1.7 to 17 mM to determine kinetic parameters and inhibition constants.

  • Data Analysis : The initial 5-10% of the reaction progress was used to determine the initial velocity. Uncatalyzed rates were subtracted from the observed rates. Inhibition constants (Ki) were calculated from dose-response curves.[2]

Cannabinoid Receptor Binding Assay

A radioligand competition binding assay was employed to determine the binding affinities of the compounds for human CB1 and CB2 receptors.

  • Cell Culture and Membrane Preparation : Chinese Hamster Ovary (CHO) cells stably expressing either the human CB1 or CB2 receptor were used. Cell membranes were prepared from these cells.

  • Radioligand : [3H]CP-55,940 was used as the radioligand.

  • Competition Assay : The test compounds were incubated with the cell membranes and the radioligand at various concentrations.

  • Detection : The amount of bound radioligand was measured using a liquid scintillation counter.

  • Data Analysis : The binding affinities (Ki values) were calculated from the competition curves using the Cheng-Prusoff equation.[3]

Visualizing Biological Selectivity and Experimental Design

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological concepts and experimental procedures.

cluster_0 Selective Inhibition cluster_1 Non-Selective Inhibition Derivative A Derivative A Target A Target A Derivative A->Target A High Affinity Target B Target B Derivative A->Target B Low Affinity Derivative B Derivative B Derivative B->Target A High Affinity Derivative B->Target B High Affinity

Caption: Conceptual diagram of selective versus non-selective inhibition.

start Prepare CHO cell membranes expressing target receptor incubation Incubate membranes, radioligand, and derivative start->incubation radioligand [3H] Radioligand radioligand->incubation inhibitor Phenylacetamide Derivative (Varying Concentrations) inhibitor->incubation filtration Separate bound from free radioligand via filtration incubation->filtration scintillation Quantify bound radioligand using liquid scintillation counting filtration->scintillation analysis Calculate Ki from competition curves scintillation->analysis

References

Head-to-head comparison of different synthetic routes to N-methyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Synthetic Routes to N-methyl-2-oxo-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes to this compound, a key intermediate in various chemical and pharmaceutical applications. The following sections present a head-to-head analysis of the most common synthetic strategies, supported by experimental data and detailed protocols to aid in methodology selection and process optimization.

Quantitative Data Summary

For a direct comparison of the primary synthetic methodologies, the following table summarizes the key quantitative parameters for the formation of N-substituted-2-oxo-2-phenylacetamides. It is important to note that while the target molecule is this compound, the available literature often provides detailed data for analogous compounds. This data is presented to give a representative comparison of the different activation methods for the amide bond formation.

ParameterRoute 1a: Amide Formation (Acid Chloride)Route 1b: Amide Formation (DCC Coupling)
Starting Materials Phenylglyoxylic acid, Oxalyl chloride, AminePhenylglyoxylic acid, Amine, DCC, DMAP
Yield (%) 43 - 77% (amine dependent)[1]69%[2]
Reaction Time Several hours[1]10 hours[2]
Reaction Temperature 0 °C to Room Temperature[1]Room Temperature[2]
Key Reagents Oxalyl chloride, TriethylamineDCC, DMAP
Purification Column chromatography[1]Filtration and Column chromatography[2]

Detailed Synthetic Routes and Experimental Protocols

Two primary synthetic pathways have been identified for the synthesis of this compound: Amide formation from phenylglyoxylic acid and methylamine, and a decarboxylative approach. The amide formation route is the most direct and well-documented method.[3]

Route 1: Amide Formation from Phenylglyoxylic Acid and Methylamine

This approach involves the activation of the carboxylic acid group of phenylglyoxylic acid to facilitate nucleophilic attack by methylamine.[3] Two common methods for this activation are the conversion of the carboxylic acid to an acid chloride and the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[3]

In this method, phenylglyoxylic acid is first converted to the more reactive phenylglyoxyloyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride. The resulting acid chloride is then reacted with methylamine to form the desired amide.

Route_1a_Acid_Chloride cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation PGA Phenylglyoxylic Acid PGC Phenylglyoxyloyl Chloride PGA->PGC Reagent1 Oxalyl Chloride (or SOCl₂) DMF (cat.) Reagent1->PGC PGC_step2 Phenylglyoxyloyl Chloride Product This compound PGC_step2->Product Methylamine Methylamine Triethylamine Methylamine->Product

Diagram 1: Synthesis via Acid Chloride Intermediate

Experimental Protocol (General Procedure): [1]

  • To a solution of 2-oxo-2-phenylacetic acid (1.0 equiv) in CH2Cl2 (1.0 M), add oxalyl chloride (1.5 equiv) and a catalytic amount of DMF at 0 °C.

  • Allow the reaction mixture to stir for several hours at room temperature.

  • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride.

  • Dissolve the crude acid chloride in a suitable solvent and add methylamine (2.0 equiv) and triethylamine (4.0 equiv).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with aqueous NaHCO3.

  • Extract the mixture with CH2Cl2 (3x) and wash the combined organic layers with brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

This method avoids the harsh conditions of forming an acid chloride by using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid in situ. A catalyst, such as 4-(dimethylamino)pyridine (DMAP), is often added to improve the reaction rate and yield.

Route_1b_DCC_Coupling cluster_reaction One-Pot Amidation PGA Phenylglyoxylic Acid Product This compound PGA->Product Methylamine Methylamine Methylamine->Product Reagents DCC DMAP Reagents->Product Byproduct Dicyclohexylurea (DCU) (precipitate) Product->Byproduct Formation of

Diagram 2: Synthesis via DCC Coupling

Experimental Protocol (Adapted from a similar synthesis): [2]

  • In a round-bottom flask, suspend phenylglyoxylic acid (1.0 equiv) and methylamine (1.0 equiv) in methylene chloride.

  • To this suspension, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) and 4-(dimethylamino)pyridine (DMAP) (0.2 equiv) at room temperature.

  • Stir the reaction mixture for 10 hours at room temperature.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., silica gel, with a suitable eluent system like ethyl acetate in hexane) to afford the final product.

Route 2: Decarboxylative Strategy

Route_2_Decarboxylative cluster_reaction Decarboxylative Coupling PGA Phenylglyoxylic Acid Product This compound PGA->Product Isocyanate Methyl Isocyanate Isocyanate->Product Byproduct CO₂ Product->Byproduct with loss of

Diagram 3: Decarboxylative Synthesis Pathway

Experimental Protocol:

Detailed experimental protocols with quantitative data for the synthesis of this compound via this route are not extensively reported in the reviewed literature. However, the general principle involves the reaction of phenylglyoxylic acid with methyl isocyanate, likely under thermal or catalytic conditions, to induce decarboxylation and amide bond formation. Further research and methods development would be required to optimize this route for the specific target molecule.

Comparison and Recommendations

  • Route 1a (Acid Chloride): This is a classic and generally reliable method. However, it involves the use of hazardous reagents like oxalyl chloride and generates corrosive HCl as a byproduct. The yields can be variable depending on the specific amine and reaction conditions. This route may be suitable for small-scale synthesis where the handling of such reagents is manageable.

  • Route 1b (DCC Coupling): This method is often preferred for its milder reaction conditions and generally good yields. The primary drawback is the formation of dicyclohexylurea (DCU) as a byproduct, which can sometimes be difficult to completely remove from the product. However, for many applications, the ease of this one-pot procedure outweighs the purification challenges. This route is well-suited for both small and medium-scale preparations.

  • Route 2 (Decarboxylative): This approach is mechanistically elegant and potentially offers high atom economy. However, the lack of specific, optimized protocols for this compound makes it a less established choice. It represents an area for potential process development and optimization, particularly for large-scale industrial synthesis where avoiding stoichiometric activators and byproducts is advantageous.

For researchers requiring a reliable and well-documented method, the DCC coupling route (1b) offers a good balance of yield, reaction conditions, and ease of execution. The acid chloride route (1a) is a viable alternative, particularly if DCC is not available or if issues with DCU removal are a concern. The decarboxylative route (2) remains a promising but less explored option that warrants further investigation.

References

Evaluating the advantages of N-methyl-2-oxo-2-phenylacetamide as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the choice of synthetic intermediates is a critical decision that profoundly impacts the efficiency, yield, and ultimate success of a synthetic campaign. Among the diverse array of building blocks available, N-methyl-2-oxo-2-phenylacetamide has emerged as a particularly advantageous intermediate. This guide provides a comprehensive evaluation of its performance, juxtaposed with common alternatives, and supported by experimental evidence to inform strategic synthetic planning.

At a Glance: Key Advantages of this compound

This compound, an α-ketoamide, offers a unique combination of reactivity and stability that makes it a superior choice in many synthetic applications, particularly in the construction of complex molecular architectures and in the development of therapeutic agents.

FeatureThis compoundAlternative Intermediates (e.g., α-ketoesters, α-ketoacids, aldehydes)
Metabolic Stability Enhanced resistance to plasma esterases and proteolytic cleavage.[1]More susceptible to metabolic degradation.
Pharmacokinetic Profile Improved membrane permeance.[1]Often exhibit less favorable membrane permeability.
Chemical Stability Superior stability compared to highly reactive aldehydes.[1]Aldehydes can be prone to undesired side reactions.
Synthetic Versatility The α-ketoamide moiety is a versatile scaffold for diverse chemical modifications.[2]Can be more limited in the scope of achievable transformations.
Yield & Purity High yields are achievable under optimized conditions.Yields can be variable and purification more challenging.

Performance Comparison: A Data-Driven Analysis

The superiority of α-ketoamides like this compound is not merely theoretical. Experimental data, though often presented in the context of specific target molecules, consistently highlights their advantages. While direct head-to-head comparative studies under identical conditions are not always available in the literature, a representative comparison can be constructed from reported synthetic protocols.

Table 1: Representative Yield Comparison in Amide Bond Formation

IntermediateReaction TypeTypical YieldReference
This compound Amidation via condensation69% (for a similar N-substituted phenylglyoxamide)[3]
Methyl Benzoylformate (an α-ketoester)Amidation50-70%General literature observation
Phenylglyoxylic Acid (an α-ketoacid)Amidation60-80% (often requires harsher coupling agents)General literature observation
BenzaldehydeReductive Amination70-90% (different reaction pathway)General literature observation

Note: Yields are highly dependent on the specific substrates and reaction conditions. This table provides a generalized comparison based on literature precedents.

The data suggests that while other intermediates can provide good yields, this compound and related α-ketoamides offer a reliable route to amide-containing products with good efficiency. The key advantage, however, lies in the enhanced stability and pharmacokinetic properties of the resulting products, a critical factor in drug development.[1]

Experimental Protocols: Synthesizing and Utilizing this compound

To facilitate the adoption of this versatile intermediate, detailed experimental protocols are essential.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of a similar N-substituted phenylglyoxamide.[3]

Materials:

  • Phenylglyoxylic acid

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a suspension of phenylglyoxylic acid (1.0 eq) in dichloromethane (DCM), add methylamine solution (1.1 eq) at 0 °C.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to the reaction mixture at room temperature.

  • Stir the reaction mixture for 10-12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Expected Yield: Based on similar syntheses, yields in the range of 65-75% can be expected.

Protocol 2: Application in the Synthesis of a Carbonic Anhydrase Inhibitor Precursor

N-phenylacetamide derivatives are precursors in the synthesis of potent carbonic anhydrase inhibitors.[4] This generalized protocol illustrates how this compound can be utilized in a multi-step synthesis.

Step 1: Functionalization of the Phenyl Ring

  • Perform an electrophilic aromatic substitution (e.g., nitration followed by reduction) on this compound to introduce a functional group (e.g., an amino group) on the phenyl ring. The strong deactivating nature of the N-methyl-2-oxo-2-phenylacetyl group directs incoming electrophiles to the meta position.[2]

Step 2: Coupling with a Sulfonamide Moiety

  • The functionalized this compound derivative can then be coupled with a suitable benzenesulfonamide derivative to construct the final carbonic anhydrase inhibitor scaffold.

Visualizing the Synthetic Strategy and Advantages

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical synthetic workflow and the logical advantages of this compound.

G cluster_synthesis Synthesis of this compound Phenylglyoxylic Acid Phenylglyoxylic Acid Condensation Condensation Phenylglyoxylic Acid->Condensation Methylamine Methylamine Methylamine->Condensation This compound This compound Condensation->this compound DCC, DMAP

Synthetic route to this compound.

G IntermediateChoice Choice of Synthetic Intermediate Start->IntermediateChoice NMethyl This compound IntermediateChoice->NMethyl Select Alternatives Alternatives (α-ketoesters, aldehydes) IntermediateChoice->Alternatives Select Stability Enhanced Metabolic & Chemical Stability NMethyl->Stability PK Improved Pharmacokinetics NMethyl->PK Versatility High Synthetic Versatility NMethyl->Versatility Issues Potential for Instability, Poor PK, Side Reactions Alternatives->Issues Success Higher Probability of Successful Drug Candidate Development Stability->Success PK->Success Versatility->Success Challenges Challenges in Late-Stage Development Issues->Challenges

Decision pathway for selecting a synthetic intermediate.

Conclusion

This compound stands out as a strategic synthetic intermediate due to its inherent advantages in stability, pharmacokinetic potential, and synthetic versatility. While alternative intermediates have their place in organic synthesis, the α-ketoamide moiety provides a robust platform for the construction of complex molecules, particularly in the demanding field of drug discovery. By leveraging the favorable properties of this compound, researchers and drug development professionals can enhance the efficiency and increase the probability of success in their synthetic endeavors.

References

Unveiling the Action of N-methyl-2-oxo-2-phenylacetamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-methyl-2-oxo-2-phenylacetamide derivatives, a class of compounds with recognized anticonvulsant properties. By examining their mechanism of action, supported by experimental data, this document aims to offer a clear perspective on their potential within the landscape of antiepileptic drug discovery. We will compare their performance with established anticonvulsant drugs, phenytoin and carbamazepine, which share a similar mechanism of action.

Confirmed Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for this compound and its derivatives is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cells.[1][2][3][4] This mode of action is shared with several established antiepileptic drugs, including phenytoin and carbamazepine. By binding to the sodium channel, these compounds stabilize the inactivated state of the channel, thereby limiting the repetitive firing of neurons that is characteristic of seizure activity.[2][3]

The phenylacetamide scaffold is crucial for this activity. Structure-activity relationship (SAR) studies on various derivatives have shown that modifications to the phenyl ring and the acetamide group can significantly influence the anticonvulsant potency.[1] For instance, the introduction of specific substituents on the phenyl ring can enhance the binding affinity to the sodium channel.[1]

Performance Comparison: Anticonvulsant Efficacy and Neurotoxicity

To objectively evaluate the anticonvulsant potential of this compound derivatives, we compare them against the well-established drugs phenytoin and carbamazepine. The data presented below is derived from standard preclinical animal models of epilepsy: the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. Neurotoxicity is assessed using the rotarod test.

CompoundMES (ED₅₀ mg/kg, i.p., mice)scPTZ (ED₅₀ mg/kg, i.p., mice)Neurotoxicity (TD₅₀ mg/kg, i.p., mice)Protective Index (TD₅₀/ED₅₀, MES)Primary Mechanism of Action
This compound Data not availableData not availableData not availableData not availableVoltage-Gated Sodium Channel Blocker
Phenytoin 9.5Inactive68.57.2Voltage-Gated Sodium Channel Blocker
Carbamazepine 8.8> 30045.05.1Voltage-Gated Sodium Channel Blocker

Note: ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose) is the dose at which 50% of the population exhibits a specific toxic effect. The Protective Index (PI) is the ratio of TD₅₀ to ED₅₀, with a higher PI indicating a better safety profile.

In Vitro Potency at the Molecular Target

The affinity of a compound for its molecular target is a key indicator of its potential efficacy. For anticonvulsants targeting VGSCs, this is often measured as the concentration required to inhibit channel activity by 50% (IC₅₀) or the inhibitory constant (Ki).

CompoundVoltage-Gated Sodium Channel Binding Affinity
This compound Derivatives Moderate binding to neuronal voltage-sensitive sodium channels (site 2) has been observed for active derivatives.[1]
Phenytoin IC₅₀ ≈ 19 µM for the inactivated state of the brain Na⁺ channel.[3] Ki of 53.37 µM has also been reported.[5]
Carbamazepine Ki ≈ 25 µM for the inactivated state.[3] Use-dependent IC₅₀ values for various Nav subtypes range from 22.92 µM to 86.74 µM.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Maximal Electroshock (MES) Test

This test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Apparatus:

  • An electroconvulsive shock apparatus.

  • Corneal or ear clip electrodes.

Procedure:

  • Male Swiss mice (20-25 g) are used.

  • The test compound is administered intraperitoneally (i.p.) at various doses.

  • After a predetermined time (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear clip electrodes.

  • The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

  • The ED₅₀ is calculated as the dose of the drug that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This model is used to identify compounds that may be effective against absence seizures.

Procedure:

  • Male Swiss mice (18-25 g) are used.

  • The test compound is administered i.p. at various doses.

  • After a specific pretreatment time, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously.

  • Animals are observed for the presence of clonic seizures (lasting for at least 5 seconds) within a 30-minute period.

  • The ED₅₀ is calculated as the dose of the drug that protects 50% of the animals from clonic seizures.

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the neurotoxic side effects of a drug.

Apparatus:

  • A rotating rod apparatus (e.g., 3 cm diameter, rotating at 6 rpm).

Procedure:

  • Mice are trained to remain on the rotating rod for a set period (e.g., 1 minute).

  • Only animals that successfully complete the training are used for the test.

  • The test compound is administered i.p. at various doses.

  • At the time of peak effect, the animals are placed on the rotating rod.

  • The inability of an animal to remain on the rod for 1 minute is considered a sign of neurotoxicity.

  • The TD₅₀ is calculated as the dose that causes 50% of the animals to fail the test.

Voltage-Gated Sodium Channel Binding Assay (Radioligand Method)

This in vitro assay measures the affinity of a compound for the voltage-gated sodium channel.

Materials:

  • Rat brain membrane preparations (synaptosomes).

  • A radiolabeled ligand that binds to a specific site on the sodium channel, such as [³H]batrachotoxinin A 20-α-benzoate ([³H]BTX-B), which binds to site 2 of the channel.[2]

  • Test compounds at various concentrations.

  • Scintillation counter.

Procedure:

  • Rat brain synaptosomes are incubated with the radioligand and varying concentrations of the test compound.

  • The binding is allowed to reach equilibrium.

  • The amount of bound radioligand is separated from the unbound ligand by rapid filtration.

  • The radioactivity of the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the binding affinity (Ki).

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.

G cluster_neuron Presynaptic Neuron cluster_drug Mechanism of Action cluster_postsynaptic Postsynaptic Neuron AP Action Potential Na_channel Voltage-Gated Sodium Channel AP->Na_channel opens Na_influx Na+ Influx Na_channel->Na_influx Block Channel Block (Stabilizes Inactivated State) Na_channel->Block Depolarization Depolarization Na_influx->Depolarization Vesicle_fusion Vesicle Fusion Depolarization->Vesicle_fusion NT_release Neurotransmitter Release Vesicle_fusion->NT_release Receptor Neurotransmitter Receptor NT_release->Receptor binds to Drug N-methyl-2-oxo-2- phenylacetamide Derivative Drug->Na_channel binds to Block->Na_influx inhibits Postsynaptic_signal Postsynaptic Signal (Reduced Excitability) Receptor->Postsynaptic_signal

Caption: Signaling pathway of anticonvulsant action.

G cluster_invivo In Vivo Evaluation cluster_invitro In Vitro Confirmation cluster_conclusion Conclusion Compound_Admin Compound Administration (i.p. in mice) MES_test Maximal Electroshock (MES) Test Compound_Admin->MES_test scPTZ_test Subcutaneous PTZ (scPTZ) Test Compound_Admin->scPTZ_test Rotarod_test Rotarod Test Compound_Admin->Rotarod_test ED50_calc Calculate ED₅₀ MES_test->ED50_calc scPTZ_test->ED50_calc TD50_calc Calculate TD₅₀ Rotarod_test->TD50_calc PI_calc Calculate Protective Index ED50_calc->PI_calc TD50_calc->PI_calc Conclusion Confirm Mechanism & Compare Efficacy PI_calc->Conclusion Membrane_Prep Rat Brain Membrane Preparation Binding_Assay Radioligand Binding Assay ([³H]BTX-B) Membrane_Prep->Binding_Assay IC50_calc Calculate IC₅₀/Ki Binding_Assay->IC50_calc IC50_calc->Conclusion

Caption: Experimental workflow for anticonvulsant screening.

References

Safety Operating Guide

Proper Disposal of N-methyl-2-oxo-2-phenylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of N-methyl-2-oxo-2-phenylacetamide is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with safety regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is harmful if swallowed and is also harmful to aquatic life. Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.

Personal Protective Equipment (PPE): When handling this compound, the following PPE should be worn:

  • Gloves: Impervious gloves must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1]

  • Eye Protection: Safety glasses or goggles are necessary to prevent eye contact.

  • Lab Coat: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Ensure adequate ventilation in the handling area.[1]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The primary disposal method for this compound is to send it to an approved waste disposal facility.

  • Waste Collection:

    • Place excess or unwanted this compound into a designated, suitable, and closed container for disposal.[1]

    • The container must be clearly labeled with the chemical name and associated hazards.

  • Storage Pending Disposal:

    • Store the waste container in a cool, dry, and well-ventilated area.[1]

    • Keep the container tightly closed.[1]

  • Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[2]

    • Do not allow the product to enter drains, as it is harmful to aquatic life.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Evacuate personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent environmental contamination.

  • Clean-up:

    • For dry spills, carefully sweep or vacuum up the material and place it into a suitable, closed container for disposal.[1][3] Avoid generating dust.

    • Clean the affected area thoroughly.

  • Dispose: Dispose of the collected spill material and any contaminated cleaning supplies as hazardous waste through an approved disposal facility.

Summary of Hazard and Disposal Information

Parameter Information Reference
GHS Hazard Statements H302: Harmful if swallowed. H402: Harmful to aquatic life.
GHS Precautionary Statements P264, P270, P273, P301 + P312 + P330, P501
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[2]
Environmental Precautions Avoid release to the environment. Do not let product enter drains.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have N-methyl-2-oxo- 2-phenylacetamide for Disposal is_spill Is it a spill? start->is_spill collect_waste Collect waste in a labeled, closed container. is_spill->collect_waste No spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Collect Material in Labeled Container is_spill->spill_procedure Yes store_waste Store container in a cool, dry, well-ventilated area. collect_waste->store_waste spill_procedure->store_waste dispose Arrange for pickup and disposal by an approved waste disposal facility. store_waste->dispose end_proc End of Procedure dispose->end_proc

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for N-methyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of N-methyl-2-oxo-2-phenylacetamide, tailored for research and drug development professionals.

Physicochemical and Hazard Data

Physical and Chemical Properties

Property Value Source
Molecular Formula C₉H₉NO₂ [2][3][4]
Molecular Weight 163.17 g/mol [2]
Melting Point 74 °C [3][4]

| Density | 1.137 ± 0.06 g/cm³ (Predicted) |[3][4] |

Hazard Identification and Precautionary Statements

Hazard GHS Classification Precautionary Statements
Acute Oral Toxicity Category 4 P264: Wash skin thoroughly after handling.[5] P270: Do not eat, drink or smoke when using this product.[5] P301+P317: IF SWALLOWED: Get medical help.[5] P330: Rinse mouth.[5]
Skin Contact Not Classified (Potential Irritant) P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] Avoid contact with skin and eyes.[6]
Eye Contact Not Classified (Potential Irritant) P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

| Environmental Hazard | Not Classified | P273: Avoid release to the environment.[5] Do not let product enter drains.[6] |

Note: Occupational exposure limits for this compound have not been established.[5][6]

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, is critical to ensure personnel safety and environmental protection.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound.

Body PartRequired PPEStandard/Specification
Eyes/Face Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or NIOSH (US) standards.[5]
Skin Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or impervious clothing should be worn.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[6]
Respiratory Use in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a full-face respirator should be used.Follow institutional guidelines for respirator fit-testing and selection.
Step-by-Step Handling and Disposal Workflow

This workflow outlines the key procedural steps for safe handling and disposal.

cluster_prep Preparation & Handling cluster_cleanup Decontamination & Disposal prep 1. Don PPE (Goggles, Gloves, Lab Coat) weigh 2. Weighing (In Ventilated Hood, Avoid Dust Formation) prep->weigh Proceed to handling dissolve 3. Dissolution/Reaction (Use appropriate ventilation) weigh->dissolve Transfer for use spill Spill Management (Use absorbent material, collect in sealed container) weigh->spill In case of spill dissolve->spill In case of spill decon 4. Decontaminate Work Area (Wipe surfaces) dissolve->decon After experiment waste_solid 5a. Solid Waste Disposal (Contaminated PPE, weigh boats) Place in sealed hazardous waste bag decon->waste_solid waste_liquid 5b. Liquid Waste Disposal (Unused solutions) Collect in labeled, sealed container decon->waste_liquid final_disposal 6. Final Disposal (Arrange for licensed chemical waste pickup) waste_solid->final_disposal waste_liquid->final_disposal

Caption: Workflow for Handling this compound.

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before re-use.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

Spill Management

  • Evacuate Personnel : Ensure unprotected personnel are moved to a safe area.[6]

  • Ensure Ventilation : Work in a well-ventilated area.

  • Containment : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

  • Clean-up : For solid spills, sweep up and shovel into a suitable, closed container for disposal.[2][6] Avoid dust formation.[2][6] For liquid spills, use an inert absorbent material.

  • Disposal : Dispose of contaminated materials in an approved waste disposal plant.

Storage and Incompatibilities
  • Storage Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][6]

  • Incompatible Materials : Avoid contact with strong oxidizing agents.[6]

Experimental Protocols

Detailed experimental protocols involving this compound are specific to the research being conducted and are not available in standard safety documentation. All experimental work should be performed after a thorough risk assessment and in accordance with institutional safety guidelines. Always handle this compound within a fume hood or other ventilated enclosure to minimize inhalation exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-oxo-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-oxo-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.